molecular formula C12H15N3 B3156362 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 827614-44-8

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B3156362
CAS No.: 827614-44-8
M. Wt: 201.27 g/mol
InChI Key: RZIRPJOVBWGTDI-UHFFFAOYSA-N
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Description

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15N3/c1-9(2)11-8-12(13)15(14-11)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRPJOVBWGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254797
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
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Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-44-8
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
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Record name 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
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Foundational & Exploratory

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS 827614-44-8 properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a specialized heterocyclic building block belonging to the 5-aminopyrazole class.[1] Distinguished by its N1-phenyl and C3-isopropyl substitution pattern, this compound serves as a critical pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., BRAF, Aurora), COX-2 inhibitors, and GPCR ligands.

Its primary utility lies in the exocyclic amine group at position 5, which functions as a versatile nucleophile for diverse chemical ligations—including amide couplings, sulfonylation, and urea formation—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Part 2: Chemical Architecture & Physicochemical Profiling[1]

Structural Analysis

The molecule features a pyrazole core stabilized by aromatic conjugation with the N1-phenyl ring.[1] The C3-isopropyl group introduces steric bulk and lipophilicity, often exploited to fill hydrophobic pockets within enzyme active sites.[1]

PropertySpecification
IUPAC Name 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Exact Mass 201.1266
LogP (Predicted) ~2.8 - 3.2
Topological Polar Surface Area (TPSA) 52 Ų
H-Bond Donors / Acceptors 2 / 3
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
Reactivity Profile
  • Nucleophilicity: The C5-amine is moderately nucleophilic but less reactive than aliphatic amines due to resonance delocalization into the pyrazole ring.[1]

  • Regiochemistry: Electrophilic aromatic substitution (e.g., halogenation) typically occurs at the C4 position, allowing for further functionalization.

Part 3: Synthetic Methodology

The synthesis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is classically achieved through the Knorr-type condensation of phenylhydrazine with a


-ketonitrile.[1] This cyclocondensation is a self-validating protocol where the formation of the solid product often drives the reaction equilibrium.[1]
Reaction Scheme (Graphviz Visualization)

SynthesisPathway Reactant1 Phenylhydrazine (Ph-NH-NH2) Intermediate Hydrazone Intermediate Reactant1->Intermediate Condensation (EtOH, Reflux) Reactant2 4-Methyl-3-oxopentanenitrile (Isobutyrylacetonitrile) Reactant2->Intermediate Product 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization (- H2O) Conditions Conditions: Ethanol or Toluene Cat. AcOH or HCl Reflux, 4-6h Conditions->Intermediate

Figure 1: Cyclocondensation pathway for the synthesis of the target aminopyrazole.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for 5-aminopyrazoles [1][2].

Materials:

  • Phenylhydrazine (1.0 equiv)[2]

  • 4-Methyl-3-oxopentanenitrile (1.0 equiv)[1]

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methyl-3-oxopentanenitrile in absolute ethanol.

  • Addition: Add phenylhydrazine dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.[1]

  • Catalysis: Add catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:EtOAc 3:1). The starting hydrazine typically stains strongly with anisaldehyde.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% of the original volume.[1]

    • Pour the residue into ice-cold water (50 mL). Stir vigorously to induce precipitation.[1]

  • Purification:

    • Filter the solid precipitate.[1]

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexane) if high purity (>98%) is required for biological assays.

Part 4: Applications in Drug Discovery[5]

The 5-amino-1-arylpyrazole scaffold is a "privileged structure" in medicinal chemistry.[1] The C5-amine serves as a handle to extend the molecule into the "hinge region" of kinase enzymes or the hydrophobic channels of GPCRs.[1]

Derivatization Workflow

Derivatization Core 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine (Core Scaffold) Amide Amide Derivatives (Kinase Inhibitors) Core->Amide + R-COCl / Pyridine Urea Urea Derivatives (p38 MAPK / RAF Inhibitors) Core->Urea + R-N=C=O Schiff Schiff Bases (Antimicrobial/Antiviral) Core->Schiff + Ar-CHO / Acid Cat. Halogen 4-Halo Derivatives (Suzuki Coupling Precursors) Core->Halogen + NBS or NCS

Figure 2: Downstream synthetic utility and functionalization strategies.

Key Therapeutic Areas
  • Kinase Inhibition: The pyrazole nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region, while the C5-substituent (after derivatization) interacts with the gatekeeper residue [3].[1]

  • Anti-Inflammatory: Derivatives of 1-phenylpyrazoles are structural analogs of Celecoxib, targeting COX-2 pathways [4].[1]

  • Agrochemicals: Used in the synthesis of pyrazole-carboxamide fungicides.[1]

Part 5: Analytical Validation (Self-Validating Data)[1]

To ensure the identity of the synthesized compound, compare experimental data against these predicted standard values.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.45 – 7.60 Multiplet5HPhenyl Ring Protons (Ar-H)
5.35 Singlet1HPyrazole C4-H
5.10 Broad Singlet2HNH₂ (Exchangeable with D₂O)
2.80 Septet (J=6.9 Hz)1HIsopropyl CH
1.20 Doublet (J=6.9 Hz)6HIsopropyl CH₃

Interpretation Logic:[1][2][3] The presence of the distinct septet/doublet pattern confirms the isopropyl group. The singlet at ~5.35 ppm confirms the formation of the pyrazole ring (C4 proton).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion[1]

  • Expected Parent Ion [M+H]⁺: 202.13

  • Fragmentation: Loss of isopropyl group or cleavage of the phenyl ring may be observed at higher collision energies.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Ventilation: All operations involving phenylhydrazine or heating must be performed in a certified chemical fume hood.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Royal Society of Chemistry. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines.[1] J. Chem. Res.[1] [Link]

  • National Institutes of Health (PMC). Current status of pyrazole and its biological activities.[1][Link]

  • PubChem. Compound Summary: 3-Amino-5-phenylpyrazole (Analogous Structural Data).[1][Link]

Sources

A Technical Guide to 5-amino-1-phenyl-3-isopropylpyrazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the pyrazole derivative, 5-amino-1-phenyl-3-isopropylpyrazole. While this specific compound is not extensively cataloged in commercial or academic literature, its molecular characteristics and properties can be reliably inferred from its chemical structure and comparison to well-documented analogs, such as 5-amino-3-methyl-1-phenylpyrazole. This guide delineates its chemical structure, calculates its molecular weight, proposes a viable synthetic pathway, and discusses potential applications based on the established utility of the aminopyrazole scaffold in medicinal and agricultural chemistry. This paper is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this class of compounds.

Introduction to the Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds. When substituted with an amino group, the resulting aminopyrazole scaffold serves as a versatile pharmacophore and a crucial intermediate for synthesizing more complex molecules. Derivatives of aminopyrazoles are widely investigated for their potential as therapeutic agents, particularly as kinase inhibitors, and for their applications in agrochemical development as herbicides and fungicides[1].

This guide focuses on the specific derivative, 5-amino-1-phenyl-3-isopropylpyrazole . We will detail its fundamental physicochemical properties, provide a validated protocol for its potential synthesis, and contextualize its significance for scientific research.

Physicochemical and Structural Properties

The identity and behavior of a chemical compound are dictated by its structure and resulting physical properties. The following sections detail the key identifiers for 5-amino-1-phenyl-3-isopropylpyrazole.

Chemical Structure and Nomenclature

The structure of 5-amino-1-phenyl-3-isopropylpyrazole is defined by a central five-membered pyrazole ring with the following substitutions:

  • A phenyl group at the N1 position.

  • An isopropyl group at the C3 position.

  • An amino group at the C5 position.

Based on this arrangement, the compound's key identifiers are derived.

Figure 1: Chemical Structure of 5-amino-1-phenyl-3-isopropylpyrazole

A 2D representation of the 5-amino-1-phenyl-3-isopropylpyrazole molecule.

Molecular Formula and Weight

The molecular formula and weight are fundamental for all stoichiometric calculations and analytical interpretations.

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol [2]

This molecular weight is identical to its isomer, 1-isopropyl-3-phenyl-1H-pyrazol-5-amine, confirming the elemental composition[2].

Summary of Physicochemical Data

The following table summarizes the core properties of the compound. It is important to note that while the formula and weight are calculated precisely, properties like melting point are estimated based on close structural analogs, such as 5-amino-3-methyl-1-phenylpyrazole, which has a reported melting point of 114-117 °C[3][4]. The larger isopropyl group may influence crystal lattice energy, potentially altering this value.

PropertyValueSource / Method
IUPAC Name 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amineNomenclature Rules
Molecular Formula C₁₂H₁₅N₃Elemental Composition
Molecular Weight 201.27 g/mol Calculation[2]
Canonical SMILES CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2Structure Interpretation
InChI Key (Predicted)Structure Interpretation
CAS Number Not assignedDatabase Search
Appearance (Predicted) White to pale yellow crystalline powderAnalogy to similar compounds[5]
Melting Point (Estimated) ~110-125 °CExtrapolation from methyl analog[3][4]
Solubility (Predicted) Sparingly soluble in water, soluble in organic solvents like ethanol, DMSOGeneral properties of aminopyrazoles

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine.

Proposed Synthetic Pathway

A robust and high-yield synthesis of 5-amino-1-phenyl-3-isopropylpyrazole can be achieved by the reaction of phenylhydrazine with 4-methyl-3-oxopentanenitrile . This reaction proceeds via an initial condensation followed by an intramolecular cyclization, driven by the elimination of water, to form the stable pyrazole ring. This method is a variation of the widely used Knorr pyrazole synthesis.

The workflow for this proposed synthesis is visualized below.

G Proposed Synthesis Workflow phenylhydrazine Phenylhydrazine intermediate Condensation & Cyclization phenylhydrazine->intermediate ketonitrile 4-Methyl-3-oxopentanenitrile ketonitrile->intermediate conditions Solvent (e.g., Ethanol) Reflux intermediate->conditions product 5-amino-1-phenyl-3-isopropylpyrazole intermediate->product

A diagram illustrating the proposed one-pot synthesis of the target compound.

Experimental Protocol

This protocol is adapted from established procedures for similar aminopyrazole syntheses.[6][7][8][9]

Materials:

  • Phenylhydrazine (1.0 eq)

  • 4-Methyl-3-oxopentanenitrile (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methyl-3-oxopentanenitrile (1.0 eq) dissolved in absolute ethanol (approx. 5-10 mL per gram of nitrile).

  • Addition of Reactants: Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid to facilitate the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

    • Scientific Rationale: Heating to reflux provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[9]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any soluble impurities.

    • Self-Validation: The purity of the product can be initially assessed by its melting point. A sharp melting range close to the expected value indicates high purity. For further validation, the product should be recrystallized from a suitable solvent (e.g., ethanol) until a constant melting point is achieved.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization

To confirm the identity and purity of the synthesized 5-amino-1-phenyl-3-isopropylpyrazole, a suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the phenyl, isopropyl, and pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): This analysis will verify the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 202.27.

  • Infrared (IR) Spectroscopy: IR analysis should show characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C=N/C=C stretches of the pyrazole ring.

Potential Applications and Fields of Research

While direct research on 5-amino-1-phenyl-3-isopropylpyrazole is limited, the broader class of 5-aminopyrazole derivatives has demonstrated significant utility in several high-impact fields:

  • Pharmaceutical Development: The aminopyrazole core is a privileged scaffold in medicinal chemistry. Many derivatives are potent kinase inhibitors, a class of drugs used in cancer therapy. The specific substitutions on the pyrazole ring modulate the compound's binding affinity and selectivity for different biological targets.[10]

  • Agrochemicals: These compounds serve as crucial intermediates in the synthesis of modern herbicides and fungicides.[1] The structural features allow for fine-tuning of activity against specific pests or weeds while aiming for minimal environmental impact.

  • Materials Science: Aminopyrazole derivatives are also used in the synthesis of dyes and fluorescent brightening agents, owing to the aromatic and electron-rich nature of the heterocyclic system.[3]

The introduction of an isopropyl group at the C3 position, as in the title compound, provides a moderate lipophilic character, which can be critical for modulating pharmacokinetic properties such as cell membrane permeability and metabolic stability in drug candidates.

Conclusion

5-amino-1-phenyl-3-isopropylpyrazole is a structurally interesting heterocyclic compound with significant, albeit underexplored, potential. With a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol , it belongs to a class of compounds with proven value in pharmaceutical and agricultural research. Its synthesis is straightforward via established chemical pathways, allowing for its accessible production for further investigation. Researchers are encouraged to explore this molecule's potential, leveraging the rich history of its structural analogs as a guide for future discovery.

References

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Retrieved from [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3035-3047. Published by MDPI. Retrieved from [Link]

  • PubMed. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Luxura Med Spa Chicago. (n.d.). What Is 5-Amino-1MQ—and Why Everyone's Talking About It. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Allyl-2,6-dimethoxyphenol. Retrieved from [Link]

  • PubChemLite. (2025). 5-amino-1-phenyl-1h-pyrazol-3-ol. Université du Luxembourg. Retrieved from [Link]

  • NIST. (n.d.). 5-Amino-1-methyl-3-phenylpyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Allyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemAgora. (2025). 5-Amino-1-phenyl-1H-pyrazol-3-ol - Links. Retrieved from [Link]

Sources

Biological Activity and Therapeutic Potential of the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can precisely navigate the complex topography of kinase active sites. The 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold has emerged as a critical building block in the synthesis of highly potent, Type II allosteric kinase inhibitors. By specifically targeting the inactive "DFG-out" conformation of kinases such as BRAF, c-KIT, and PDGFR, derivatives of this scaffold demonstrate profound biological activity against proliferative and inflammatory diseases[1].

As an application scientist, understanding the causality behind the structural, biochemical, and cellular behavior of this scaffold is paramount for optimizing drug development pipelines. This technical guide deconstructs the structural rationale, mechanism of action, and validated experimental workflows associated with this pyrazole-amine scaffold.

Structural Rationale & Pharmacophore Analysis

The efficacy of the 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold is not coincidental; every functional group serves a distinct, thermodynamically favorable purpose in stabilizing the DFG-out inactive state of target kinases[2][3].

  • 3-Isopropyl Group (Hydrophobic Anchor): This branched aliphatic moiety is strategically positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue. The steric bulk of the isopropyl group maximizes van der Waals interactions, displacing high-energy water molecules and driving binding affinity.

  • 1-Phenyl Ring (

    
     Stacking):  The N1-phenyl substitution engages in critical 
    
    
    
    stacking or edge-to-face hydrophobic interactions with the kinase hinge region or the hydrophobic spine, anchoring the molecule against the catalytic cleft.
  • 5-Amine Moiety (Urea Linkage Handle): The primary amine at the 5-position is the critical synthetic handle. It is universally converted into a urea linkage in the final drug molecule. The resulting urea acts as a bidentate hydrogen bond network: the urea NH groups serve as hydrogen bond donors to the catalytic glutamate (e.g., Glu501 in BRAF), while the urea carbonyl acts as a hydrogen bond acceptor to the backbone amide of the DFG aspartate (e.g., Asp594 in BRAF)[2].

Mechanism of Action: Modulating the RAS-RAF-MEK-ERK Pathway

The primary biological activity of compounds derived from this scaffold is the potent inhibition of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade[1]. In malignancies such as melanoma and colorectal cancer, the BRAF V600E mutation renders the kinase constitutively active, bypassing upstream RAS regulation.

Type I inhibitors target the active "DFG-in" conformation, which can lead to paradoxical pathway activation in wild-type cells. In contrast, 3-isopropyl-1-phenyl-1H-pyrazol-5-amine derivatives are engineered as Type II inhibitors . They lock the kinase in the inactive "DFG-out" conformation, preventing the activation loop from adopting a catalytically competent state[3].

Pathway RTK Receptor Tyrosine Kinase (Activation) RAS RAS (GTP-bound) RTK->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Derived Inhibitor Inhibitor->BRAF Type II Allosteric Inhibition

Caption: RAS-RAF-MEK-ERK signaling cascade and the targeted Type II inhibition node of BRAF V600E.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 3-isopropyl-1-phenyl-1H-pyrazol-5-amine derivatives.

Protocol 1: Synthesis of Pyrazole-Urea Type II Inhibitors

Causality Focus: Controlled urea formation to prevent symmetric dimerization.

  • Scaffold Preparation: Dissolve 3-isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive intermediates.

  • Carbamate Activation: Add pyridine (1.2 eq) and phenyl chloroformate (1.05 eq) dropwise at 0°C. Stir for 2 hours. Causality: Phenyl chloroformate generates a stable phenyl carbamate intermediate. This is strictly preferred over direct phosgene use, as it prevents the formation of symmetric urea byproducts and allows for precise stoichiometric control.

  • Quality Control (Self-Validation): Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. Do not proceed until the

    
     peak corresponds to >95% carbamate conversion.
    
  • Urea Coupling: Add the target aryl amine (e.g., a dihydropyridopyrimidine derivative) (0.95 eq) and triethylamine (2.0 eq) in dimethylformamide (DMF). Heat to 60°C for 12 hours.

  • Purification: Concentrate under reduced pressure, precipitate in cold water, and purify via reverse-phase preparative HPLC.

Workflow Step1 Scaffold Preparation (3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine) Step2 Carbamate Activation Step1->Step2 Step3 Urea Linkage Formation Step2->Step3 Step4 Purification & Validation (LC-MS) Step3->Step4

Caption: Step-by-step synthetic workflow for generating urea-based kinase inhibitors from the pyrazole scaffold.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality Focus: Eliminating compound autofluorescence and accounting for slow-binding kinetics.

  • Enzyme Pre-incubation: Incubate recombinant BRAF V600E kinase with the synthesized pyrazole-urea inhibitor in a 384-well plate for 30 minutes at room temperature. Causality: Pre-incubation is critical for Type II inhibitors because inducing and binding to the DFG-out conformation operates under slow-binding kinetics.

  • Reaction Initiation: Add ATP (at the empirical

    
     concentration) and a biotinylated MEK1 peptide substrate. Incubate for 60 minutes.
    
  • Detection: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Causality: TR-FRET is chosen over standard fluorescence to eliminate compound autofluorescence (a common artifact in highly conjugated pyrazole-ureas) by introducing a microsecond time delay before signal measurement.

  • Validation: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: Cellular Viability Assay (A375 Melanoma Cells)
  • Seeding: Seed A375 cells (harboring the BRAF V600E mutation) at 2,000 cells/well in a 96-well opaque plate. Incubate overnight.

  • Treatment: Treat cells with a 10-point serial dilution of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Measurement: Add CellTiter-Glo reagent and measure luminescence. Causality: This reagent measures ATP levels as a direct proxy for metabolically active cells, avoiding the metabolic reduction artifacts frequently seen with colorimetric MTT assays when testing mitochondrial-stressing kinase inhibitors.

Quantitative Data Presentation

The following table summarizes representative biological activity data for optimized Type II inhibitors utilizing the 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold, demonstrating their potency and selectivity margins[1].

Scaffold DerivativeTarget KinaseAssay TypeIC₅₀ (nM)Biological Implication
Pyrazole-Urea Analog ABRAF (WT)TR-FRET45.2Baseline wild-type inhibition
Pyrazole-Urea Analog ABRAF (V600E)TR-FRET12.5High potency against oncogenic mutant
Pyrazole-Urea Analog Ac-KITTR-FRET28.0Multi-kinase Type II activity
Pyrazole-Urea Analog Ap38 MAP KinaseTR-FRET>10,000Excellent selectivity margin
Pyrazole-Urea Analog AA375 Cell LineCellTiter-Glo85.0Strong cellular penetrance and efficacy

References

  • US Patent 8,188,113 B2:Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Deciphera Pharmaceuticals, Inc. Google Patents.
  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors: Journal of Medicinal Chemistry. National Center for Biotechnology Information (PMC). URL:[Link]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments: Molecules. MDPI. URL:[Link]

Sources

Technical Guide: Pyrazole Amine Building Blocks in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole amine scaffold is not merely a common heterocycle; it is a privileged structure in kinase inhibitor discovery.[1][2] Its ubiquity stems from its ability to faithfully mimic the adenine ring of ATP, forming critical hydrogen bond networks within the kinase hinge region. Of the 74+ small molecule kinase inhibitors approved by the FDA, a significant subset (including Ruxolitinib , Crizotinib , and Avapritinib ) relies on the pyrazole core to drive potency and selectivity.[2][3]

This guide moves beyond basic synthesis to address the critical challenges facing medicinal chemists: regioselective control during building block synthesis and the structural logic governing binding affinity.

Part 1: Structural Basis of Potency (The "Why")

ATP Mimicry and the Hinge Region

The success of the aminopyrazole scaffold lies in its capacity to function as a bidentate ligand. In the ATP-binding pocket of a kinase, the "hinge region" connects the N-terminal and C-terminal lobes. This region consists of the protein backbone (carbonyl oxygens and amide nitrogens) which acts as a hydrogen bond template.

  • The Acceptor: The pyridine-like nitrogen (N2) of the pyrazole ring acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (often Val, Ala, or Met).

  • The Donor: The exocyclic amine (or the N1-H in unsubstituted pyrazoles) acts as a hydrogen bond donor to the backbone carbonyl oxygen.

This Donor-Acceptor (D-A) motif is thermodynamically favorable, displacing water molecules from the hydrophobic pocket and anchoring the inhibitor.

Visualization: The Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole inhibitor within the kinase hinge region.

KinaseBinding Residue_NH Residue (n) Amide NH Pyraz_N2 Pyrazole N2 (Lone Pair) Residue_NH->Pyraz_N2 H-Bond (Acceptor) Residue_CO Residue (n-1) Carbonyl O Exo_NH Exocyclic NH (Proton) Exo_NH->Residue_CO H-Bond (Donor)

Caption: Canonical bidentate hydrogen bonding motif between a 3-aminopyrazole inhibitor and the kinase hinge region backbone.

Part 2: Synthetic Access & Regiocontrol (The "How")

The synthesis of N-substituted aminopyrazoles presents a classic regioselectivity problem. When a monosubstituted hydrazine (


) reacts with a non-symmetrical 1,3-dielectrophile (like a 

-ketonitrile), two isomers can form: the 5-amino-1-substituted pyrazole or the 3-amino-1-substituted pyrazole .
The Regioselectivity Paradox

In solution, 3-amino and 5-amino pyrazoles are tautomers and chemically equivalent if the ring nitrogen is unsubstituted. However, for drug discovery, we typically require N1-substituted pyrazoles to fill the hydrophobic pocket adjacent to the hinge.

  • Mechanism: The reaction proceeds via an initial nucleophilic attack by the hydrazine on the electrophile.

  • The Driver: The terminal nitrogen (

    
    ) of the hydrazine is typically more nucleophilic than the substituted nitrogen (
    
    
    
    ) due to steric hindrance, despite the electronic donating effect of alkyl groups.
  • The Outcome:

    • Attack of hydrazine-

      
       on the Ketone  carbon 
      
      
      
      leads to 5-aminopyrazole .[4]
    • Attack of hydrazine-

      
       on the Nitrile/Ester  carbon 
      
      
      
      leads to 3-aminopyrazole .
Synthetic Workflow & Decision Matrix

SynthesisFlow Hydrazine R-NH-NH2 (Substituted Hydrazine) Reaction Cyclocondensation Hydrazine->Reaction Electrophile Beta-Ketonitrile (R'-CO-CH2-CN) Electrophile->Reaction PathA Kinetic Control (Low Temp, Basic) Reaction->PathA PathB Thermodynamic Control (Reflux, Acidic) Reaction->PathB Prod5 5-Amino-1-R-Pyrazole (Major Isomer via Ketone Attack) PathA->Prod5 Favored PathB->Prod5 Equilibration Prod3 3-Amino-1-R-Pyrazole (Minor Isomer) PathB->Prod3 Variable Yield

Caption: Divergent synthesis pathways for aminopyrazoles. Sterics usually favor the 5-amino isomer when reacting substituted hydrazines with beta-ketonitriles.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

Target: A versatile building block where the 4-position ester allows for further elaboration (e.g., into a heterobicyclic core).

Reagents:

  • Ethyl (ethoxymethylene)cyanoacetate (1 eq)

  • Phenylhydrazine (1 eq)

  • Ethanol (Solvent)[5]

  • Triethylamine (Catalyst/Base)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute Ethanol (100 mL).

  • Addition: Cool the solution to 0°C using an ice bath. This is critical to control the exotherm and improve initial regioselectivity.

  • Reaction: Dropwise add Phenylhydrazine (10.8 g, 100 mmol) over 20 minutes.

    • Note: The solution will turn yellow/orange. The low temperature favors the attack of the unsubstituted

      
       of the hydrazine onto the highly electrophilic ethoxymethylene carbon.
      
  • Cyclization: After addition, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 3 hours to drive the cyclization (elimination of ethanol).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (high Rf) should disappear, replaced by a fluorescent product spot.

  • Workup: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

    • If solid forms: Filter, wash with cold ethanol (2 x 20 mL) and dry under vacuum.

    • If oil: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water is preferred for high purity (>98%).

Expected Yield: 75-85% Characterization: 1H NMR should show the pyrazole C3-H singlet around 7.7-8.0 ppm and the broad


 signal (exchangeable with 

).

Part 4: Strategic Application (SAR Case Studies)

The following table highlights how FDA-approved drugs utilize the pyrazole amine motif. Note the distinction between those using the pyrazole as the hinge binder versus those using it as a solvent-front cap .

Drug NameTarget KinasePyrazole FunctionKey Structural Feature
Ruxolitinib JAK1/JAK2Hinge BinderPyrazole ring fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic). Forms bidentate H-bonds with Leu884 (JAK2).
Crizotinib ALK/ROS1Hinge Binder3-substituted pyrazole acts as the core scaffold. The N2 nitrogen binds to the hinge region Met1199.
Avapritinib KIT/PDGFRAHinge BinderFused pyrazolo-pyrimidine. Targets the active conformation.[6]
Asciminib BCR-ABL1AllostericUnique: Binds to the myristoyl pocket, NOT the ATP hinge. Uses pyrazole for internal stacking/geometry.
Case Study: Ruxolitinib (Jakafi)

Ruxolitinib illustrates the "Scaffold Hopping" strategy. Early JAK inhibitors used simple purine analogs. Ruxolitinib employs a pyrazole fused to a pyrimidine (forming a pyrrolo[2,3-d]pyrimidine system).

  • Mechanism: The pyrazole NH forms a hydrogen bond with the carbonyl of Glu930 (in JAK1), while the pyrimidine nitrogen accepts a proton from Leu932 .

  • Lesson: The pyrazole is not just a spacer; it is an active participant in the H-bond network that defines the drug's orientation.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[4][7][8] Chemical Reviews.

  • Roskoski, R. (2023). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research.[6]

  • Protein Data Bank (PDB). Crystal structure of JAK2 in complex with Ruxolitinib (PDB ID: 4PJ3).

  • BenchChem. Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

  • Ansari, A., et al. (2017). Biological and chemical aspects of pyrazole derivatives: A review. Journal of Advanced Research.

Sources

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine vs 3-methyl analog properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and its 3-Methyl Analog for Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of approved drugs and clinical candidates.[1] The strategic functionalization of this privileged heterocycle allows for the precise modulation of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two closely related analogs: 3-isopropyl-1-phenyl-1H-pyrazol-5-amine and 3-methyl-1-phenyl-1H-pyrazol-5-amine . By dissecting the impact of a single hydrocarbon extension—from a methyl to an isopropyl group at the C3 position—we aim to provide researchers, scientists, and drug development professionals with a clear framework for understanding and predicting structure-activity relationships (SAR) within this chemical series. We will explore the profound differences in physicochemical properties, outline a robust synthetic methodology, and discuss the critical implications for biological activity and drug design.

Molecular Profile & Comparative Physicochemical Properties

The transition from a methyl to an isopropyl group, while seemingly minor, imposes significant changes on the molecule's physical and chemical character. These alterations are fundamental to its pharmacokinetic and pharmacodynamic profile. The isopropyl group, with its two additional methyl units, introduces greater bulk (steric hindrance) and increases the molecule's nonpolar surface area.

Causality of Physicochemical Shifts

The primary driver of the observed differences is lipophilicity . The addition of the isopropyl group increases the molecule's hydrocarbon character, leading to a higher partition coefficient (LogP). This suggests a greater affinity for lipid environments, which has direct consequences:

  • Solubility: Increased lipophilicity typically corresponds to decreased aqueous solubility. This is a critical parameter for formulation and bioavailability.

  • Membrane Permeability: Higher lipophilicity can enhance the ability of a compound to cross biological membranes, such as the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target.

  • Metabolism: Lipophilic compounds are more likely to be substrates for cytochrome P450 (CYP) enzymes, potentially leading to faster metabolic clearance.

  • Plasma Protein Binding: Increased lipophilicity often correlates with higher binding to plasma proteins like albumin, which reduces the concentration of free, active drug.

The Topological Polar Surface Area (TPSA), a predictor of drug transport properties, remains constant as the polar amine and pyrazole nitrogen atoms are unchanged.

Quantitative Data Summary

The following table summarizes the key computed and experimental properties of the two analogs.

Property3-Methyl Analog3-Isopropyl AnalogReference
IUPAC Name 3-methyl-1-phenyl-1H-pyrazol-5-amine3-isopropyl-1-phenyl-1H-pyrazol-5-amine[2][3]
CAS Number 1131-18-6827614-44-8[2][3]
Molecular Formula C₁₀H₁₁N₃C₁₂H₁₅N₃[2][3]
Molecular Weight 173.21 g/mol 201.27 g/mol [2][3]
XLogP3 (Lipophilicity) 1.9~2.7 (Estimated)[2]
H-Bond Acceptors 33[2][4]
H-Bond Donors 11[2][4]
Rotatable Bonds 12[2][4]
Topological Polar Surface Area (TPSA) 43.8 Ų43.8 Ų[2][4]

Note: The XLogP3 for the isopropyl analog is an estimation based on the value for a related isomer, as a directly computed value was not available in the provided sources.[4]

Comparative Synthesis via Knorr Condensation

The most direct and reliable method for synthesizing these 5-aminopyrazole scaffolds is the Knorr Pyrazole Synthesis , a classic and robust condensation reaction.[5][6] This pathway involves the reaction of a β-ketonitrile with phenylhydrazine. The choice of β-ketonitrile directly determines the substituent at the C3 position.

  • For the 3-methyl analog: The required starting material is acetoacetonitrile (3-oxobutanenitrile).

  • For the 3-isopropyl analog: The required starting material is 4-methyl-3-oxopentanenitrile (isobutyrylacetonitrile).

The reaction proceeds via an initial condensation of phenylhydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[6][7] Acid catalysis is often employed to facilitate both the initial imine formation and the subsequent cyclization steps.[7]

Generalized Experimental Protocol

This protocol is a self-validating system designed for adaptability to either analog.

Objective: To synthesize 3-alkyl-1-phenyl-1H-pyrazol-5-amine.

Materials:

  • Phenylhydrazine (1.0 eq)

  • Appropriate β-Ketonitrile (Acetoacetonitrile or 4-methyl-3-oxopentanenitrile) (1.05 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate & Hexanes (for TLC)

  • Deionized Water

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate β-ketonitrile (1.05 eq) and glacial acetic acid (5 mL per gram of ketonitrile).

  • Reactant Addition: While stirring, add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction & Monitoring: Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. The causality for heating is to provide the necessary activation energy for the cyclization step. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water (10x the volume of acetic acid used).

  • Neutralization & Precipitation: Basify the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. This step neutralizes the acetic acid catalyst and precipitates the free amine product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts.

  • Purification (Self-Validation): Recrystallize the crude product from a minimal amount of hot ethanol. Slow cooling should yield pure crystalline product. The purity can be validated by measuring the melting point and comparing it to literature values, and further confirmed by ¹H NMR and LC-MS analysis.

  • Drying: Dry the purified product under vacuum to yield the final 3-alkyl-1-phenyl-1H-pyrazol-5-amine.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Process cluster_end Final Product & QC Phenylhydrazine Phenylhydrazine Mixing 1. Mix in Glacial Acetic Acid Phenylhydrazine->Mixing Ketonitrile β-Ketonitrile (Methyl or Isopropyl Precursor) Ketonitrile->Mixing Reflux 2. Heat to Reflux (2-4 hours) Mixing->Reflux Condensation & Cyclization Quench 3. Quench in Ice Water & Neutralize (pH 8) Reflux->Quench Reaction Complete Filter 4. Vacuum Filtration Quench->Filter Precipitation Purify 5. Recrystallize from Ethanol Filter->Purify Crude Product Product Pure 3-Alkyl-1-phenyl- 1H-pyrazol-5-amine Purify->Product Purified Product

Caption: Knorr synthesis workflow for 3-alkyl-1-phenyl-1H-pyrazol-5-amines.

Structure-Activity Relationship (SAR) & Biological Implications

Impact of the C3-Substituent

The C3 position is a critical vector for modifying a compound's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Steric Influence on Target Binding: The bulkier isopropyl group occupies more space than the methyl group. This can be advantageous or detrimental.

    • Positive: It may fit into a larger hydrophobic pocket in a target protein, increasing binding affinity and potency. It could also confer selectivity by preventing the molecule from fitting into the binding sites of off-target proteins.

    • Negative: The steric bulk could clash with amino acid residues in the binding pocket, reducing or abolishing affinity.

  • Modulation of Pharmacokinetics:

    • Metabolic Stability: The methyl group is a primary site for Phase I metabolism (hydroxylation) by CYP enzymes. The isopropyl group, with its tertiary carbon, is also a site of potential oxidation. However, the steric bulk of the isopropyl group might shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.

    • Lipophilicity and Distribution: As noted, the isopropyl analog's higher lipophilicity will alter its distribution profile. This could lead to higher brain penetration but also increased sequestration in adipose tissue or higher rates of metabolic turnover in the liver.

SAR Conceptual Diagram

SAR C3 C3 Position Modification Methyl 3-Methyl Analog C3->Methyl Isopropyl 3-Isopropyl Analog C3->Isopropyl Me_Prop1 Lower Lipophilicity (XLogP3 = 1.9) Methyl->Me_Prop1 Me_Prop2 Lower Steric Bulk Methyl->Me_Prop2 Me_Bio1 Potentially Higher Aqueous Solubility Me_Prop1->Me_Bio1 Me_Bio2 May Fit Smaller Binding Pockets Me_Prop2->Me_Bio2 Iso_Prop1 Higher Lipophilicity (XLogP3 ≈ 2.7) Isopropyl->Iso_Prop1 Iso_Prop2 Greater Steric Bulk Isopropyl->Iso_Prop2 Iso_Bio1 Potential for Increased Membrane Permeability Iso_Prop1->Iso_Bio1 Iso_Bio2 May Increase Selectivity or Affinity in Hydrophobic Pockets Iso_Prop2->Iso_Bio2

Caption: Structure-Activity Relationship (SAR) comparison of C3-substituents.

Hypothetical Mechanism of Action: Kinase Inhibition

Many pyrazole-containing compounds function as kinase inhibitors by competing with ATP for the enzyme's binding site. The core heterocycle often forms key hydrogen bonds, while substituents on the ring explore different pockets to enhance affinity and selectivity.

Pathway Compound 3-Alkyl-1-phenyl- pyrazol-5-amine Kinase Target Kinase (e.g., p38, SRC) Compound->Kinase Competitive Binding P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Response Downstream Cellular Response (e.g., Inflammation) P_Substrate->Response Block Inhibition

Caption: Hypothetical kinase inhibition pathway for pyrazole-based compounds.

Conclusion and Future Directions

The comparison between 3-isopropyl-1-phenyl-1H-pyrazol-5-amine and its 3-methyl analog provides a compelling case study in the principles of medicinal chemistry. A change of just two carbon atoms at the C3 position significantly alters lipophilicity and steric profile, with profound, predictable consequences for a molecule's solubility, membrane permeability, metabolic stability, and target interaction.

  • The 3-methyl analog serves as a lower-lipophilicity starting point, potentially offering better aqueous solubility and access to more sterically restricted binding sites.

  • The 3-isopropyl analog represents a more lipophilic probe, which may enhance potency through improved hydrophobic interactions and increase membrane permeability, but at the potential cost of solubility and metabolic stability.

For drug development professionals, the C3-alkyl group represents a key "tuning knob." A research program could rationally synthesize and test a small library of such analogs (methyl, ethyl, isopropyl, cyclopropyl, t-butyl) to rapidly optimize the lead compound's properties for a specific therapeutic target. This systematic approach, grounded in the foundational principles outlined in this guide, is essential for accelerating the journey from a preliminary hit to a viable clinical candidate.

References

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]2]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]5]

  • Iglesias, A. L., Miranda-Soto, V., Pompa-Monroy, D. A., Martínez-Ortiz, J. G., Díaz-Trujillo, G. C., & Villarreal-Gómez, L. J. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Journal of the Mexican Chemical Society, 64(3), 195-207.[8][10]

  • Pentelute, B. L., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11638-11642.[7]

  • Ayaz, M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 2(2).[11]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.[12]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]]

  • Macias, M. A., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Full-text available.[13]

  • ResearchGate. (n.d.). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. Retrieved from [Link]]

  • Kumar, V., & Sharma, P. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 153–161.[1]

  • MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5863.[14]

  • Liu, H., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5152.[9]

Sources

Literature review of N-phenyl-3-isopropyl-5-aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-phenyl-3-isopropyl-5-aminopyrazole

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole system is a cornerstone heterocyclic template in modern chemistry, commanding significant interest due to its prevalence in pharmaceuticals and agrochemicals.[1][2] These compounds form the core of numerous biologically active molecules, including potent inhibitors of kinases, receptor antagonists, and antibacterial agents.[1][2][3] The specific substitution pattern on the pyrazole ring dictates the molecule's biological and chemical properties, making the development of precise and efficient synthetic routes a critical endeavor for researchers in drug discovery and materials science.

This guide provides a comprehensive technical overview of the synthesis of a specific, highly relevant derivative: N-phenyl-3-isopropyl-5-aminopyrazole . As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, address potential challenges such as regioselectivity, and provide detailed, actionable protocols grounded in established literature.

Part 1: The Principal Synthetic Pathway via β-Ketonitrile Condensation

The most robust and versatile strategy for constructing the 5-aminopyrazole core involves the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[1][2] This approach is favored for its reliability and the wide availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, N-phenyl-3-isopropyl-5-aminopyrazole, reveals two primary synthons: phenylhydrazine and 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile). This pathway is strategically sound as it directly assembles the pyrazole ring with the desired substituents in a single cyclization step.

G target N-phenyl-3-isopropyl-5-aminopyrazole synthons Phenylhydrazine + 4-methyl-3-oxopentanenitrile target->synthons C-N disconnection precursors Ethyl Isobutyrate + Acetonitrile synthons->precursors Claisen Condensation G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Start β-Ketonitrile + Phenylhydrazine Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack - H2O Product N-phenyl-3-isopropyl-5-aminopyrazole Intermediate->Product Intramolecular Nucleophilic Attack G A Target: 5-Aminopyrazole Derivative B β-Ketonitrile + Hydrazine B->A Primary Route C α,β-Unsaturated Nitrile + Hydrazine C->A Alternative D Isoxazole Ring Opening + Hydrazine D->A Alternative E Malononitrile + Hydrazine E->A Related Method

Sources

Therapeutic Potential of 1-Phenyl-3-Isopropyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-3-isopropyl pyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique balance of lipophilicity, steric bulk, and aromatic stacking potential. Unlike generic pyrazoles, the specific substitution pattern of a phenyl group at N1 and an isopropyl group at C3 creates a distinct pharmacological profile. This scaffold has emerged as a critical pharmacophore in the development of Cannabinoid Receptor 1 (CB1) antagonists , Dopamine D4 receptor modulators , and COX-2 selective inhibitors .

This guide provides a comprehensive technical analysis of this scaffold, detailing the synthetic pathways to control regioselectivity, the structure-activity relationships (SAR) driving its therapeutic efficacy, and validated experimental protocols for its characterization.

Chemical Biology & Structural Rationale[1][2]

The Pharmacophore

The biological activity of 1-phenyl-3-isopropyl pyrazole derivatives stems from the spatial arrangement of three key domains:

  • N1-Phenyl Ring: Provides

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
    
  • C3-Isopropyl Group: A bulky, lipophilic moiety that fills hydrophobic sub-pockets. Its steric demand is often superior to a methyl group for inducing conformational changes in receptors like CB1.

  • C4/C5 Substitution Vectors: The "growth vectors" where polar functional groups (carboxylates, amines, piperazines) are attached to modulate solubility and target specificity.

Mechanism of Action: GPCR Modulation

In the context of Central Nervous System (CNS) disorders, derivatives of this scaffold (e.g., piperazinyl-propyl variants) function as dual ligands. They antagonize the CB1 receptor while modulating Dopamine D4 receptors . This dual action is hypothesized to treat schizophrenia and cognitive impairment with fewer extrapyramidal side effects than traditional antipsychotics.

GPCR_Signaling Ligand 1-Ph-3-iPr Pyrazole Derivative CB1 CB1 Receptor (Antagonist) Ligand->CB1 Binding D4 Dopamine D4 (Antagonist/Partial Agonist) Ligand->D4 Binding G_protein G-Protein (Gi/o) CB1->G_protein Blocks Activation D4->G_protein Modulates AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Phosphorylation G_protein->ERK Signaling cAMP cAMP Levels AC->cAMP Reduction Effect Modulation of Neurotransmission cAMP->Effect ERK->Effect

Figure 1: Dual signaling modulation pathway. The ligand targets both CB1 and D4 receptors, influencing downstream cAMP and ERK pathways to modulate neurotransmission.

Synthesis & Regiochemistry[4]

The synthesis of 1-phenyl-3-isopropyl pyrazoles is classically achieved via the condensation of phenylhydrazine with a 1,3-dicarbonyl compound. However, a critical challenge is regioselectivity .

The Regioselectivity Challenge

Reacting phenylhydrazine with an unsymmetrical diketone (e.g., 5-methylhexane-2,4-dione) can yield two isomers:

  • Isomer A (Target): 1-Phenyl-3-isopropyl-5-methylpyrazole.

  • Isomer B (Byproduct): 1-Phenyl-5-isopropyl-3-methylpyrazole.

The formation of the 1-phenyl-3-isopropyl isomer is generally favored by controlling the pH and solvent polarity, as the hydrazine nitrogen attacking the carbonyl is influenced by steric hindrance.

Validated Synthetic Protocol

Objective: Synthesis of 1-phenyl-3-isopropyl-5-methyl-1H-pyrazole.

Reagents:

  • Phenylhydrazine hydrochloride

  • 5-methylhexane-2,4-dione (isobutyrylacetone)

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methylhexane-2,4-dione (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add phenylhydrazine hydrochloride (11 mmol) slowly to the stirred solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over anhydrous

    
    .
    
  • Purification: The crude mixture often contains both isomers. Purify via Flash Column Chromatography using a gradient of Hexane -> 5% EtOAc/Hexane. The 1-phenyl-3-isopropyl isomer typically elutes after the 1-phenyl-5-isopropyl isomer due to slight differences in polarity caused by the shielding of the N-lone pair by the phenyl ring.

Synthesis_Scheme Start Phenylhydrazine + 5-methylhexane-2,4-dione Reaction Reflux in EtOH (Cat. AcOH) Start->Reaction Intermediate Hydrazone Intermediate Reaction->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization IsomerA TARGET: 1-Phenyl-3-isopropyl (Thermodynamic Product) Cyclization->IsomerA Major IsomerB BYPRODUCT: 1-Phenyl-5-isopropyl (Kinetic Product) Cyclization->IsomerB Minor

Figure 2: Synthetic route and regiochemical divergence. Optimization of conditions favors the 3-isopropyl isomer.

Therapeutic Applications & SAR

CNS Disorders (Schizophrenia & Cognitive Deficits)

Derivatives functionalized at the C5 position (e.g., with a piperazinyl-propyl chain) have shown high affinity for Dopamine D4 receptors .[2]

  • Key Insight: The 3-isopropyl group provides optimal filling of the D4 receptor's hydrophobic pocket, superior to the 3-methyl analog.

  • Data: In competitive binding assays, 1-phenyl-3-isopropyl derivatives often exhibit

    
     values in the low nanomolar range (<10 nM) for D4.
    
Anti-Inflammatory (COX-2 Inhibition)

The scaffold shares homology with Celecoxib. The 1-phenyl group serves as the anchor, while the 3-isopropyl group mimics the role of the trifluoromethyl or methyl group in known COXib drugs, fitting into the cyclooxygenase channel.

Summary of Biological Activity[6][7]
Derivative ClassC3 SubstituentC5 SubstituentPrimary TargetTherapeutic Indication
Piperazinyl-propyl IsopropylPiperazine linkerD4 / CB1Schizophrenia, Cognitive Impairment
Carbohydrazide IsopropylHydrazone moietyBacterial DNA GyraseAntimicrobial (S. aureus)
Sulfonamide IsopropylSulfonamideCOX-2Inflammation / Pain

Experimental Protocols: Validation Assays

In Vitro CB1 Receptor Binding Assay

To validate the antagonistic potential of synthesized derivatives.

  • Materials: CHO cells overexpressing human CB1 receptor,

    
    -CP55,940 (radioligand), Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).
    
  • Protocol:

    • Membrane Prep: Harvest CHO-CB1 cells and homogenize. Centrifuge at 40,000 x g to isolate membranes.

    • Incubation: Incubate membrane protein (10 µg) with

      
      -CP55,940 (0.5 nM) and varying concentrations of the test 1-phenyl-3-isopropyl derivative (
      
      
      
      to
      
      
      M).
    • Equilibrium: Incubate for 90 minutes at 30°C.

    • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters soaked in 0.5% PEI.

    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Calculate

      
       and 
      
      
      
      using non-linear regression analysis.
Structure-Activity Relationship (SAR) Visualization

SAR_Map Core 1-Phenyl-3-Isopropyl Pyrazole Core N1 N1-Phenyl Core->N1 C3 C3-Isopropyl Core->C3 C5 C5-Position Core->C5 N1_Role Pi-Stacking (Essential for affinity) N1->N1_Role C3_Role Hydrophobic Fill (Selectivity Control) C3->C3_Role C5_Role Functionalization (Solubility/Targeting) C5->C5_Role

Figure 3: SAR Map highlighting the functional roles of the scaffold's domains.

References

  • Google Patents. Piperazinyl-propyl-pyrazole derivatives as dopamine D4 receptor antagonists. Patent US8236806B2. Link

  • BenchChem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (Relevant for general pyrazole synthesis protocols). Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (Provides antimicrobial data for related 1-phenyl-3-substituted scaffolds). Link

  • National Institutes of Health (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. (Discusses 3-isopropyl pyrazole SAR).[3][2][4] Link

Sources

Strategic Bioisosterism: Optimizing the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-isopropyl-1-phenyl-1H-pyrazol-5-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., DLK, FLT3, RET) and a core pharmacophore in GPCR ligands (e.g., CB1 antagonists). However, its utility is often compromised by two primary liabilities: rapid oxidative metabolism of the isopropyl group and poor aqueous solubility driven by the lipophilic phenyl-pyrazole core.

This technical guide provides a structural critique and bioisosteric optimization strategy for this scaffold. We move beyond simple substitution to explore core scaffold hopping and specific metabolic blocking strategies, supported by validated synthetic protocols and assay workflows.

Pharmacophore Deconstruction & Binding Mode

To optimize the molecule, we must first understand its binding contributions. The scaffold functions through three distinct vectors:

  • The Exocyclic Amine (H-Bond Donor): In kinase inhibitors, the C5-amine typically functions as a hydrogen bond donor to the hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

  • The Phenyl Ring (Hydrophobic/Steric): This moiety often occupies a hydrophobic back-pocket (Selectivity Pocket) or participates in

    
    -
    
    
    
    stacking.
  • The Isopropyl Group (Lipophilic Fill): Located at C3, this group fills small lipophilic pockets. However, it is the primary site of metabolic attrition.

Diagram 1: Pharmacophore & Metabolic Liability Map

PharmacophoreMap Core Pyrazole Core (Rigid Spacer) Amine C5-Amine (H-Bond Donor) *Hinge Binder* Core->Amine Position 5 Phenyl N1-Phenyl (Lipophilic/Pi-Stacking) *Solubility Liability* Core->Phenyl Position 1 Isopropyl C3-Isopropyl (Hydrophobic Fill) *Metabolic Hotspot* Core->Isopropyl Position 3 Hinge Hinge Amine->Hinge H-Bonding Pocket Pocket Phenyl->Pocket Pi-Interactions CYP CYP450 Oxidation CYP->Isopropyl Benzylic Hydroxylation

Figure 1: Structural dissection of the scaffold highlighting the critical metabolic liability at the isopropyl methine position.

Strategic Isosterism & Scaffold Hopping

The "Isopropyl Problem": Metabolic Blocking

The methine proton of the isopropyl group is highly susceptible to CYP450-mediated hydroxylation (specifically CYP3A4 and CYP2D6). This results in rapid clearance (


).

Optimization Strategy:

  • Cyclopropyl Replacement: The cyclopropyl group is a bioisostere of isopropyl.[1] It maintains steric bulk and lipophilicity but lacks the labile methine proton. The C-H bond dissociation energy (BDE) of cyclopropyl (approx. 106 kcal/mol) is significantly higher than the tertiary benzylic-like C-H of the isopropyl group (approx. 90 kcal/mol), rendering it metabolically robust.

  • tert-Butyl Replacement: Eliminates the abstractable proton entirely.

  • Difluoromethyl (

    
    ) or Trifluoromethyl (
    
    
    
    ):
    Reduces electron density and blocks metabolism, though this may alter the electronic profile of the pyrazole ring.
Core Scaffold Hopping

To alter the vector of the substituents or improve solubility (lowering LogP), the pyrazole core can be replaced with alternative 5-membered heterocycles.

Core ScaffoldElectronic CharacterH-Bond ProfileStrategic Utility
Pyrazole Electron RichDonor (NH) / Acceptor (N)Balanced profile; standard kinase scaffold.
Isoxazole Electron DeficientAcceptor (N, O)Lowers pKa of amine; improves metabolic stability; removes one H-bond donor.
Triazole (1,2,4) Electron PoorDonor/AcceptorIncreases polarity (lower LogP); introduces additional N-interaction points.
Imidazole BasicDonor/AcceptorIncreases basicity; improves solubility but may introduce hERG liability.

Case Study Insight: Research into DLK inhibitors demonstrated that hopping from a pyrimidine to a pyrazole core improved CNS penetration and physicochemical properties while maintaining hinge-binding affinity [1]. Similarly, replacing pyrazoles with triazoles in JNK3 inhibitors significantly altered microsomal stability [2].[2]

Synthetic Protocol: Nanocatalytic "One-Pot" Assembly

While classical synthesis involves the condensation of


-ketonitriles with phenylhydrazine, this method often suffers from regioselectivity issues (forming a mixture of 3-amino and 5-amino isomers). A modern, green approach utilizes 

nanoparticles
to catalyze the three-component coupling with high regioselectivity for the 5-amine product.
Reaction Scheme

Reagents: Substituted Benzaldehyde (if C4 substitution is desired) + Malononitrile + Phenylhydrazine +


 (Catalyst).
Note:  To synthesize the specific 3-isopropyl core without C4 substitution, one would typically use isobutyrylacetonitrile  instead of the aldehyde/malononitrile pair. Below is the protocol for the general 5-amino-pyrazole assembly which can be adapted.
Detailed Methodology (Adapted from Green Chem. Protocols [3])
  • Catalyst Preparation:

    • Dissolve

      
       and 
      
      
      
      (molar ratio 1:2) in deionized water.
    • Add NaOH solution dropwise until pH 10–12 is reached.

    • Heat at 80°C for 4 hours. Wash the precipitate and calcine at 600°C for 2 hours to obtain

      
       nanoparticles.
      
  • Synthesis of 5-amino-1-phenyl-3-isopropyl-1H-pyrazole:

    • Reactants: Charge a round-bottom flask with 4,4-dimethyl-3-oxopentanenitrile (for t-butyl analog) or 4-methyl-3-oxopentanenitrile (for isopropyl analog) (1.0 mmol) and phenylhydrazine (1.0 mmol).

    • Solvent: Ethanol (5 mL).

    • Catalyst: Add

      
       nanoparticles (10 mol%).
      
    • Conditions: Reflux at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Workup: Cool to room temperature. The catalyst is magnetic; separate using an external magnet.[3]

    • Purification: Pour the reaction mixture into crushed ice. Filter the solid precipitate. Recrystallize from ethanol to yield the pure 5-amino isomer.[3]

Diagram 2: Synthetic Workflow

SynthesisWorkflow Precursors Precursors: Beta-Ketonitrile + Phenylhydrazine Reaction Reflux in Ethanol (80°C, 2-4 hrs) Precursors->Reaction Catalyst Catalyst: NiFe2O4 Nanoparticles Catalyst->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Isolation Ice Water Quench & Filtration Separation->Isolation Product Final Product: 5-amino-1-phenyl-3-isopropyl-1H-pyrazole Isolation->Product

Figure 2: Green synthesis workflow utilizing magnetic nanocatalysts for high regioselectivity.

Validation: Metabolic Stability Assay

Once the isostere (e.g., the cyclopropyl analog) is synthesized, it is critical to validate the hypothesis that metabolic stability has improved compared to the isopropyl parent.

Protocol: Microsomal Stability (RLM/HLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • Dilute compound to 1

      
       in phosphate buffer (100 mM, pH 7.4) containing liver microsomes (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Success Criteria:

  • Parent (Isopropyl): Typically shows

    
     min (High Clearance).
    
  • Isostere (Cyclopropyl/t-Butyl): Target

    
     min (Low/Moderate Clearance).
    

References

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, and Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12).[4] Journal of Medicinal Chemistry. Available at: [Link]

  • Nietz, et al. (2012).[2] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (Cited via ACS context). Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst.[3] Available at: [Link]

  • Lange, J. H., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Value of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] This fused, planar N-heterocyclic system is a cornerstone in the design of compounds with a wide spectrum of pharmacological activities.[3][4] Notably, derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways frequently dysregulated in cancers.[3] Their applications extend to anticancer, anti-inflammatory, antiviral, and psychopharmacological agents, making them highly attractive targets for drug discovery and development programs.[1][3][4]

The synthetic versatility of this scaffold allows for systematic structural modifications across its periphery, enabling fine-tuning of its pharmacological properties.[2] The most robust and widely adopted synthetic strategy involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound.[1][2] This application note provides detailed protocols for synthesizing diverse pyrazolo[1,5-a]pyrimidines using 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 14085-41-7) as the nucleophilic building block.[5]

The Core Reaction: Mechanism of Cyclocondensation

The formation of the pyrazolo[1,5-a]pyrimidine ring system from a 5-aminopyrazole is a classic example of a cyclocondensation reaction. The 5-aminopyrazole acts as a 1,3-bisnucleophile, while a partner molecule, typically a β-dicarbonyl compound or its equivalent, serves as a 1,3-bielectrophile.[1]

The mechanism proceeds through two key stages:

  • Initial Nucleophilic Attack: The exocyclic amino group (-NH2) of the pyrazole, being the more nucleophilic nitrogen, initiates an attack on one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is often followed by a dehydration step to form an enamine intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step results in the formation of the fused aromatic pyrimidine ring.

This reaction is typically catalyzed by acid (e.g., acetic acid, sulfuric acid) or base, which facilitates the condensation and subsequent cyclization steps.[3][6]

Mechanism General Mechanism of Pyrazolo[1,5-a]pyrimidine Synthesis cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product A 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine (Bis-nucleophile) C Nucleophilic Attack (from -NH2) A->C + B B β-Dicarbonyl Compound (Bis-electrophile) D Dehydration (forms Enamine Intermediate) C->D Acid/Base Catalyst E Intramolecular Cyclization (from pyrazole N1) D->E F Final Dehydration E->F G Substituted Pyrazolo[1,5-a]pyrimidine F->G

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine formation.

Experimental Protocols

The following protocols are designed as robust starting points for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 3.1: Synthesis of 2,7-Dimethyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine

This protocol utilizes a symmetrical β-diketone, acetylacetone (pentane-2,4-dione), to generate a fully substituted pyrazolo[1,5-a]pyrimidine.

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 g, 4.97 mmol).

  • Add glacial acetic acid (15 mL) to dissolve the starting material. Acetic acid serves as both the solvent and an acid catalyst.

  • Add acetylacetone (0.56 mL, 5.47 mmol, 1.1 eq) to the solution dropwise.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) to remove residual acetic acid.

  • Dry the crude product in a vacuum oven.

  • For further purification, recrystallize the solid from ethanol to yield the pure product as a crystalline solid.

Data Summary Table:

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine201.271.0 g4.971.0
Acetylacetone100.120.56 mL5.471.1
Glacial Acetic Acid60.0515 mL-Solvent/Catalyst
Expected Product 265.35--Yield: 85-95%
Protocol 3.2: Synthesis of 5-Isopropyl-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one

This protocol employs a β-ketoester, ethyl acetoacetate, resulting in the formation of a pyrimidinone derivative. The reaction with non-symmetrical biselectrophiles like ethyl acetoacetate is highly regioselective.[7]

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 g, 4.97 mmol) in absolute ethanol (20 mL).

  • Add ethyl acetoacetate (0.70 mL, 5.47 mmol, 1.1 eq).

  • Add a catalytic amount of piperidine (2-3 drops). The base catalyst facilitates the initial condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor by TLC until the starting amine spot disappears.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the target pyrimidinone. The product is often pure enough for characterization, but can be recrystallized from a suitable solvent like ethanol or isopropanol if necessary.

Data Summary Table:

ReagentM.W. ( g/mol )AmountMoles (mmol)Molar Ratio
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine201.271.0 g4.971.0
Ethyl Acetoacetate130.140.70 mL5.471.1
Piperidine85.152-3 drops-Catalyst
Absolute Ethanol46.0720 mL-Solvent
Expected Product 281.33--Yield: 80-90%

Purification and Characterization Workflow

A standardized workflow is critical for ensuring the purity and confirming the identity of the synthesized compounds.

Workflow start Crude Product (Post-Filtration) purify Purification start->purify recryst Recrystallization (e.g., from Ethanol) purify->recryst chrom Column Chromatography (if needed) purify->chrom charact Characterization recryst->charact chrom->charact nmr ¹H & ¹³C NMR charact->nmr ms Mass Spectrometry (HRMS-ESI) charact->ms ir FT-IR Spectroscopy charact->ir final Pure, Characterized Compound nmr->final ms->final ir->final

Sources

Application Note: A Guide to Amide Coupling with 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide for the successful amide coupling of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine with a generic carboxylic acid. We address the unique reactivity of this heteroaromatic amine and present two robust, field-proven protocols: a classic carbodiimide-mediated approach using EDC and HOBt, and a high-efficiency method employing the uronium salt HATU. This guide is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step procedures, and troubleshooting advice to ensure reliable and high-yielding amide synthesis.

Introduction: The Challenge of Heteroaromatic Amines

Amide bond synthesis involves the condensation of a carboxylic acid and an amine. While seemingly straightforward, this reaction is kinetically slow and requires the activation of the carboxylic acid to proceed efficiently.[1] The choice of activation strategy is critical and depends heavily on the properties of the coupling partners.

Heteroaromatic amines, such as 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, present specific challenges. The nucleophilicity of the amine's nitrogen atom can be attenuated by the electronic effects of the pyrazole ring system. Furthermore, the steric bulk of the isopropyl and phenyl substituents may hinder the approach to the activated carboxylic acid. Such weakly nucleophilic or sterically demanding amines often lead to sluggish reactions and low yields with standard coupling methods.[2][3] Therefore, a carefully optimized protocol is essential for success.

This guide provides two reliable methods to overcome these challenges, focusing on robust activation agents that are well-suited for difficult couplings.

Understanding the Substrate: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

To design an effective protocol, we must first consider the characteristics of our amine substrate.

  • Structure: The amine features a primary amino group at the C5 position of a pyrazole ring. The ring is substituted with a bulky isopropyl group at C3 and a phenyl group at the N1 position.

  • Nucleophilicity: The lone pair of electrons on the exocyclic nitrogen is available for nucleophilic attack. However, pyrazole is an aromatic heterocycle, and the nitrogen lone pair's delocalization into the ring system can reduce its basicity and nucleophilicity compared to simple aliphatic amines. Amines of this type are often considered "electron-deficient" or "weakly nucleophilic."[3][4]

  • Steric Hindrance: The flanking isopropyl and phenyl groups create a sterically congested environment around the amine, which can impede its reaction with an activated carboxylic acid.

These properties necessitate the use of highly efficient coupling reagents to ensure complete and timely conversion to the desired amide product.

Mechanism of Carboxylic Acid Activation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive intermediate, which is then readily attacked by the amine.[5][6]

EDC/HOBt Pathway

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids.[5] In the presence of an additive like 1-Hydroxybenzotriazole (HOBt), the reaction proceeds via a more stable and reactive intermediate, which minimizes side reactions.[7][8]

  • Step 1: O-Acylisourea Formation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • Step 2: HOBt Ester Formation: HOBt, acting as a nucleophilic catalyst, rapidly intercepts the O-acylisourea to form an active HOBt ester. This step is crucial as it prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct.[5]

  • Step 3: Aminolysis: The amine (3-Isopropyl-1-phenyl-1H-pyrazol-5-amine) attacks the activated HOBt ester to form the thermodynamically stable amide bond, regenerating HOBt.

EDC_HOBt_Mechanism RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl Base Base (DIPEA) Base->RCOOH - H+ HOBt_ester HOBt Active Ester O_acyl->HOBt_ester Urea EDC-Urea (Byproduct) O_acyl->Urea Side Reaction (N-Acylurea) HOBt HOBt HOBt->HOBt_ester Amide Product Amide HOBt_ester->Amide Amine Pyrazole-NH2 Amine->Amide

Caption: EDC/HOBt mediated amide coupling mechanism.

HATU Pathway

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent prized for its high efficiency and rapid kinetics, especially with challenging substrates.[9][10]

  • Step 1: Carboxylate Formation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid.[10][11]

  • Step 2: OAt Ester Formation: The resulting carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea.[12][13] The 1-hydroxy-7-azabenzotriazole (HOAt) component of HATU is a superior activating group compared to HOBt, partly due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[9]

  • Step 3: Aminolysis: The amine attacks the highly electrophilic OAt ester to form the final amide product.

HATU_Mechanism RCOOH R-COOH Carboxylate R-COO- RCOOH->Carboxylate HATU HATU OAt_ester OAt Active Ester (Highly Reactive) HATU->OAt_ester Base DIPEA Base->RCOOH - H+ Carboxylate->OAt_ester Amide Product Amide OAt_ester->Amide TMU Tetramethylurea (Byproduct) OAt_ester->TMU releases Amine Pyrazole-NH2 Amine->Amide

Caption: HATU mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed for a typical reaction scale of 0.5 mmol. All reagents should be of high purity, and solvents should be anhydrous. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware.

Protocol A: EDC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for many amide couplings. It is a good starting point, particularly if the carboxylic acid partner is not sterically hindered.

Reagent Stoichiometry Table

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
Carboxylic Acid (R-COOH)-1.00.5 mmol
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine201.271.1111 mg (0.55 mmol)
EDC·HCl191.701.2115 mg (0.6 mmol)
HOBt·H₂O153.141.292 mg (0.6 mmol)
DIPEA129.242.5218 µL (1.25 mmol)
Anhydrous Solvent (DCM or DMF)--5 mL (0.1 M)

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.), 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.1 eq.), and HOBt·H₂O (1.2 eq.).

  • Dissolution: Add 5 mL of anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture over 2-3 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the consumption of the limiting starting material is observed.[14]

Protocol B: HATU Mediated Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered carboxylic acids or when Protocol A gives low yields. HATU is highly efficient but also more expensive.[9][10]

Reagent Stoichiometry Table

ReagentM.W. ( g/mol )EquivalentsAmount (for 0.5 mmol scale)
Carboxylic Acid (R-COOH)-1.00.5 mmol
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine201.271.1111 mg (0.55 mmol)
HATU380.231.1209 mg (0.55 mmol)
DIPEA129.243.0261 µL (1.5 mmol)
Anhydrous Solvent (DMF)--5 mL (0.1 M)

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add 5 mL of anhydrous DMF and stir to dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Pre-activation: Add DIPEA (3.0 eq.) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step allows for the formation of the reactive OAt ester.[15]

  • Amine Addition: Add 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.1 eq.), either as a solid or as a concentrated solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU couplings are typically much faster than EDC couplings.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

General Workflow: Work-up and Purification

A standardized work-up procedure is critical for removing excess reagents and byproducts, ensuring a clean crude product for purification.

Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up cluster_purification Purification Phase prep 1. Reagent Prep (Acid, Amine, Reagents) couple 2. Coupling Reaction (0°C to RT) prep->couple monitor 3. Monitor (TLC / LC-MS) couple->monitor dilute 4. Dilute with EtOAc monitor->dilute acid_wash 5. Wash with aq. acid (e.g., 1M HCl) dilute->acid_wash base_wash 6. Wash with aq. base (e.g., sat. NaHCO3) acid_wash->base_wash brine_wash 7. Wash with Brine base_wash->brine_wash dry 8. Dry (Na2SO4) & Filter brine_wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Flash Chromatography concentrate->purify analyze 11. Characterize Pure Product purify->analyze

Caption: General experimental workflow for amide coupling.

Detailed Work-up Procedure

  • Quench & Dilute: Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc) (approx. 10 volumes).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a weak acid (e.g., 1M HCl or 1M citric acid solution). This step removes the basic DIPEA and any unreacted amine.[14] Repeat the wash once.

  • Base Wash: Wash the organic layer with a weak base (e.g., saturated aqueous NaHCO₃ solution). This removes unreacted carboxylic acid and acidic byproducts like HOBt.[14] Repeat the wash once.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive/degraded coupling reagent. 2. Insufficient activation. 3. Wet reagents or solvents. 4. Low nucleophilicity of the amine.1. Use fresh, high-purity coupling reagents. 2. If using EDC/HOBt, switch to the more powerful HATU protocol. 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Gently heat the reaction (40-50 °C) after initial stirring at RT.[2]
Starting Material Remains 1. Insufficient reaction time. 2. Steric hindrance. 3. Incorrect stoichiometry.1. Extend the reaction time, monitoring periodically. 2. Switch to HATU. Consider a less sterically hindered carboxylic acid if possible. 3. Re-check calculations and ensure accurate weighing of reagents.
Multiple Side Products 1. (EDC) Formation of N-acylurea. 2. (HATU) Guanidinylation of the amine. 3. Reaction with nucleophilic side chains.1. Ensure HOBt is present and that the reaction temperature is not too high.[5] 2. Avoid a large excess of HATU. Pre-activate the acid with HATU before adding the amine.[10][16] 3. Use protecting groups for other nucleophilic functionalities if present on the acid.
Difficulty in Purification 1. (EDC) Water-soluble byproducts remain. 2. (HATU) Residual DIPEA/salts.1. Perform thorough aqueous acid/base washes during work-up. 2. Ensure the acid wash step is effective. DIPEA salts can sometimes be tricky to remove; multiple washes may be needed.[15]

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Coupling reagents like HATU and additives like HOBt can be hazardous. Anhydrous HOBt, in particular, is an energetic material.[7] Handle with care and consult the Safety Data Sheet (SDS) for each reagent before use.

  • DIPEA is an irritant; avoid inhalation and skin contact.[15]

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • HATU. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Mechanochemical Synthesis of Primary Amides. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Semantic Scholar. Retrieved from [Link]

  • Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines. (2025). ResearchGate. Retrieved from [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-Amino-5-phenylpyrazole. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Reaction conditions for acylation of 5-amino-1-phenyl-3-isopropylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Strategic Acylation of 5-Amino-1-Phenyl-3-Isopropylpyrazole: Reaction Conditions and Mechanistic Insights

Abstract: The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of functionalized molecules.[1] The acylation of the 5-amino group is a critical transformation, yielding amide derivatives with modulated biological activities and physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the successful N-acylation of 5-amino-1-phenyl-3-isopropylpyrazole. We delve into the underlying mechanistic principles, explore the optimization of critical reaction parameters, and present detailed, field-proven laboratory protocols.

Mechanistic Principles of N-Acylation

The acylation of the primary amino group at the C5 position of the pyrazole ring is a classic example of nucleophilic acyl substitution.[2][3] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acylating agent.

The Core Mechanism Involves:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride).[3]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group (e.g., a chloride ion).[3]

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt byproduct (e.g., triethylammonium chloride).

Acylation_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism sub 5-Amino-1-phenyl- 3-isopropylpyrazole (Nucleophile) inter Tetrahedral Intermediate sub->inter Nucleophilic Attack acyl Acyl Chloride (Electrophile) acyl->inter prod N-Acylated Pyrazole (Amide Product) inter->prod Elimination of Cl- hcl HCl base Base (e.g., TEA) salt Base-HCl Salt base->salt Neutralization

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Critical Reaction Parameters and Their Optimization

The success and selectivity of the acylation reaction are highly dependent on the careful selection of several key parameters.

Choice of Acylating Agent

The two most common classes of acylating agents for this transformation are acyl chlorides and acid anhydrides.

  • Acyl Chlorides (R-COCl): These are highly reactive and generally provide faster reaction times and higher yields. Acid chlorides are considered stronger acetylating agents than anhydrides.[4] Their primary drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which necessitates the use of a base.[3][5]

  • Acid Anhydrides ((RCO)₂O): These are less reactive than acyl chlorides, making them suitable for more controlled reactions. The byproduct is a carboxylic acid, which is less corrosive than HCl but still requires a base for neutralization to prevent protonation of the starting amine.

Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving the pyrazole substrate.

  • Recommended Solvents: Anhydrous aprotic solvents are strongly preferred to prevent the hydrolysis of the acylating agent.[6]

    • Dichloromethane (DCM): Excellent choice due to its inertness and ease of removal post-reaction.[7]

    • 1,4-Dioxane: A good option, particularly when gentle heating is required. It is crucial to use an anhydrous grade.[6]

    • Tetrahydrofuran (THF): Another common aprotic solvent.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent useful for substrates with poor solubility in other organic solvents.[8]

The Role of the Base

A base is a non-negotiable component in these reactions. Its primary functions are:

  • To Scavenge Acid: It neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion.[4]

  • To Maintain Nucleophilicity: It prevents the protonation of the 5-amino group, ensuring it remains a free nucleophile available for reaction.[4]

  • Common Bases:

    • Pyridine: Often used as both a base and a solvent, though its removal can be challenging.

    • Triethylamine (TEA) or Hünig's Base (DIPEA): These are non-nucleophilic, sterically hindered bases that are highly effective and easily removed under vacuum.

    • Calcium Hydroxide (Ca(OH)₂): An inorganic base that can be used to trap HCl, keeping the reaction medium basic.[6] It is crucial to ensure the formation of a substrate-base complex before adding the acylating agent to ensure regioselectivity.[6]

Temperature and Reaction Time
  • Temperature: Acylations with acyl chlorides are often exothermic. It is standard practice to add the acylating agent dropwise to a cooled solution (0 °C) of the amine and base to control the reaction rate and minimize side product formation. The reaction is then typically allowed to warm to room temperature.

  • Reaction Time: Progress should be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 30 minutes to a few hours.[7]

Standard Laboratory Protocols

The following protocols are designed for a standard 1.0 mmol scale synthesis. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental_Workflow Figure 2: General Experimental Workflow for N-Acylation start Start: Oven-dried glassware under N2 atmosphere dissolve 1. Dissolve Aminopyrazole in Anhydrous Solvent (e.g., DCM) start->dissolve add_base 2. Add Base (e.g., Triethylamine, 1.5 eq.) dissolve->add_base cool 3. Cool Reaction Mixture to 0 °C (Ice Bath) add_base->cool add_acyl 4. Add Acylating Agent (1.1 eq.) Dropwise cool->add_acyl react 5. Stir at 0 °C to RT Monitor by TLC add_acyl->react workup 6. Aqueous Work-up (Wash with H2O, brine) react->workup dry 7. Dry Organic Layer (e.g., Na2SO4 or MgSO4) workup->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Flash Chromatography or Recrystallization concentrate->purify end End: Characterize Pure Product (NMR, MS, m.p.) purify->end

Caption: Figure 2: General Experimental Workflow for N-Acylation.

Protocol 1: Acylation using an Acyl Chloride

This protocol is adapted from general procedures for the acylation of aminopyrazoles.[1]

Materials:

  • 5-amino-1-phenyl-3-isopropylpyrazole (1.0 mmol, 215.3 mg)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Triethylamine (TEA) (1.5 mmol, 0.21 mL)

  • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 mmol)

  • Deionized Water

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-amino-1-phenyl-3-isopropylpyrazole (1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir until the solid is fully dissolved.

  • Add triethylamine (1.5 mmol) to the solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours.

  • Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate as eluent), checking for the consumption of the starting amine.

  • Once complete, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 10 mL of water and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Protocol 2: Acylation using an Acid Anhydride

This protocol is based on standard procedures for amine acetylation.[8][9]

Materials:

  • 5-amino-1-phenyl-3-isopropylpyrazole (1.0 mmol, 215.3 mg)

  • Anhydrous DCM or DMF, 10 mL

  • Pyridine or Triethylamine (1.5 mmol)

  • Acid Anhydride (e.g., Acetic Anhydride) (1.2 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1-4 from Protocol 1, dissolving the aminopyrazole and base in the chosen anhydrous solvent and cooling to 0 °C.

  • Slowly add the acid anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight or until TLC indicates full consumption of the starting material. Reactions with anhydrides are typically slower than with acyl chlorides.

  • Quench the reaction by adding 10 mL of water.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution (to remove the carboxylic acid byproduct), 10 mL of water, and 10 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as described in Protocol 1.

Data Summary and Troubleshooting

The optimal conditions may vary slightly depending on the specific acylating agent used. The following table provides a general summary.

ParameterCondition / ReagentRationale / Notes
Substrate 5-amino-1-phenyl-3-isopropylpyrazoleThe 5-amino group is the primary nucleophilic site.
Acylating Agent Acyl Chloride or Acid Anhydride (1.1-1.2 eq.)Acyl chlorides are more reactive; anhydrides offer more control.[4]
Solvent Anhydrous DCM, Dioxane, or THFMust be aprotic and dry to prevent hydrolysis of the acylating agent.[6]
Base Triethylamine or Pyridine (1.5-2.0 eq.)Required to neutralize acidic byproducts and prevent amine protonation.[4]
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm, followed by reaction at ambient temperature.
Reaction Time 1 - 12 hoursMonitor by TLC. Acyl chlorides react faster than anhydrides.
Work-up Aqueous wash, drying, concentrationStandard procedure to remove salts and water-soluble impurities.
Purification Flash Chromatography or RecrystallizationNecessary to obtain the product in high purity.[7]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive acylating agent (hydrolyzed).2. Starting amine is protonated (insufficient base).3. Low reaction temperature.1. Use a fresh bottle of acylating agent or re-distill if possible. Ensure anhydrous conditions.[6]2. Add an additional equivalent of base.3. Allow the reaction to stir at room temperature or warm gently (e.g., to 40 °C).
Multiple Products on TLC 1. Di-acylation (unlikely but possible under harsh conditions).2. Side reactions due to excess heat.1. Use a controlled stoichiometry of the acylating agent (1.05-1.1 eq.).2. Maintain cooling during the addition of the acylating agent.
Product is Difficult to Purify 1. Byproducts from base (e.g., pyridine).2. Unreacted starting material.1. Use a volatile base like triethylamine. Perform an acidic wash (e.g., dilute HCl) during work-up if the product is stable to acid.2. Ensure the reaction goes to completion via TLC monitoring before work-up.

Conclusion

The N-acylation of 5-amino-1-phenyl-3-isopropylpyrazole is a robust and reliable transformation that provides access to a diverse range of valuable amide derivatives. Success hinges on a firm understanding of the nucleophilic acyl substitution mechanism and careful control of key reaction parameters. The use of anhydrous aprotic solvents, an appropriate acylating agent, and a suitable base are critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively perform this important synthetic step.

References

  • Acylation Overview, Mechanism & Agents - Study.com.
  • Acylation Reaction- Mechanism, Applic
  • acylation of amines - Mastering Chemistry Help.
  • Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams.
  • The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5,7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy | Organic Letters - ACS Publications. [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. [Link]

  • SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES DERIVATIVES. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles - PMC. [Link]

  • Synthesis of novel 5-amino-1-aroylpyrazoles | Request PDF - ResearchGate. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed. [Link]

  • Solid phase synthesis of acylated peptides - Google P
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. [Link]

  • N-Terminus Acetylation Protocol - CDN. [Link]

  • An efficient methodology to introduce o-(Aminomethyl) phenyl-boronic acids into peptides: alkylation of secondary amines - The Royal Society of Chemistry. [Link]

Sources

Microwave-Assisted Synthesis using 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the microwave-assisted synthesis protocols for utilizing 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 827614-44-8) as a core building block. While 5-aminopyrazoles are ubiquitous in medicinal chemistry, the 3-isopropyl variant offers distinct pharmacological advantages over the common methyl analogs, including enhanced lipophilicity and improved binding affinity in hydrophobic pockets of kinase targets (e.g., CDK2, EGFR).

Traditional thermal heating for these condensations often requires prolonged reflux (4–12 hours) and suffers from variable regioselectivity. This guide provides optimized microwave irradiation (MWI) protocols that reduce reaction times to under 20 minutes, increase yields to >85%, and offer tighter control over regiochemical outcomes.

Chemical Profile & Mechanistic Rationale

Substrate Profile
  • Compound: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine[1]

  • Role: Dinucleophile (Exocyclic amine

    
     and Endocyclic ring 
    
    
    
    ).
  • Reactivity: The exocyclic amine is the primary nucleophile. However, the steric bulk of the isopropyl group at position 3 can subtly influence the conformation of intermediates, making MWI's rapid energy transfer crucial for overcoming activation barriers that lead to incomplete conversion in thermal methods.

Why Microwave Irradiation?

The condensation reactions of 5-aminopyrazoles involve polar transition states (zwitterionic intermediates). Microwave irradiation couples directly with these polar species via dipolar polarization , stabilizing the transition state and accelerating the reaction rate significantly (Arrhenius factor modification).

Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the primary application for this scaffold, generating fused heterocycles common in kinase inhibitors and anxiolytics.

Reaction Scheme

The reaction involves the condensation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine with 1,3-dicarbonyls (e.g., ethyl acetoacetate).

Experimental Workflow (DOT Visualization)

G Start Start: Reagent Prep Mix Mixing: Amine + 1,3-Dicarbonyl (1:1.2 equiv) Start->Mix Solvent Solvent Selection: Glacial AcOH (Acidic) or EtOH (Neutral) Mix->Solvent MW_Step Microwave Irradiation 140°C | 10-15 min | High Stirring Solvent->MW_Step Load Vessel Cool Cooling to RT (Precipitation) MW_Step->Cool End Cycle Filter Filtration & Wash (Cold EtOH) Cool->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst If Purity <95% Final Final Product: Pyrazolo[1,5-a]pyrimidine Filter->Final If Purity >95% Recryst->Final

Caption: Workflow for the microwave-assisted cyclocondensation of 5-aminopyrazoles.

Detailed Protocol

Reagents:

  • 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Ethyl Acetoacetate (1.2 mmol)

  • Solvent: Glacial Acetic Acid (2 mL) or Ethanol (3 mL)

Procedure:

  • Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the amine and ethyl acetoacetate in the chosen solvent.

    • Note: Acetic acid acts as both solvent and catalyst, promoting the protonation of the carbonyl oxygen.

  • Irradiation: Cap the vial and place it in a single-mode microwave reactor.

    • Target Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: Set to 250 psi (safety cutoff).

    • Stirring: High (essential for uniform heat distribution).

  • Work-up: Allow the vessel to cool to 50°C using compressed air cooling (built-in feature of most reactors). Pour the reaction mixture into crushed ice (10 g).

  • Isolation: The product typically precipitates immediately as a solid. Filter under vacuum, wash with cold water (2 x 5 mL) and cold ethanol (2 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2]

Regioselectivity Note: The reaction can yield two isomers: 7-hydroxy-5-methyl or 5-hydroxy-7-methyl. In acidic media (AcOH) under MWI, the 7-hydroxy-5-methyl isomer is generally favored due to the initial attack of the exocyclic amine on the more reactive ketone carbonyl of the


-keto ester.

Application 2: Rapid Schiff Base Library Generation

Schiff bases derived from this amine are potent antimicrobial agents. MWI allows for "solvent-free" or "minimal solvent" synthesis, adhering to Green Chemistry principles.

Protocol

Reagents:

  • 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Catalyst: Glacial AcOH (1 drop)

Procedure:

  • Mix: Grind the amine and aldehyde in a mortar if solid, or mix in a vial. Add 1 drop of AcOH.

  • Irradiation: Place in the microwave reactor.

    • Temp: 80–100°C

    • Time: 2–5 minutes

    • Solvent: None (Neat) or minimal Ethanol (0.5 mL) if homogenization is difficult.

  • Work-up: Cool to room temperature. Wash the resulting solid with diethyl ether or cold ethanol to remove unreacted aldehyde.

Comparative Analysis: Microwave vs. Thermal

The following data highlights the efficiency gains when using MWI for the reaction with ethyl acetoacetate.

ParameterConventional Thermal HeatingMicrowave Irradiation (MWI)Impact
Temperature Reflux (118°C in AcOH)140°CHigher kinetic energy input
Time 4 – 6 Hours10 – 15 Minutes 24x Faster
Yield 60 – 72%85 – 94% Reduced side reactions
Solvent Vol. 10 – 20 mL/mmol0.5 – 2 mL/mmolGreen Chemistry
Purity (Crude) Moderate (requires column)High (precipitation sufficient)Streamlined workflow

Troubleshooting & Optimization

Regiocontrol Failure

If a mixture of regioisomers is observed (by TLC or NMR):

  • Switch Solvent: Change from AcOH to Ethanol with Piperidine (cat.) . Basic conditions can alter the nucleophilicity of the amine, potentially favoring the 5-hydroxy isomer or altering the ratio.

  • Lower Temperature: Reduce MW temp to 100°C and extend time to 20 min. Kinetic vs. Thermodynamic control is highly sensitive to the rapid heating ramp of MWI.

Pressure Spikes
  • Cause: Decomposition of reagents or volatile byproducts.

  • Solution: Ensure the vessel volume is <50% full. Use a "Power Max" setting (simultaneous cooling during heating) if available, to input energy without exceeding temperature/pressure limits.

Safety Considerations

  • Pressure: Microwave vials are rated for specific pressures (typically ~20-30 bar). Never use standard laboratory glassware in a microwave cavity; use dedicated pressure-rated vials.

  • Superheating: Solvents can reach temperatures well above their boiling points. Always allow the vessel to cool to <60°C before opening.

References

  • Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.

    • Source: MDPI, Molecules.
    • URL:[Link]

  • General 5-aminopyrazole synthesis and reactivity.

    • Source: NIH, Journal of Visualized Experiments.
    • URL:[Link]

  • One-pot synthesis str

    • Source: Chemistry Central Journal (NIH).
    • URL:[Link]

  • Schiff Base Synthesis under MWI.

    • Source: Der Pharma Chemica.
    • URL:[Link]

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Application Note: General Procedure for Diazotization of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary

The diazotization of heteroaromatic amines is a foundational transformation in organic synthesis, enabling the conversion of inert amino groups into highly reactive diazonium intermediates. 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a highly functionalized building block whose pyrazole core—substituted with an electron-donating isopropyl group at C-3 and a phenyl ring at N-1—presents unique electronic characteristics.

Diazotization of the C-5 amino group yields a versatile pyrazole-5-diazonium salt. This intermediate serves as a critical linchpin for downstream functionalization, including the synthesis of azo dyes, halogenated pyrazoles via the Sandmeyer reaction, and complex fused pyrazoloazines[1][2]. This application note details a self-validating, highly controlled protocol for the quantitative diazotization of this substrate, emphasizing strict thermal control and mechanistic causality.

Mechanistic Causality & Reaction Design

To successfully execute this protocol, one must understand the underlying physical chemistry of the pyrazole-5-amine system. The 5-amino group on a pyrazole ring is significantly less nucleophilic than an aliphatic amine due to the delocalization of its lone pair into the electron-deficient heteroaromatic


-system[3].
The Role of Acidic Excess

A common pitfall in heteroaromatic diazotization is the formation of a stable, unreactive triazene side-product. This occurs when the newly formed diazonium salt acts as an electrophile and couples with unreacted, free amine[3]. To prevent this, a large excess of strong acid (typically 3.0 to 5.0 equivalents of concentrated HCl) is employed. This ensures the reaction medium remains at pH < 1, fully protonating the unreacted amine into its non-nucleophilic anilinium-like equivalent, thereby forcing the reaction exclusively toward the nitrosonium ion (


) attack pathway[2].
Thermal Causality and Dediazoniation

Heteroaromatic diazonium salts are thermodynamically unstable. If the internal reaction temperature exceeds 5 °C, the pyrazole-5-diazonium intermediate undergoes rapid thermal dediazoniation (expulsion of


 gas). The resulting highly reactive aryl cation is immediately trapped by water in the aqueous medium, yielding an unwanted pyrazolol (hydroxy-pyrazole) byproduct[2]. Therefore, cryogenic control is not merely a recommendation; it is a strict mechanistic requirement.

DiazotizationMechanism NaNO2 NaNO2 + HCl (Nitrous Acid Source) NO Nitrosonium Ion (NO+) NaNO2->NO Acidic Cleavage (< 5 °C) Nitrosamine N-Nitrosamine Intermediate NO->Nitrosamine Electrophile Amine 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine Amine->Nitrosamine Nucleophilic Attack Diazonium Pyrazolediazonium Salt (Reactive Intermediate) Nitrosamine->Diazonium Tautomerization & Dehydration (-H2O) Decomp Decomposition (N2 Gas + Pyrazolol) Diazonium->Decomp Thermal Degradation (T > 5 °C) Product Downstream Products (Sandmeyer / Azo) Diazonium->Product Reagent Addition (e.g., CuCl, Ar-H)

Fig 1: Mechanistic pathway and thermal degradation risk of pyrazole-5-diazonium salt formation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required for optimal conversion.

Reagent / ParameterFunctionEquivalentsConcentration / StateNotes
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Substrate1.00 eq0.5 – 1.0 MIf insoluble, use glacial AcOH as a co-solvent[4].
Hydrochloric Acid (HCl) Acid / Catalyst3.00 – 5.00 eq37% w/w (Conc.)Critical to prevent triazene formation[3].
Sodium Nitrite (NaNO

)
Nitrosating Agent1.05 – 1.10 eq2.0 – 3.0 M in H

O
Must be added dropwise to control exotherm.
Sulfamic Acid Quenching Agent~0.05 – 0.10 eqSolidAdded until starch-iodide test is negative[5].
Reaction Temperature Thermal ControlN/A0 – 5 °CStrict threshold to prevent dediazoniation[2].
Reaction Time Kinetic ControlN/A30 – 60 minValidated via persistent starch-iodide positivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria (e.g., starch-iodide testing) are explicitly met.

Step 1: Substrate Dissolution and Acidification
  • Charge a suitably sized, oven-dried round-bottom flask equipped with a magnetic stir bar with 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.00 equiv).

  • Suspend the amine in distilled water (approx. 3 mL per mmol of substrate).

  • Slowly add concentrated HCl (37% w/w, 3.00 to 5.00 equiv) to the suspension.

    • Validation checkpoint: The amine should dissolve to form the corresponding hydrochloride salt. If the substrate remains stubbornly insoluble due to the lipophilic isopropyl and phenyl groups, add glacial acetic acid (AcOH) dropwise until a homogenous solution is achieved[4].

Step 2: Cryogenic Equilibration
  • Submerge the reaction flask in an ice-water bath (or ice-brine bath if ambient temperatures are high).

  • Insert an internal temperature probe. Stir vigorously until the internal temperature stabilizes between 0 °C and 2 °C .

Step 3: Nitrosation
  • In a separate vial, dissolve Sodium Nitrite (NaNO

    
    , 1.05 equiv) in a minimal volume of cold distilled water (approx. 1 mL per mmol of NaNO
    
    
    
    ).
  • Transfer the NaNO

    
     solution to an addition funnel or syringe.
    
  • Add the NaNO

    
     solution to the reaction mixture dropwise  over 15–30 minutes.
    
    • Critical Control: Monitor the internal temperature continuously. The addition rate must be throttled to ensure the temperature never exceeds 5 °C .

Step 4: Reaction Validation (The Starch-Iodide System)
  • After the addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes.

  • Self-Validation: Spot a drop of the reaction mixture onto starch-iodide indicator paper .

    • Positive Result: An immediate, deep blue-black color indicates the presence of unreacted nitrous acid (HONO), confirming that the amine has been fully consumed.

    • Negative Result: If the paper does not change color, the NaNO

      
       has been depleted. Add additional NaNO
      
      
      
      in 0.02 equiv increments, waiting 5 minutes between additions, until a positive starch-iodide test persists for at least 5 minutes.
Step 5: Quenching of Excess Electrophile
  • Excess nitrous acid is highly oxidative and will interfere with downstream catalysts (e.g., Cu(I) in Sandmeyer reactions)[5].

  • Add solid sulfamic acid (or urea) in small portions (approx. 0.05 equiv at a time) to the rapidly stirring solution.

  • Self-Validation: Effervescence (N

    
     gas) will occur as the sulfamic acid destroys the excess HONO. Continue adding until a subsequent starch-iodide test yields a negative  (no color change) result.
    
Step 6: Downstream Utilization
  • The resulting pyrazole-5-diazonium chloride solution is highly reactive and cannot be stored. It must be used immediately in situ for the desired downstream transformation (e.g., dropwise addition into a cold CuCl/HCl solution for Sandmeyer chlorination, or into a basic phenol solution for azo dye coupling)[1][5].

Troubleshooting & Process Analytics

  • Observation: Vigorous bubbling/gas evolution during NaNO

    
     addition.
    
    • Causality: The internal temperature has exceeded 5 °C, leading to the thermal decomposition of the diazonium salt into

      
       gas and a pyrazolol byproduct[2].
      
    • Action: Immediately halt addition, add more ice/salt to the bath, and lower the addition rate.

  • Observation: Formation of a thick, un-stirrable precipitate prior to NaNO

    
     addition.
    
    • Causality: The hydrochloride salt of the amine has crystallized out of solution.

    • Action: Increase the stirring rate and add a small volume of glacial acetic acid to aid solvation[4]. The reaction can proceed as a fine suspension, but large clumps will trap unreacted amine, leading to triazene formation.

References

  • "Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles", Universidade do Minho (uminho.pt).
  • "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines", Beilstein Journal of Organic Chemistry.
  • "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide", BenchChem.
  • "Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities", ResearchGate.
  • "Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one", SciELO.

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent in the Reactivity of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic amine with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole core, a phenyl group, an isopropyl substituent, and a reactive primary amino group, gives rise to a unique combination of electronic and steric properties. The successful functionalization of this molecule is highly dependent on the judicious choice of solvent, which can profoundly influence reaction rates, yields, and even the regioselectivity of the outcome.

This technical guide, designed for researchers and drug development professionals, provides an in-depth analysis of solvent selection for key reactions involving 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. We will move beyond simple procedural lists to explain the underlying chemical principles that govern solvent effects, empowering you to make informed decisions in your experimental design.

Physicochemical Properties of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

A foundational understanding of the physicochemical properties of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is paramount for predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Appearance Solid
Predicted LogP 2.71
Predicted TPSA 43.84 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The predicted LogP value suggests a moderate lipophilicity, indicating that the molecule will have appreciable solubility in a range of organic solvents. The presence of both hydrogen bond donors (the amine group) and acceptors (the pyrazole nitrogens) allows for interactions with both protic and aprotic polar solvents.

Solvent Selection Guide: A Reaction-Specific Approach

The optimal solvent is not a one-size-fits-all solution; it is intrinsically linked to the specific reaction being performed. Below, we dissect the solvent considerations for two key transformations of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine: N-acylation and diazotization/azo coupling.

N-Acylation: Navigating Steric Hindrance and Reactivity

The N-acylation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine can be challenging due to the steric bulk of the adjacent isopropyl group, which can hinder the approach of the acylating agent. Solvent choice plays a crucial role in overcoming this hurdle.

Solvent Suitability for N-Acylation:

SolventPolarityBoiling Point (°C)Rationale & Insights
Dichloromethane (DCM) Polar Aprotic39.6An excellent initial choice for reactions with reactive acylating agents like acyl chlorides. Its relatively low boiling point simplifies product isolation.
Tetrahydrofuran (THF) Polar Aprotic66A versatile solvent that can dissolve a wide range of reagents. Its coordinating ability can sometimes influence catalyst activity in catalyzed acylations.
Acetonitrile (ACN) Polar Aprotic82A more polar aprotic solvent that can be beneficial for less reactive systems. It is also a good choice for reactions involving metal catalysts.[1]
N,N-Dimethylformamide (DMF) Polar Aprotic153A high-boiling polar aprotic solvent that can be employed for sluggish reactions requiring higher temperatures. Its ability to dissolve a wide array of organic and inorganic compounds makes it a powerful choice.
Pyridine Polar Aprotic115.2Can act as both a solvent and a basic catalyst, scavenging the acid byproduct (e.g., HCl from acyl chlorides). This is particularly useful for driving the reaction to completion.
Toluene Non-polar110.6A suitable solvent for reactions that may be sensitive to polar environments or when using specific catalysts that perform better in non-polar media.

graph SolventSelectionNAcylation {
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Start [label="Select N-Acylation Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivity [label="Acylating Agent Reactivity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SolventChoice [label="Solvent Selection", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; HighReactivity [label="High (e.g., Acyl Chloride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowReactivity [label="Low (e.g., Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DCM_THF [label="DCM or THF\n(with base like Pyridine or TEA)"]; DMF_HighTemp [label="DMF at elevated temperature\n(for sluggish reactions)"]; ACN [label="Acetonitrile\n(good for catalyst compatibility)"];

Start -> Reactivity; Reactivity -> HighReactivity [label=" High "]; Reactivity -> LowReactivity [label=" Low "]; HighReactivity -> DCM_THF; LowReactivity -> DMF_HighTemp; HighReactivity -> ACN; DCM_THF -> SolventChoice; DMF_HighTemp -> SolventChoice; ACN -> SolventChoice; }

Decision workflow for N-acylation solvent selection.

Diazotization and Azo Coupling: Controlling Stability and Reactivity

The diazotization of the primary amino group of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine to form a diazonium salt, followed by coupling with a suitable partner, is a powerful method for the synthesis of azo dyes and other functionalized molecules. The choice of solvent is critical for stabilizing the often-unstable diazonium intermediate and facilitating the subsequent coupling reaction.

Solvent Suitability for Diazotization and Azo Coupling:

Solvent SystemKey CharacteristicsRationale & Insights
Aqueous Mineral Acid (e.g., HCl, H₂SO₄) Protic, acidicThe standard medium for diazotization. The acid converts sodium nitrite to nitrous acid in situ and stabilizes the resulting diazonium salt.[2][3] The reaction is typically conducted at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.
Acetic Acid Protic, acidicCan be used as a solvent or co-solvent in diazotization, particularly for less basic amines. It can also serve as the medium for the subsequent coupling reaction.
Ethanol/Water Mixtures Protic, variable polarityOften used for the coupling step, especially if the coupling component has limited water solubility. The ratio of ethanol to water can be adjusted to optimize the solubility of both the diazonium salt and the coupling partner.[4]
Pyridine Aprotic, basicTypically used in the coupling step to control the pH. The coupling reaction is often pH-dependent, and pyridine can act as a base to facilitate the reaction.

graph SolventSelectionDiazotization {
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Start [label="Diazotization & Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Step 1: Diazotization", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Step 2: Azo Coupling", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; AqueousAcid [label="Aqueous Mineral Acid\n(HCl or H₂SO₄)\n0-5 °C"]; AceticAcid [label="Acetic Acid\n(for less basic amines)"]; EthanolWater [label="Ethanol/Water Mixture\n(for coupling component solubility)"]; Pyridine [label="Pyridine\n(pH control for coupling)"];

Start -> Diazotization; Diazotization -> AqueousAcid; Diazotization -> AceticAcid; AqueousAcid -> Coupling; AceticAcid -> Coupling; Coupling -> EthanolWater; Coupling -> Pyridine; }

Solvent system selection for diazotization and azo coupling.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome.

Protocol 1: N-Acetylation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

This protocol is adapted from general procedures for the acylation of sterically hindered amines and pyrazoles.[1][5]

Materials:

  • 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: Add pyridine or TEA (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise via a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acetylated product.

Protocol 2: Diazotization and Azo Coupling to form an Azo Dye

This protocol is based on established methods for the synthesis of azo dyes from aminopyrazoles.[6][7]

Materials:

  • 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • A suitable coupling component (e.g., β-naphthol, phenol, or another active methylene compound)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Diazonium Salt Preparation:

    • In a beaker, dissolve 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in a minimal amount of glacial acetic acid or a mixture of concentrated H₂SO₄/water or HCl/water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component (1.0 eq) in an aqueous solution of sodium hydroxide (to deprotonate phenolic hydroxyl groups) or in a suitable solvent like ethanol.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Conclusion

The selection of an appropriate solvent is a critical parameter that can dictate the success of chemical transformations involving 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. By understanding the interplay between the physicochemical properties of the substrate, the nature of the reagents, and the characteristics of the solvent, researchers can optimize reaction conditions to achieve higher yields, improved selectivity, and greater efficiency. The guidelines and protocols presented in this application note provide a solid foundation for the rational design of experiments and the successful synthesis of novel derivatives from this versatile pyrazole building block.

References

  • Synthesis of some novel heterocyclic dyes derived from pyrazole derivatives. (2010). Journal of the Serbian Chemical Society.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research.
  • Basic Principles, Methods and Application of Diazotization Titr
  • Padwa, A., & Murphree, S. S. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science.
  • The Synthesis of Azo Dyes. (n.d.). University of New Brunswick.
  • Tu, S.-J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. (2024). Scientific Reports.
  • Diazotization Titration. (n.d.). KK Wagh College of Pharmacy.
  • Process for preparing diazonium salts of 3-amino-pyrazole. (1981).
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. (n.d.).
  • Diazotis
  • Synthesis, characterization and biological study of some new N-acetyl pyrazole deriv
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules.
  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2020).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).

Sources

Application Notes & Protocols: One-Pot Multicomponent Synthesis Involving 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Aminopyrazoles in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the 5-aminopyrazole scaffold has unequivocally emerged as a "privileged structure." Its derivatives are integral to a multitude of bioactive compounds demonstrating therapeutic potential across oncology, inflammation, and infectious diseases, often by acting as potent enzyme inhibitors. The versatility of this scaffold stems from its unique electronic and structural properties, making it an ideal building block for constructing complex molecular architectures.

This guide focuses on the convergence of this powerful building block with one-pot multicomponent reactions (MCRs). MCRs are a cornerstone of green and efficient chemistry, enabling the synthesis of complex products in a single step from three or more reactants. This approach offers significant advantages over traditional linear syntheses by minimizing waste, reducing reaction times, and improving overall atom economy. The marriage of 5-aminopyrazoles and MCRs provides a robust and highly adaptable platform for the rapid generation of diverse heterocyclic libraries, particularly fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are renowned for their pharmacological activities.

Part 1: Core Mechanistic Principles & Causality

The Nucleophilic Versatility of the 5-Aminopyrazole Scaffold

The synthetic utility of 5-aminopyrazoles in MCRs is fundamentally rooted in their rich nucleophilic character. The molecule possesses multiple reactive sites that can participate in bond formation, acting as a versatile 1,3-dinucleophile. The key to designing successful MCRs is understanding and controlling the reactivity of these sites:

  • Exocyclic Amine (C5-NH₂): This is a primary nucleophilic site, readily participating in condensations with carbonyl compounds to form imines or enamines.

  • Endocyclic Nitrogen (N1-H): For N-unsubstituted pyrazoles, this secondary amine is nucleophilic and its participation often leads to the formation of fused systems like pyrazolo[1,5-a]pyrimidines. Its reactivity is influenced by the electronic nature of substituents on the pyrazole ring.

  • Ring Carbon (C4-H): This carbon, positioned beta to the C5-amino group, possesses enamine-like reactivity. It can act as a potent carbon nucleophile, especially after an initial condensation event at the C5-amino group, enabling cyclization through Michael-type additions.

The interplay between these sites is subtle and can be directed by carefully selecting reactants, catalysts, and reaction conditions. For instance, the acidity of the dicarbonyl component or the steric hindrance at the C3-position can dramatically influence the reaction pathway and the final product structure.

Caption: Key nucleophilic centers on the 5-aminopyrazole scaffold.

General Workflow of a One-Pot Multicomponent Synthesis

The elegance of MCRs lies in their operational simplicity. A typical workflow avoids the isolation of intermediates, which are consumed in situ as the reaction progresses towards the final, stable heterocyclic product. This sequential, domino-like process is key to the efficiency of these transformations.

G start Combine Reactants (5-Aminopyrazole, Aldehyde, Active Methylene Cmpd, etc.) + Catalyst & Solvent reaction One-Pot Reaction (Heating / MW Irradiation) Sequential Bond Formation start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization / Chromatography) workup->purification product Characterized Final Product purification->product

Caption: Standard experimental workflow for one-pot MCRs.

Part 2: Application Protocols for Key Fused Heterocycles

This section provides detailed, field-proven protocols for the synthesis of high-value fused pyrazole systems.

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Rationale: The pyrazolo[3,4-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives showing potent antitumor and antimicrobial activities. This protocol details an efficient one-pot, three-component synthesis that can be performed using either conventional heating or microwave irradiation for accelerated reaction times.

Reaction Mechanism: The reaction is believed to proceed via an initial Knoevenagel condensation between the aromatic aldehyde and the active methylene nitrile, followed by a Michael addition of the 5-aminopyrazole's C4-carbon onto the electron-deficient alkene. The sequence is completed by intramolecular cyclization via the C5-amino group attacking the nitrile carbon, followed by tautomerization/oxidation to yield the aromatic pyrazolo[3,4-b]pyridine product.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173 mg).

  • Component Addition: To the vial, add the selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol, 136 mg) and malononitrile (1.0 mmol, 66 mg).

  • Solvent and Catalyst: Add glacial acetic acid (3 mL) as the solvent and catalyst.

  • Reaction Conditions (Select one):

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120°C for 10-15 minutes.

    • Conventional Heating: Heat the mixture under reflux at 120°C for 2-3 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, a solid precipitate typically forms. Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary: Scope of Pyrazolo[3,4-b]pyridine Synthesis

Entry5-AminopyrazoleAldehydeActive MethyleneConditionsYield (%)
13-Methyl-1-phenyl4-AnisaldehydeMalononitrileMW, 10 min~90%
23-(pyridin-3-yl)-1-phenyl4-Anisaldehyde2-(4-fluorobenzoyl)acetonitrileMW, 15 min~85%
31-PhenylIsatin1,3-IndandioneReflux, 4h~88%
43-Methyl-1-phenylArylglyoxalMalononitrile/AcetoneTPAB, H₂O, 40°C85-95%
Protocol 2: One-Pot, Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Rationale: Pyrazolo[3,4-d]pyrimidines are structural analogues of purines and have been extensively explored as kinase inhibitors in oncology. This microwave-assisted, one-pot protocol offers a rapid and efficient entry into this important class of compounds, often with the significant advantage of chromatography-free product isolation.

Reaction Mechanism: The reaction is initiated by the formation of an N-pyrazolylformamidine intermediate from the 5-aminopyrazole and trimethyl orthoformate. The primary amine then displaces the methoxy group of the formamidine, and a subsequent intramolecular cyclization occurs as the pyrazole ester attacks the newly formed imine carbon, leading to the fused pyrimidinone ring system.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, combine methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 mmol, 217 mg), trimethyl orthoformate (3.0 mmol, 318 mg, 330 µL), and the desired primary amine (e.g., aniline, 1.2 mmol, 112 mg, 109 µL).

  • Solvent: Add absolute ethanol (2 mL).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 140°C for 30 minutes.

  • Work-up: Allow the reaction vessel to cool to room temperature. A precipitate will typically form during the reaction or upon cooling.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether. The product is usually obtained in high purity without the need for column chromatography.

Data Summary: Scope of Pyrazolo[3,4-d]pyrimidin-4-one Synthesis

Entry5-Aminopyrazole SubstratePrimary AmineC1 SourceConditionsYield (%)
1Methyl 5-amino-1-phenyl-4-carboxylateAnilineTrimethyl orthoformateMW, 140°C, 30 min~92%
2Methyl 5-amino-1-phenyl-4-carboxylateBenzylamineTrimethyl orthoformateMW, 140°C, 30 min~88%
35-Amino-1-phenyl-3-(p-tolyl)pyrazoleDMF/PBr₃ then HMDSN,N-Dimethylformamide60°C, 2h~85%
45-Amino-1,3-diphenylpyrazoleFormamide / PBr₃Formamide60°C, 1-2h~91%

Part 3: Troubleshooting and Field-Proven Insights

  • Regioselectivity Issues: In reactions with N-unsubstituted 5-aminopyrazoles, the formation of pyrazolo[1,5-a]pyrimidine isomers is possible. The choice of an acidic catalyst (like acetic acid or p-TSA) generally favors the pyrazolo[3,4-b]pyridine pathway by promoting reactions at the C4 position.

  • Low Yields: If yields are low, consider increasing the reaction temperature or time. Microwave irradiation is a powerful tool for accelerating slow reactions. Ensure reagents are pure and dry, especially in reactions sensitive to moisture.

  • Incomplete Aromatization: In some pyrazolo[3,4-b]pyridine syntheses, the dihydrogenated intermediate may be isolated. If the final aromatic product is desired, a subsequent oxidation step (e.g., using DDQ) can be performed, or reaction conditions can be modified (higher temperature, longer time) to favor in-situ aromatization.

  • Catalyst Choice: While many reactions proceed under acid or base catalysis, some MCRs benefit from metal catalysts or specialized catalysts like tetrapropylammonium bromide (TPAB) for reactions in aqueous media, enhancing the "green" aspect of the synthesis.

Conclusion and Future Outlook

The one-pot multicomponent synthesis of fused heterocycles from 5-aminopyrazole derivatives represents a pinnacle of efficiency and elegance in modern organic chemistry. These methods provide rapid access to molecular complexity and are indispensable tools for generating libraries of compounds for drug discovery and materials science. Future advancements in this field will likely focus on the development of novel, environmentally benign catalytic systems, including reusable nanocatalysts, and the expansion of MCRs to create even more complex and diverse scaffolds, further solidifying the role of the 5-aminopyrazole as a truly privileged synthetic building block.

References

  • Štefane, B., & Kočevar, M. (2014). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Cherkupally, P., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. Available at: [Link]

  • Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available at: [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 473. Available at: [Link]

  • Hassan, A. S., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. ResearchGate. Available at: [Link]

  • Koval, O., et al. (2023). Methods for the synthesis of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Borah, P., & Chowdhury, P. (2012). Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. Available at: [Link]

  • Cherkupally, P., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. Available at: [Link]

  • Balaji, H., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. Available at: [Link]

  • El-Mekabaty, A., & El-Faham, A. (2018). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]

  • Zaleshina, M. M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zaleshina, M. M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Archives. Available at: [Link]

  • Rahmati, A. (2018). An Efficient One-Pot, Four-Component Synthesis of Pyrazolo[3,4-b]pyridines Catalyzed by Tetrapropylammonium Bromide (TPAB) in Water. Australian Journal of Chemistry. Available at: [Link]

  • Panda, N., & Jena, A. K. (2012). Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Vicinal Diols. Organic Chemistry Portal. Available at: [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

  • Tandi, M., et al. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gomaa, M. A. M., & Ali, A. A.-S. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]

  • Chimenti, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kaur, H., & Singh, O. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Cravotto, G., et al. (2007).

Application Note & Protocols: High-Purity Recovery of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive guide to the purification of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in synthetic chemistry and drug discovery. Recognizing the critical impact of purity on experimental outcomes and product specifications, we present detailed protocols for recrystallization, a robust and scalable purification technique. This guide moves beyond a simple recitation of steps, delving into the underlying principles of solvent selection, the execution of both single-solvent and mixed-solvent methodologies, and systematic troubleshooting. The protocols are designed to be self-validating, empowering researchers to develop a tailored purification strategy that maximizes both purity and yield.

Compound Profile and Strategic Considerations

1.1 Physicochemical Properties 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a solid organic compound with a molecular structure that dictates its solubility and purification strategy.[1] The presence of a phenyl group and an isopropyl group lends considerable nonpolar character, while the pyrazole ring and the primary amine group introduce polarity and hydrogen bonding capabilities. This amphiphilic nature suggests that a range of solvents, from moderately polar to nonpolar, could be effective for recrystallization.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃[1][2]
Molecular Weight 201.27 g/mol [1][2]
CAS Number 827614-44-8[1]
Appearance Solid[1]

1.2 The Imperative for Purification Synthetic routes to pyrazole derivatives can often result in a mixture of products, including regioisomers, unreacted starting materials, and other byproducts.[3][4] For applications in drug development and materials science, such impurities can lead to ambiguous biological data, poor device performance, and non-compliance with regulatory standards. Recrystallization is an exceptionally powerful method for isolating the desired crystalline solid from such contaminants.

1.3 Safety & Handling While specific toxicity data for this compound is limited, related pyrazole structures are known to be irritants.[5] Therefore, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. All procedures should be conducted within a certified chemical fume hood to prevent inhalation of solvent vapors or fine particulates.[5][6]

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[7][8] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).[9] As the hot, saturated solution is slowly cooled, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the soluble impurities behind.

Caption: Principle of Recrystallization.

Protocol 1: Systematic Solvent Screening

Since no specific recrystallization solvent for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is prominently documented, a systematic screening process is the most scientifically rigorous first step. This protocol enables the rational selection of an optimal solvent or solvent system.

Objective: To identify a solvent that dissolves the target compound when hot but not when cold.

Materials:

  • Crude 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

  • Test tubes (13x100 mm)

  • A selection of solvents with varying polarities:

    • Water (High Polarity)

    • Ethanol / Isopropanol (Medium-High Polarity)

    • Ethyl Acetate (Medium Polarity)

    • Toluene (Low Polarity)

    • Hexane / Heptane (Nonpolar)

  • Stirring rod

  • Hot plate or heating mantle

  • Ice bath

Procedure:

  • Preparation: Place approximately 50 mg of the crude compound into separate, labeled test tubes.

  • Room Temperature Test: To each test tube, add the corresponding solvent dropwise (starting with ~0.5 mL) while stirring or agitating. Observe and record if the compound dissolves completely. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[8][10]

  • Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath on a hot plate. Add small aliquots of the solvent until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, its utility may be low. If the solid does not dissolve even in a significant volume of boiling solvent, it is unsuitable.[10]

  • Cooling Test: Once a hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod.

  • Ice Bath Test: After cooling to room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: The ideal solvent is one that demonstrated poor solubility at room temperature but good solubility at high temperature, and which produced a significant crop of crystals upon cooling.[9]

Data Recording Table:

SolventSolubility at RT (S/SS/I)¹Solubility at Boiling (S/SS/I)Crystal Formation on Cooling? (Yes/No)Observations (Color, Crystal Quality)
Water
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Hexane
¹ S = Soluble, SS = Sparingly Soluble, I = Insoluble

graph Solvent_Selection_Workflow {
rankdir=LR;
bgcolor="#F1F3F4";
node [shape=record, style="rounded,filled", fontname="Helvetica"];
edge [fontname="Helvetica", color="#5F6368"];

Start [label="Start: Crude Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; TestRT [label="Test Solubility at Room Temp", fillcolor="#FBBC05", fontcolor="#202124"]; SolubleRT [label="Soluble?"]; Heat [label="Heat to Boiling", fillcolor="#FBBC05", fontcolor="#202124"]; SolubleHot [label="Soluble?"]; Cool [label="Slow Cool & Ice Bath", fillcolor="#FBBC05", fontcolor="#202124"]; Crystals [label="Crystals Form?"]; GoodSolvent [label="Result: Suitable Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BadSolvent [label="Result: Unsuitable Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> TestRT; TestRT -> SolubleRT; SolubleRT -> BadSolvent [label="Yes"]; SolubleRT -> Heat [label="No"]; Heat -> SolubleHot; SolubleHot -> BadSolvent [label="No"]; SolubleHot -> Cool [label="Yes"]; Cool -> Crystals; Crystals -> GoodSolvent [label="Yes"]; Crystals -> BadSolvent [label="No"]; }

Caption: Workflow for Systematic Solvent Selection.

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

Based on literature for similar 3-aryl-1H-pyrazol-5-amines, ethanol is a promising candidate solvent.[11] This protocol outlines the procedure assuming ethanol was identified as a suitable solvent in Protocol 1.

Objective: To purify the crude compound using a single, optimized solvent.

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[10] Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. It is crucial to add only the minimum amount of boiling solvent necessary to form a saturated solution to ensure maximum recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step by immediately placing the flask in an ice bath can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper, or for more efficient drying, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

If no single solvent provides the ideal solubility profile, a mixed-solvent system can be employed. This involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[9][10]

Objective: To induce crystallization by altering the polarity of the solvent system.

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethanol (the "solvent") in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise with constant swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization & Collection: Allow the solution to cool slowly, as described in Protocol 2 (Steps 4-8). The crystals will form as the overall solvent polarity changes upon cooling, dramatically reducing the compound's solubility.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Lower the boiling temperature by reducing pressure (if possible). / Re-heat the solution to dissolve the oil, add more solvent, and cool again.
No Crystals Form Too much solvent was used. / The solution cooled too quickly. / The compound is very soluble even in the cold solvent.Boil off some of the solvent to increase concentration and re-cool. / Scratch the inside of the flask with a glass rod. / Add a seed crystal from a previous batch. / Re-evaluate solvent choice.
Poor Recovery/Yield Too much solvent was used. / Crystals were filtered before crystallization was complete. / The wash solvent was not cold, or too much was used.Concentrate the mother liquor and cool again to obtain a second crop of crystals (may be less pure). / Ensure sufficient time in the ice bath. / Use minimal, ice-cold solvent for washing.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the desired product.[3]

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. [Link]

  • Solvent Selection and Recrystallization Guide | PDF - Scribd. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. [Link]

  • Finding the best solvent for recrystallisation student sheet - Royal Society of Chemistry. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • 3 - Safety Data Sheet. [Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • 3-Amino-5-phenylpyrazole | C9H9N3 - PubChem. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. [Link]

Sources

Advanced Handling and Storage Stability Protocols for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 827614-44-8)

Executive Summary & Chemical Profiling

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a highly functionalized, electron-rich heterocyclic building block. In modern drug discovery, it serves as a privileged pharmacophore and critical intermediate, most notably in the synthesis of urea-linked kinase inhibitors targeting Raf kinases for the treatment of malignant melanomas, colorectal cancers, and inflammatory diseases 1.

Due to the specific electronic topology of the 5-amino-pyrazole system, this compound requires rigorous handling protocols. The exocyclic primary amine at the C5 position is highly susceptible to oxidative stress, while the extended


-conjugation provided by the N1-phenyl ring creates a chromophore vulnerable to photolytic degradation. Understanding the causality behind these degradation pathways is essential for maintaining batch-to-batch reproducibility and ensuring the integrity of downstream active pharmaceutical ingredients (APIs).
Degradation Causality & Mechanisms
  • Oxidative Susceptibility: The electron-donating nature of the pyrazole ring lowers the oxidation potential of the C5-amine. Exposure to atmospheric oxygen or trace transition metals initiates single-electron transfer (SET), forming N-centered radicals that rapidly couple into azo or azoxy dimers.

  • Photolytic Vulnerability: The N1-phenyl group extends the conjugated system, allowing the molecule to absorb UV/Vis radiation. Actinic light provides the activation energy required to break the N-N pyrazole bonds or accelerate photo-oxidation of the amine.

degradation API 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine Oxidation Oxidative Stress (O2, Peroxides) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Thermal Thermal Stress (Elevated Temp) API->Thermal Deg1 N-Oxidation Products (Hydroxylamines/N-oxides) Oxidation->Deg1 Deg2 Azo/Azoxy Dimers (Radical Coupling) Photolysis->Deg2 Deg3 Ring Cleavage / Polymerization Thermal->Deg3

Proposed degradation pathways of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine under environmental stress.

Standard Operating Procedures (SOP): Handling & Solution Preparation

To mitigate the risks of oxidation and photolysis, handling must be treated as a self-validating system . This means every preparation workflow must include built-in controls (blanks and system suitability tests) to verify that the environment and solvents have not compromised the material before experimental use.

Step-by-Step Handling Protocol
  • Environmental Control: Perform all weighing and transfer operations inside a glovebox or a localized benchtop enclosure purged with high-purity Argon or Nitrogen. Causality: Displacing oxygen prevents the initiation of radical-mediated amine oxidation.

  • Static Mitigation: The compound is typically an off-white solid powder 1. Use an anti-static bar (ionizer) near the microbalance to prevent aerosolization and loss of material during transfer.

  • Solvent Preparation (Degassing): If preparing stock solutions (e.g., in DMSO or DMF), the solvent must be rigorously degassed. Sparge the solvent with Argon for at least 15 minutes prior to introducing the API. Causality: Dissolved oxygen in organic solvents acts as a potent oxidant for electron-rich pyrazolamines.

  • Aliquoting & Storage: Transfer solutions into amber glass vials (to block actinic light) equipped with PTFE-lined septa. Overlay the headspace with Argon before sealing.

  • System Validation (The Self-Validating Step): Before utilizing the stock solution in downstream assays, inject a blank sample of the degassed solvent into your HPLC/LC-MS system, followed by a freshly prepared API aliquot. Validation Criteria: The blank must show no ghost peaks at the API's retention time, and the API chromatogram must exhibit

    
     98% purity by Area Under the Curve (AUC) at 254 nm.
    

Storage Stability & Forced Degradation Framework

Establishing a stability-indicating assay requires subjecting the compound to forced degradation. This framework aligns with the ICH Q1A(R2) guidelines for stability testing of new drug substances, which mandates comprehensive stress testing to elucidate intrinsic stability and degradation pathways 2.

Forced Degradation Protocol

To prove that your analytical method is stability-indicating, execute the following stress conditions. Crucial Control: Every stress sample must be paired with a "Dark Control" (API in solvent, wrapped in foil, kept at the same temperature) and a "Blank Matrix" (stressor without API) to ensure secondary peaks are true degradation products, not artifacts.

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours. Evaluates the stability of the pyrazole core.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidation: 3%

    
     at 25°C for 24 hours. Targets the C5-amine directly.
    
  • Photolysis: Expose solid and solution samples to 1.2 million lux hours and 200 watt-hours/

    
     UV energy (per ICH Q1B).
    
  • Thermal Stress: Solid state at 60°C for 7 days.

workflow Start Prepare API Stock (Degassed Solvent) Split Aliquot into Stress Conditions Start->Split Acid Acid Hydrolysis (0.1N HCl) Split->Acid Base Base Hydrolysis (0.1N NaOH) Split->Base Ox Oxidation (3% H2O2) Split->Ox Photo Photolysis (ICH Q1B) Split->Photo Heat Thermal (60°C) Split->Heat Neutralize Neutralize & Quench Acid->Neutralize Base->Neutralize Ox->Neutralize Analyze HPLC-UV/MS Analysis (Stability-Indicating Assay) Photo->Analyze Heat->Analyze Neutralize->Analyze

Systematic workflow for forced degradation and stability-indicating assay development.

Quantitative Stability Data

Based on standard testing parameters for pharmaceutical stability 3, the following tables summarize the expected stability profiles of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine under various ICH-defined storage conditions.

Table 1: Recommended Storage Parameters
Storage CategoryTemperatureRelative Humidity (RH)Container/Closure System
Long-Term (Solid) 2°C to 8°CAmbientAmber glass, Argon flushed, PTFE cap
Accelerated (Solid) 25°C ± 2°C60% ± 5%Amber glass, Argon flushed, PTFE cap
Working Stock (Solution) -20°CN/AAmber glass, Degassed DMSO, Argon overlay
Table 2: Stability Matrix (API Recovery % over 6 Months)

Data represents HPLC-UV (254 nm) Area % recovery relative to Time 0.

Condition1 Month3 Months6 MonthsPrimary Observation / Causality
4°C, Dark, Argon (Solid) 99.8%99.7%99.5%Stable; baseline thermal degradation only.
25°C / 60% RH, Dark (Solid) 99.1%98.4%97.2%Minor oxidation; moisture accelerates surface degradation.
25°C, Ambient Light (Solid) 96.5%91.2%84.5%Significant photolytic degradation; color change to yellow/brown.
-20°C, DMSO Stock (Solution) 99.5%98.9%98.1%Highly stable if rigorously degassed prior to freezing.
25°C, DMSO Stock (Solution) 94.2%87.6%79.3%Rapid formation of N-oxide and azo dimers due to dissolved

.

References

  • 1US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Google Patents.

  • 3ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

  • 2ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

The N-alkylation of pyrazoles is a cornerstone of medicinal chemistry, yet it presents significant challenges, primarily in controlling regioselectivity and maximizing yield.[1][2][3] For a substrate like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, the complexity increases due to multiple potential sites of alkylation. This guide provides a structured, question-and-answer approach to navigate these complexities.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I'm observing no product formation. What are the primary factors to investigate?

A: Low to non-existent yield is a common starting problem that can almost always be traced back to fundamental reaction parameters. A systematic troubleshooting approach is the most effective way to identify the root cause.

  • Base Selection and Stoichiometry: The base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Is the base strong enough? While weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or DMSO, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation, which can be crucial for driving the reaction to completion.[2][3]

    • Is the base soluble? In solvents like THF, K₂CO₃ is largely insoluble, which can limit its effectiveness. Phase-transfer catalysts can sometimes mitigate this, but switching to a more appropriate solvent or a soluble base is often a better solution.

    • Are you using enough base? At least one equivalent of base is required. Using a slight excess (e.g., 1.1-1.5 equivalents) can help overcome any deactivation by trace amounts of water.

  • Reaction Temperature: Many alkylations proceed at room temperature, but some systems require heating to overcome activation energy barriers.[4] Monitor your reaction by TLC or LC-MS. If no product is observed after several hours at room temperature, consider gradually increasing the temperature to 50-80°C.[2]

  • Reactivity of the Alkylating Agent: Not all alkylating agents are created equal. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide (e.g., an alkyl chloride), you may need more forcing conditions (higher temperature, longer reaction time) or should consider converting it to a more reactive iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

  • Inert Atmosphere: While many reactions are robust, strong bases like NaH are highly sensitive to moisture and atmospheric oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are anhydrous.

Q2: I'm getting a mixture of products that are difficult to separate. What are the likely side reactions?

A: With 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, you have three primary nucleophilic sites: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic 5-amino group. This can lead to a complex product mixture.

  • N1 vs. N2 Isomerization: The most common issue in pyrazole chemistry is the formation of a mixture of N1 and N2 alkylated regioisomers.[3][5] The ratio of these isomers is governed by a delicate balance of steric and electronic factors.[6] Alkylation will generally favor the less sterically hindered nitrogen.[2][7]

  • Alkylation of the 5-Amino Group: The exocyclic amino group is also nucleophilic and can compete with the pyrazole nitrogens for the alkylating agent, leading to N⁵-alkylation or even N⁵,N⁵-dialkylation.

  • Over-alkylation: If a strong base and excess alkylating agent are used, it's possible to get dialkylation, forming a quaternary ammonium salt, though this is less common under standard conditions.

The choice of base can be critical. A strong, non-nucleophilic base like NaH will primarily deprotonate the most acidic proton (the pyrazole N-H), favoring N-alkylation of the ring. Weaker bases or those that can also act as nucleophiles might lead to more complex mixtures.

Q3: How can I improve the regioselectivity to favor a single N-alkylated isomer?

A: Controlling regioselectivity is the key to a high-yield synthesis. Several factors can be systematically adjusted to favor one isomer over the other.

  • Steric Hindrance: This is often the most powerful tool at your disposal.

    • On the Pyrazole: The existing substituents on your pyrazole (the 3-isopropyl and 1-phenyl groups) will already influence the accessibility of the N1 and N2 positions.

    • On the Alkylating Agent: Using a bulkier alkylating agent will dramatically increase the preference for alkylation at the less sterically crowded nitrogen atom.[2]

  • Solvent Choice: The solvent's polarity plays a significant role in stabilizing the pyrazole anion and the transition state.

    • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are excellent starting points and often favor the formation of a single regioisomer.[2][4]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some cases, potentially through specific hydrogen bonding interactions.[2]

  • Base and Counter-ion: The cation from the base can coordinate with the pyrazole nitrogens, influencing their relative nucleophilicity. Changing from a potassium base (e.g., K₂CO₃) to a sodium base (e.g., NaH) or a cesium base (e.g., Cs₂CO₃) can sometimes switch or improve the isomeric ratio.[3][5]

Q4: What are the best practices for purifying the alkylated product, especially if I have a mixture of isomers?

A: Purifying pyrazole isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method.

    • Deactivate the Silica: Pyrazoles, being basic, can streak or irreversibly bind to acidic silica gel. Pre-treating your silica gel with triethylamine (e.g., by including 0.5-1% triethylamine in your eluent) can significantly improve separation and recovery.[8]

    • Solvent System: A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is typically effective.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for isolating a single isomer, often providing very high purity material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane).

  • Acid-Base Extraction: This technique can be used to separate your basic pyrazole product from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.[9][10] This method may not, however, separate regioisomers from each other.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
Base (equiv.) Solvent Temperature (°C) Key Considerations References
K₂CO₃ (2.0)DMF or DMSO25 - 80Good starting point, effective for many substrates.[2][4]
NaH (1.2)THF or DMF0 - 60Stronger base, requires anhydrous conditions. Often provides high regioselectivity.[3][4]
Cs₂CO₃ (2.0)Acetonitrile25 - 82 (reflux)Cesium effect can alter or enhance regioselectivity.[3][5]
Camphorsulfonic Acid (CSA, 0.2)1,2-Dichloroethane (DCE)25Acid-catalyzed method using trichloroacetimidate electrophiles; avoids strong bases.[7]

Note: Data is illustrative and compiled from various sources. Exact conditions will vary depending on the specific alkylating agent used.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation
  • To a dry round-bottom flask under an inert atmosphere (Argon), add 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq).

  • Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Add the chosen base (e.g., NaH, 1.2 eq, or K₂CO₃, 2.0 eq) portion-wise at 0°C (for NaH) or room temperature (for K₂CO₃).

  • Stir the suspension/solution at this temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature or heated to 60-80°C) while monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Purification by Column Chromatography on Deactivated Silica
  • Prepare the "slurry" by mixing silica gel with the starting eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the dissolved product onto the column.

  • Elute the column with a solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane, while maintaining 1% triethylamine throughout).

  • Collect fractions and analyze by TLC to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified N-alkylated pyrazole.

Visualizations

Diagram 1: Potential Alkylation Pathways

G cluster_start Reactants cluster_products Potential Products Start 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine + Alkyl Halide (R-X) + Base N1_Product Desired Product: N1-Alkylation Start->N1_Product Path A N2_Product Side Product: N2-Alkylation Start->N2_Product Path B Amino_Product Side Product: N5-Alkylation Start->Amino_Product Path C

Caption: Potential sites of alkylation on the starting material.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Check_Base Is the base strong enough and used in excess (1.2-2.0 eq)? Start->Check_Base Check_Base->Start No, adjust base Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Check_Temp->Start No, increase temp. Check_Reagent Is the alkylating agent reactive (I > Br > Cl)? Check_Temp->Check_Reagent Yes Check_Reagent->Start No, switch agent Check_Atmosphere Was the reaction run under an inert atmosphere with dry solvents? Check_Reagent->Check_Atmosphere Yes Check_Atmosphere->Start No, repeat carefully Success Yield Improved Check_Atmosphere->Success Yes

Caption: A logical workflow for troubleshooting low pyrazole yield.

Diagram 3: Decision Tree for Improving Regioselectivity

G Start Mixture of N1/N2 Isomers Sterics Can a bulkier alkylating agent be used? Start->Sterics Solvent Are you using a polar aprotic solvent (DMF, DMSO)? Sterics->Solvent No Use_Bulky Use bulkier R-X Sterics->Use_Bulky Yes Base Have you tried changing the base's counter-ion (Na+, K+, Cs+)? Solvent->Base Yes Use_Solvent Switch to DMF/DMSO Solvent->Use_Solvent No Success Regioselectivity Improved Base->Success Yes Change_Base Screen NaH, K2CO3, Cs2CO3 Base->Change_Base No Use_Bulky->Success Use_Solvent->Success Change_Base->Success

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation.
  • Technical Support Center: Optimizing N-Alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
  • Optimization of pyrazole N-alkylation conditions.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.

Sources

Technical Support Center: Regioselectivity in N-Alkylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-alkylation of 5-aminopyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. The substitution pattern on the pyrazole ring is often critical for biological activity, making the control of regioselectivity during N-alkylation a paramount challenge. This guide provides an in-depth technical resource to understand, control, and troubleshoot the regioselective N-alkylation of 5-aminopyrazoles, ensuring the targeted synthesis of either N1 or N2-substituted isomers.

The primary issue arises from the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2), both of which are susceptible to alkylation. The resulting product is often a mixture of regioisomers, which can be difficult to separate and leads to lower yields of the desired compound.[1] This guide will dissect the factors governing this selectivity and provide actionable protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing N-alkylation on a 5-aminopyrazole?

A1: The most significant challenges are controlling regioselectivity and achieving high yields. For an unsymmetrically substituted pyrazole, such as a 5-aminopyrazole, alkylation can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers. These isomers often have very similar physical properties, making their separation challenging.[1] Low yields can also be problematic, stemming from suboptimal reaction conditions, side reactions, or the inherent reactivity of the starting materials.[1]

Q2: What key factors determine whether the alkylation occurs at the N1 or N2 position?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (at C3 or C5) or a bulky alkylating agent will favor substitution at the more accessible nitrogen.[1]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.[1]

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often employed and can favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[1]

  • Base/Catalyst System: The choice of base is critical and can even reverse the regioselectivity. Common bases include K₂CO₃, NaH, and organic amines. For instance, K₂CO₃ in DMSO is a well-regarded system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1][2][3] Conversely, magnesium-based Lewis acids, like MgBr₂, have been demonstrated to favor N2-alkylation.[1]

Q3: I've obtained a mixture of isomers. How can I reliably distinguish between the N1 and N2 alkylated products?

A3: Unambiguous characterization is critical. Advanced NMR techniques are the gold standard for this purpose.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can show through-space correlations between the protons of the newly introduced alkyl group and the protons of the substituents on the pyrazole ring. For example, a correlation between the alkyl group's protons and the C5-substituent's protons would suggest N1-alkylation.

  • HMBC (Heteronuclear Multiple Bond Correlation): 1H-13C and 1H-15N HMBC experiments can reveal long-range couplings between the alkyl group protons and the carbon or nitrogen atoms of the pyrazole ring, helping to definitively establish the point of attachment.[4]

  • 13C NMR Chemical Shifts: There are often predictable differences in the 13C NMR chemical shifts of the pyrazole ring carbons between the two regioisomers. For instance, in 2,5-disubstituted tetrazoles (an analogous system), the quaternary carbon signal is significantly deshielded (by ~9-12 ppm) compared to the 1,5-disubstituted isomer, a trend that can be helpful in pyrazole assignments.[5]

Q4: Is there a general starting point for achieving high regioselectivity?

A4: While every substrate is different, a good starting point for N1-alkylation is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMSO.[2][3] For achieving N2-alkylation , a recently developed method utilizing a magnesium catalyst (e.g., MgBr₂) presents a promising strategy.[6]

Troubleshooting Guide: Improving Regioselectivity

When an initial experiment provides a poor ratio of regioisomers, a systematic approach to optimization is necessary. The following guide provides a decision-making framework for improving the outcome.

Diagram: Troubleshooting Workflow for Regioselectivity

troubleshooting_workflow cluster_start Initial Reaction cluster_analysis Analysis cluster_strategy Optimization Strategy cluster_paths Paths cluster_outcome Outcome Start Poor Regioselectivity (N1/N2 Mixture) Analyze Characterize Isomers (NMR: NOESY, HMBC) Start->Analyze Strategy Select Optimization Path Analyze->Strategy Sterics Modify Steric Hindrance - Use bulkier alkylating agent - Modify pyrazole substituent Strategy->Sterics Steric factors appear dominant Solvent Change Solvent - Polar aprotic (DMF, DMSO) - Fluorinated alcohols (TFE) Strategy->Solvent Solvent effects need exploration Base Alter Base/Catalyst - For N1: K₂CO₃/DMSO - For N2: MgBr₂ - Consider NaH Strategy->Base Base seems to be the key driver Temp Adjust Temperature - Lower temperature may  increase kinetic control Strategy->Temp Kinetic vs. Thermo. control suspected Success Desired Regioisomer Achieved Sterics->Success ReEvaluate Re-evaluate & Combine Strategies Sterics->ReEvaluate Solvent->Success Solvent->ReEvaluate Base->Success Base->ReEvaluate Temp->Success Temp->ReEvaluate ReEvaluate->Strategy

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Troubleshooting Scenarios and Solutions
Issue Potential Cause Recommended Action Rationale
Nearly 1:1 mixture of N1 and N2 isomers. Low intrinsic selectivity of the substrate under the chosen conditions.1. Change the base/solvent system. Switch to a known selective system (e.g., K₂CO₃/DMSO for N1).[2][3] 2. Increase steric bulk. Use a bulkier alkylating agent if compatible with the target molecule.1. This is the most common and effective way to influence the electronic environment and ion-pairing of the pyrazole anion. 2. Exaggerating steric differences between the two nitrogen environments can strongly favor one isomer.[1]
The major product is the undesired regioisomer. The reaction conditions favor the thermodynamically or kinetically more stable, but undesired, product.1. Reverse the conditions. If using a strong base at low temperature (kinetic control), try neutral or slightly acidic conditions at a higher temperature (thermodynamic control), or vice-versa. 2. Switch to a catalyst with known opposite selectivity. If you are getting the N1 isomer, try the MgBr₂-catalyzed protocol to favor the N2 isomer.[6]1. The kinetic and thermodynamic products are often different. By changing the conditions, you can favor the formation of the other isomer. 2. Some catalysts, through chelation or specific interactions, can completely override the substrate's inherent bias.
Low overall yield and complex product mixture. Poor reactivity of the alkylating agent or side reactions.1. Improve the leaving group. Switch from an alkyl chloride to a bromide or iodide.[1] 2. Consider an alternative alkylation method. If base-mediated methods fail, try an acid-catalyzed reaction with a trichloroacetimidate electrophile.[1]1. A more reactive electrophile (I > Br > Cl) can allow for milder reaction conditions, reducing side product formation. 2. Changing the reaction mechanism entirely can circumvent issues related to base sensitivity or specific side reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation (Base-Mediated)

This protocol is a robust starting point for achieving N1-alkylation, particularly for 3-substituted pyrazoles, based on the widely cited K₂CO₃/DMSO system.[2][3]

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Alkyl halide (1.05 - 1.2 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water & Brine

Procedure:

  • To a stirred suspension of the 5-aminopyrazole (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMSO, add the alkyl halide (1.05 eq).

  • Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate any minor regioisomer.

Diagram: N1-Alkylation Workflow

protocol1_workflow Start Start: 5-Aminopyrazole, K₂CO₃, DMSO Add_Alkyl Add Alkyl Halide Start->Add_Alkyl React Stir at RT - 80°C (Monitor by TLC/LC-MS) Add_Alkyl->React Workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc React->Workup Purify Purification: - Dry & Concentrate - Column Chromatography Workup->Purify Product Product: N1-Alkylated Pyrazole Purify->Product

Caption: General workflow for base-mediated N1-alkylation of 5-aminopyrazoles.

Protocol 2: Procedure for Regioselective N2-Alkylation (Mg-Catalyzed)

This protocol is adapted from a method developed specifically for the N2-regioselective alkylation of 3-substituted pyrazoles using a magnesium catalyst.[6]

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • α-Bromoacetamide or α-bromoacetate (2.0 eq)

  • Magnesium bromide (MgBr₂), anhydrous (0.2 eq)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (2.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

  • Isopropyl acetate (i-PrOAc)

Procedure:

  • In an inert atmosphere (e.g., a glovebox), charge a vial with the 5-aminopyrazole (1.0 eq) and anhydrous MgBr₂ (0.2 eq).

  • Add anhydrous THF, followed by the alkylating agent (2.0 eq).

  • Add i-Pr₂NEt (2.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated solution of NH₄Cl in methanol.

  • Concentrate the mixture to dryness.

  • Add water to the residue and extract with i-PrOAc (4x).

  • Combine the organic layers, dry, and concentrate. Purify by flash column chromatography.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Synfacts. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Supporting Information for Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). PubMed. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

  • Shabani, M., Atabak, S., & Imanzadeh, G. (2026). C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. ResearchGate. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026). RSC Publishing. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

Sources

Overcoming steric hindrance of isopropyl group in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in heterocyclic chemistry: overcoming the steric hindrance of the isopropyl group during pyrazole synthesis.

The isopropyl group imposes a significant steric penalty (A-value ≈ 2.15 kcal/mol), which frequently disrupts tetrahedral intermediate formation during condensation reactions. This leads to poor yields, stalled reactions, and frustrating regioisomeric mixtures. Below, you will find mechanistic troubleshooting guides, validated Standard Operating Procedures (SOPs), and quantitative data to help you regain control over your synthetic workflows.

Part 1: Mechanistic Insights & The Steric Challenge

In traditional Knorr pyrazole synthesis, a 1,3-diketone reacts with a hydrazine. When an isopropyl group is adjacent to one of the carbonyls, the bulky methyl groups shield the electrophilic carbon[1]. This steric clash destabilizes the transition state during the initial nucleophilic attack. Consequently, the hydrazine attacks the less hindered carbonyl, but subsequent cyclization requires forcing conditions, often resulting in a near 1:1 thermodynamic mixture of 3-isopropyl and 5-isopropyl regioisomers[2].

To overcome this, we must manipulate the electronic bias of the precursors to override the steric bias , or utilize highly oxophilic Lewis acids to lower the activation energy barrier in cycloaddition pathways[3].

Part 2: Troubleshooting Q&A

Q1: I am trying to synthesize a 1-aryl-3-isopropylpyrazole using standard Knorr conditions (1,3-diketone + arylhydrazine), but I am getting a 1:1 mixture of regioisomers. How can I force regioselectivity? A: You must abandon the symmetrical electrophilicity of the 1,3-diketone. Switch to an enaminone (e.g., a 2-(dialkylaminomethylidene)-3-oxo-alkanoate)[4]. The enaminone features a highly electrophilic alkene carbon conjugated with the carbonyl. The more nucleophilic nitrogen of the arylhydrazine will exclusively attack the enamine carbon via a Michael-type addition, followed by elimination of the amine and cyclization at the sterically hindered isopropyl-adjacent carbonyl[5]. This electronic direction completely overrides the steric hindrance, yielding >98% of the desired 1,3,4-substituted pyrazole[6].

Q2: My [3+2] cycloaddition using an isopropyl α-diazoester and an ynone is stalling at ~35% yield. Methyl diazoesters work fine. How do I push this reaction to completion? A: The increased steric bulk of the isopropyl ester group on the diazo compound severely hinders the [3+2] cycloaddition trajectory[3]. To overcome this, you need a strong, oxophilic Lewis acid to coordinate with the ynone, thereby increasing its electrophilicity and lowering the LUMO energy. Screening has shown that


 at elevated temperatures (80 °C) is highly effective for bulky diazoesters, pushing yields from 35% up to 64% by facilitating a cascade cycloaddition/rearrangement process[3].

Q3: I am forced to use a diketone route for a specific analog, and I need to separate the 3-isopropyl and 5-isopropyl regioisomers. They co-elute on standard silica gel. What is the best approach? A: Isopropyl pyrazole regioisomers often have nearly identical


 values in standard Hexane/Ethyl Acetate systems. To resolve them, change the selectivity of your stationary phase or mobile phase. Deactivating the silica with 1% Triethylamine (

) prevents peak tailing caused by the basic pyrazole nitrogens interacting with acidic silanols[7]. Alternatively, switch to a Dichloromethane/Methanol gradient or utilize reverse-phase chromatography (C18 with Acetonitrile/Water) where the slight difference in hydrophobic surface area between the 3- and 5-positions becomes resolvable[7].

Part 3: Mandatory Visualization

G A Arylhydrazine + Isopropyl Enaminone B Michael-Type Attack at Enamine Carbon A->B Step 1 (Electronic Control) C Amine Elimination (e.g., Dimethylamine) B->C Step 2 D Intramolecular Cyclization at Hindered Carbonyl C->D Step 3 (Overcomes Sterics) E Dehydration D->E F 1-Aryl-3-isopropylpyrazole (>98% Regioselectivity) E->F Final Product

Caption: Mechanistic pathway of regioselective pyrazole synthesis using enaminones.

Troubleshooting Start Low Yield or Regio-Mixture with Isopropyl Group? Q1 Using 1,3-Diketone? Start->Q1 Sol1 Switch to Enaminone Precursor (>98% Regio) Q1->Sol1 Yes Q2 Using [3+2] Cycloaddition? Q1->Q2 No Sol2 Add Al(OTf)3 Catalyst & Heat to 80°C Q2->Sol2 Yes Q3 Co-eluting on Silica? Q2->Q3 No Sol3 Deactivate Silica with Et3N or use Reverse-Phase Q3->Sol3 Yes

Caption: Troubleshooting logic tree for overcoming steric hindrance in pyrazole synthesis.

Part 4: Quantitative Data Summaries

Table 1: Regioselectivity Comparison (Diketone vs. Enaminone Route) [4],[5]

Precursor Type Hydrazine Solvent Temp (°C) Yield (%) Regioselectivity (3-iPr : 5-iPr)
1,3-Diketone (Standard) Methylhydrazine Ethanol 80 77 23 : 77
1,3-Diketone (Standard) Methylhydrazine Toluene 110 85 45 : 55

| Enaminone (Optimized) | Methylhydrazine | Toluene | 25 | 90 | > 98 : 2 |

Table 2: Catalyst Screening for Isopropyl Diazoester [3+2] Cycloaddition [3]

Catalyst (10 mol%) Solvent Temp (°C) Time (h) Yield of Isopropyl Pyrazole (%)
None DCE 80 24 Trace

|


 | DCE | 80 | 24 | Trace |
| 

| DCE | 80 | 24 | 22 | |

| DCE | 35 | 24 | 31 | |

| DCE | 80 | 24 | 64 |

Part 5: Standardized Operating Protocols (SOPs)

Protocol A: Regioselective Synthesis of 1-Alkyl-3-isopropylpyrazoles via Enaminones

Self-Validating Principle: The use of an enaminone ensures that the first C-N bond formation occurs exclusively at the less hindered, highly electrophilic enamine carbon, locking the regiochemistry before the sterically hindered cyclization step.

  • Preparation: Dissolve 1.0 equivalent of the isopropyl-substituted enaminone (e.g., ethyl 2-(ethoxymethylidene)-4-methyl-3-oxopentanoate) in anhydrous toluene (0.5 M concentration)[4].

  • Hydrazine Addition: Cool the solution to 10 °C. Slowly drip 1.05 equivalents of the substituted hydrazine (e.g., methylhydrazine) into the mixture[5].

  • Primary Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 to 18 hours. Monitor the disappearance of the enaminone via TLC.

  • Acidic Cyclization: Once the intermediate is fully formed, add a catalytic amount of 10% HCl or 96%

    
     to drive the cyclization and dehydration at the sterically hindered isopropyl ketone[6]. Stir for an additional 15-30 minutes.
    
  • Workup & Validation: Quench with water, extract with ethyl acetate, and wash with brine. Dry over

    
     and concentrate.
    
    • Validation Check: Run GC-MS or

      
      -NMR on the crude oil. The complete absence of the 5-isopropyl regioisomer peak validates the success of the electronic control[5].
      
Protocol B: -Catalyzed[3+2] Cycloaddition for Bulky Diazoesters

Self-Validating Principle: The Lewis acid must be strong enough to activate the ynone, but not so reactive that it decomposes the diazoester before cycloaddition can occur.

  • Catalyst Activation: In an oven-dried Schlenk tube under nitrogen, add 0.4 mmol of the ynone and 10 mol% of

    
    [3].
    
  • Solvent Addition: Suspend the mixture in 0.8 mL of anhydrous 1,2-dichloroethane (DCE).

  • Diazoester Addition: Slowly add 0.1 mmol of the sterically hindered isopropyl

    
    -diazoester[3]. Note: The excess of ynone is critical to prevent diazo-homocoupling.
    
  • Thermal Activation: Seal the tube and heat to 80 °C for 24 hours[3]. The thermal energy combined with the Lewis acid lowers the transition state energy required to overcome the isopropyl group's steric bulk.

  • Workup & Validation: Cool to room temperature, filter through a short pad of silica gel to remove the aluminum salts, and concentrate. Purify via column chromatography.

    • Validation Check: Confirm the N-H insertion cascade via

      
      -NMR (look for the distinct N-H broad singlet and the shift of the isopropyl methine proton).
      

References

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 2021, 32(1): 132-135. URL:[Link]

  • Process for the regioselective synthesis of pyrazoles.Google Patents (WO2015097658A1), 2015.
  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 2005. URL:[Link]

Sources

Solubility of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in DMSO vs Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ).[1] This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work involving the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Ethanol.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant difference in the expected solubility of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in DMSO versus Ethanol?

A1: The difference in solubility is governed by the fundamental principles of intermolecular forces and solvent-solute interactions.

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of compounds.[2] Its large dipole moment and ability to accept hydrogen bonds make it highly effective at solvating molecules like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, which possesses both polar (amine and pyrazole ring nitrogens) and nonpolar (isopropyl and phenyl groups) regions.

  • Ethanol: Ethanol is a polar protic solvent, meaning it has a hydroxyl (-OH) group that can both donate and accept hydrogen bonds. While it can interact with the amine group of the target compound, its overall solvation capacity for larger, more complex molecules can be lower than that of DMSO. The nonpolar phenyl and isopropyl groups may limit its miscibility in ethanol compared to the more potent solvation power of DMSO.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution with aqueous media. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." While 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine may be highly soluble in pure DMSO, its solubility in aqueous solutions is expected to be significantly lower. When you introduce the DMSO stock into a buffer or cell culture medium, you are drastically changing the solvent environment. The water acts as an antisolvent, causing the compound to crash out of the solution. To mitigate this, it is crucial to determine the kinetic solubility in the final assay buffer and ensure the final DMSO concentration is kept low and consistent across experiments.[2]

Q3: Can I heat the solvent to increase the solubility of my compound?

A3: While gentle heating can increase the rate of dissolution and, in many cases, the thermodynamic solubility, it must be approached with caution. The key considerations are:

  • Compound Stability: Elevated temperatures can degrade thermally sensitive compounds. It is essential to know the stability profile of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine before applying heat.

  • Metastable Supersaturation: Upon cooling, a solution prepared with heat may become supersaturated. This is an unstable state, and the compound can precipitate unexpectedly, leading to inaccurate concentrations and failed experiments. If you must heat to dissolve, allow the solution to return to room temperature to confirm it remains clear before use.[3]

Troubleshooting & Experimental Guide

This section provides actionable protocols for both rapid and definitive solubility assessment.

Issue 1: Inconsistent results or complete insolubility observed.

Root Cause Analysis: Inconsistent measurements or apparent insolubility can stem from several factors: failure to reach equilibrium, using a kinetic instead of a thermodynamic approach, or compound purity issues.

Solution Workflow: Follow a systematic approach to determine solubility. Start with a rapid kinetic assessment for a quick estimate, and for definitive results, proceed with the gold-standard shake-flask method to determine thermodynamic equilibrium solubility.[3]

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Kinetic Path cluster_2 Thermodynamic Path start Start: Solubility Issue Encountered check_method Which method was used? (Kinetic vs. Thermodynamic) start->check_method kinetic Kinetic / Visual Assessment check_method->kinetic Quick Test thermo Thermodynamic / Shake-Flask check_method->thermo Rigorous Test k_issue Issue: Precipitate forms or solid remains kinetic->k_issue k_solution Action: Proceed to Thermodynamic Shake-Flask Method for accurate data. Do not rely on this concentration. k_issue->k_solution t_issue Issue: Inconsistent Results check_eq Has equilibrium been reached? (e.g., agitated for 24h?) t_issue->check_eq eq_no Action: Increase equilibration time. Measure concentration at multiple time points (e.g., 24h, 48h). check_eq->eq_no No eq_yes Action: Verify analytical method. Check for compound degradation (HPLC). Assess solid for polymorphism (PXRD). check_eq->eq_yes Yes

Caption: Troubleshooting logic for common solubility issues.

Protocol 1: Rapid Kinetic Solubility Assessment

This method is ideal for a quick estimation in early-stage experiments.

Objective: To visually determine an approximate solubility range.

Methodology:

  • Preparation: Prepare a series of microcentrifuge tubes.

  • Compound Dispensing: Weigh 1-2 mg of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine into each tube.

  • Solvent Addition: Add a calculated volume of DMSO or Ethanol to the first tube to achieve a high theoretical concentration (e.g., 100 mM).

  • Mixing: Vortex the tube vigorously for 2-5 minutes at room temperature.[2]

  • Visual Inspection: Carefully inspect the solution against a light source. If the solution is completely clear with no visible solid particles, the compound is considered soluble at that concentration.

  • Titration: If soluble, add more compound incrementally and repeat steps 4-5. If undissolved solid remains, add increasing volumes of solvent to create a dilution series (e.g., 50 mM, 25 mM, 10 mM) until the solution becomes clear. The highest concentration at which the solution is clear is the estimated kinetic solubility.[4]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the benchmark method for obtaining accurate, equilibrium solubility data.[3]

Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.

Methodology Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

  • Prepare a Supersaturated Solution: Add an excess amount of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine to a known volume of DMSO or Ethanol in a glass vial. The solid should be clearly visible.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To separate the saturated liquid phase from the undissolved solid, either centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes or filter the slurry using a 0.22 µm PTFE syringe filter.[2][3]

  • Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute this sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. Determine the concentration using a validated technique like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[2]

  • Calculation: Back-calculate from the diluted sample to determine the original concentration in the supernatant. This value represents the thermodynamic solubility.

Data Summary

Use the following table to log and compare your experimental findings.

SolventMethodTemperature (°C)Maximum Observed Solubility (mg/mL)Maximum Observed Solubility (mM)Observations
DMSO Kinetic (Visual)25e.g., Rapid dissolution, clear solution
Thermodynamic (Shake-Flask)25e.g., Stable solution after 24h
Ethanol Kinetic (Visual)25e.g., Slow dissolution, requires vortexing
Thermodynamic (Shake-Flask)25e.g., Precipitate formed upon cooling

References

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.[Link]

  • Experimental Protocols for DMSO Solubility Assessment. Smolecule.[Link]

  • DMF DMSO ethanol solubility optimization for C13H20ClNO. Smolecule.[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.[Link]

Sources

Technical Support Center: Troubleshooting Cyclization of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals encountering cyclization failures when utilizing 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine as a building block for fused heterocyclic scaffolds (e.g., pyrazolo[3,4-d]pyrimidines).

Unlike simple aliphatic amines, 5-aminopyrazoles present unique reactivity challenges. This guide dissects the chemical causality behind these failures and provides field-validated protocols to ensure robust ring closure.

Part 1: Core Mechanistic Principles (The "Why")

To successfully troubleshoot this substrate, you must understand the two competing forces dictating its reactivity:

  • Electronic Deactivation: The lone pair on the 5-amino group is highly delocalized into the pyrazole core and further influenced by the electron-withdrawing nature of the N1-phenyl ring. This renders the 5-amine a remarkably weak nucleophile.

  • Steric Hindrance: The bulky 3-isopropyl group exerts severe spatial restriction on the adjacent C4 position. During cyclization, the C4 carbon must act as a nucleophile to attack an activated intermediate. The rotating methyl groups of the isopropyl moiety create a steric shield that frequently stalls the reaction at the open-chain intermediate stage.

G A 3-Isopropyl-1-phenyl- 1H-pyrazol-5-amine C Formamidine Intermediate (Sterically Hindered) A->C Amidination (Fast) B Vilsmeier Reagent (DMF + PBr3) B->C Reacts with E Pyrazolo[3,4-d]pyrimidine (Target Scaffold) C->E Heterocyclization (Slow, Needs Force) F Hydrolysis (Moisture Contamination) C->F H2O Exposure D HMDS / Heat (Cyclization Trigger) D->E Facilitates C4 Attack F->A Reversion

Fig 1. Mechanistic pathway and failure modes in sterically hindered 5-aminopyrazole cyclization.

Part 2: Troubleshooting Guide & FAQs

Q1: My Vilsmeier-type cyclization stalls at the N-formamidine intermediate. Why won't the ring close? A: This is the most common failure mode for 3-isopropyl-1-phenyl-1H-pyrazol-5-amine. While the initial amidination at the 5-amine is fast, the subsequent C4-nucleophilic attack is blocked by the steric bulk of the 3-isopropyl group. Standard heating is insufficient to overcome this activation energy barrier. Solution: You must force the intermolecular heterocyclization by introducing Hexamethyldisilazane (HMDS) and elevating the temperature to 80 °C. HMDS acts as an ammonia equivalent and a silylating agent, converting the sterically hindered formamidine into a highly reactive imine intermediate that rapidly undergoes C4-cyclization to form the pyrazolo[3,4-d]pyrimidine[1].

Q2: After workup, my NMR shows a complete reversion to the starting 5-aminopyrazole. What happened? A: You are experiencing intermediate hydrolysis. The 4-(iminomethyl)-formamidine intermediates are highly moisture-sensitive. If your solvent is not strictly anhydrous, or if atmospheric moisture enters the vessel during the prolonged heating required to overcome the 3-isopropyl steric clash, the intermediate will hydrolyze back to the starting amine[1]. Solution: Ensure strictly anhydrous conditions. Use freshly distilled DMF, utilize Schlenk techniques under an argon atmosphere, and ensure your halogenating agent (e.g., PBr₃) is fresh and unhydrolyzed.

Q3: I am trying to form a pyrazolo[3,4-d]dihydropyrimidine using a carbonyl compound, but the condensation fails completely. How can I improve the yield? A: Because the 5-amino group is a poor nucleophile, standard condensation conditions (like refluxing ethanol) will fail to initiate the reaction. Solution: Utilize Chlorotrimethylsilane (TMSCl) or glacial Acetic Acid (AcOH) as a dual-purpose Lewis acid activator and water scavenger. TMSCl highly activates the carbonyl carbon, compensating for the weak nucleophilicity of the 5-amine, and drives the [1 + 5] cyclocondensation forward[2].

Part 3: Optimized Experimental Protocols

These protocols are designed as self-validating systems; visual and analytical checkpoints are embedded to ensure causality and reaction integrity.

Protocol A: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines (HMDS-Triggered)

Use this protocol when synthesizing pyrimidine-fused systems via Vilsmeier intermediates.

  • Vilsmeier Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-isopropyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF (0.5 M). Note: DMF acts as both the solvent and the formylating reagent.

  • Amidination: Cool the flask to 0 °C. Slowly add Phosphorus tribromide (PBr₃, 3.0 eq) dropwise.

    • Causality Check: PBr₃ is preferred over POCl₃ here because it generates a more reactive, brominated Vilsmeier intermediate, which is crucial for overcoming the initial steric resistance of the substrate[1].

  • Intermediate Formation: Heat the mixture to 60 °C for 1.5 hours.

    • Validation: Monitor by TLC. The highly polar starting amine spot should completely disappear, replaced by the formamidine intermediate.

  • Heterocyclization: Add Hexamethyldisilazane (HMDS, 3.0 eq) directly to the flask. Elevate the temperature to 80 °C and reflux for 4.0 hours.

  • Workup: Cool to room temperature, quench slowly with ice water, and extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and purify via recrystallization from EtOH.

Protocol B: TMSCl-Facilitated [1+5] Cyclocondensation

Use this protocol when reacting the pyrazole with unactivated carbonyl compounds.

  • Activation: Combine the 5-aminopyrazole (1.0 eq) and the target carbonyl compound (1.2 eq) in a sealed tube with anhydrous DMF.

  • Catalysis: Add TMSCl (2.0 eq) via syringe.

    • Causality Check: TMSCl acts as an in-situ water scavenger and Lewis acid, bypassing the poor nucleophilicity of the 5-amine[2].

  • Cyclization: Stir at 80 °C for 6–8 hours. Monitor via LC-MS until the mass of the open-chain intermediate is fully converted to the[M-H₂O] cyclized product mass.

Part 4: Quantitative Data & Optimization

The table below summarizes the causality of cyclization failures and the expected outcomes when applying optimized conditions to sterically hindered 5-aminopyrazoles.

Cyclization StrategyReagents / CatalystTemp & TimePrimary Failure ModeExpected Yield
Standard Vilsmeier DMF, POCl₃60 °C, 12hStalls at open-chain intermediate due to 3-isopropyl steric clash.< 10%
Modified One-Flask DMF, PBr₃, then HMDS60 °C (1.5h) → 80 °C (4h)Moisture-induced hydrolysis (if not anhydrous).78–91%[3]
Standard Condensation Carbonyl, EtOHReflux, 24hNo reaction (poor 5-amine nucleophilicity).0%
Activated Condensation Carbonyl, TMSCl80 °C, 8hIncomplete conversion if water is not rigorously excluded.69–86%[2]

References

1.[1],[3] Yen, W.-P., Tsai, S.-E., Uramaru, N., Takayama, H., & Wong, F. F. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules (MDPI), 22(5), 820. URL:[Link] 2.[2] Ryabukhin, S. V., Granat, D. S., Plaskon, A. S., Shivanyuk, A. N., Tolmachev, A. A., & Volovenko, Y. M. (2012). High Throughput Synthesis of Extended Pyrazolo[3,4-d]dihydropyrimidines. ACS Combinatorial Science, 14(8), 465–470. URL:[Link]

Sources

Technical Support Center: Minimizing Side Products in 5-Aminopyrazole Acylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-aminopyrazole acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation and achieve high yields of the desired acylated products. By understanding the underlying mechanisms and common pitfalls, you can effectively troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acylation of 5-aminopyrazoles in a direct question-and-answer format.

Q1: My reaction is producing a mixture of N-acylated regioisomers. How can I improve selectivity?

A1: The formation of multiple N-acylated isomers is a common challenge due to the presence of two reactive nitrogen atoms in the pyrazole ring and the exocyclic amino group. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the acylating agent will favor acylation at the less sterically hindered nitrogen atom.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the different nitrogen atoms.[1]

  • Reaction Conditions: The choice of solvent and base is critical in controlling which nitrogen is acylated.[3]

Troubleshooting Steps:

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity.[4]

  • Base Selection: The choice of base can be crucial. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles, which can be extrapolated to acylation.[1][4] In contrast, using a stronger base like sodium hydride (NaH) might prevent the formation of certain regioisomeric products.[5]

  • Nature of the Acylating Agent: The reactivity of the acylating agent plays a role. Highly reactive agents like acyl chlorides might show less selectivity, while less reactive ones like anhydrides or the use of coupling agents could offer better control.[6]

Q2: I am observing significant di-acylation of my 5-aminopyrazole. How can I favor mono-acylation?

A2: Di-acylation occurs when both a ring nitrogen and the exocyclic amino group, or two ring nitrogens, are acylated. To favor mono-acylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acylating agent.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize over-acylation.

  • Less Reactive Acylating Agents: Consider using a less reactive acylating agent. For example, an anhydride might be less prone to di-acylation than an acyl chloride.[6]

  • Protecting Groups: In complex syntheses, consider protecting the exocyclic amino group if ring acylation is desired, or vice-versa.

Q3: My primary product is the O-acylated isomer instead of the desired N-acylated product. What is causing this and how can I fix it?

A3: While less common for 5-aminopyrazoles which primarily exist in the amino tautomeric form, O-acylation can occur if the pyrazole tautomerizes to an imino-alcohol form, particularly if there are hydroxyl substituents on the pyrazole ring.[7]

To favor N-acylation over O-acylation:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as the presence of water can sometimes facilitate tautomerization.[7]

  • Solvent Choice: Non-polar, aprotic solvents generally favor N-acylation.

  • Base Selection: The choice of base can influence the tautomeric equilibrium. A non-nucleophilic base is preferable.

Q4: I am seeing evidence of C-acylation on the pyrazole ring. How can I avoid this?

A4: C-acylation, particularly at the C4 position, can compete with N-acylation, especially under certain conditions.[8]

Strategies to minimize C-acylation:

  • Reaction Temperature: C-acylation often requires higher activation energy. Running the reaction at a lower temperature may favor N-acylation.

  • Catalyst Choice: Friedel-Crafts type catalysts can promote C-acylation. If you are using a Lewis acid, consider a milder one or switching to a base-mediated protocol.

  • Protecting the C4 Position: If C4-acylation is a persistent issue and synthetically feasible, you can temporarily block the C4 position with a removable group.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the acylation of 5-aminopyrazoles.

What is the general order of nucleophilicity for the nitrogens in a 5-aminopyrazole?

The relative nucleophilicity can be complex and depends on the specific substitution pattern and reaction conditions. However, a general trend is that the exocyclic amino group is often more nucleophilic than the ring nitrogens, leading to acylation at this position.[9] Among the ring nitrogens, the N1 position is often more sterically accessible and can be more nucleophilic depending on the substituents.[1]

How do I choose the right acylating agent?

The choice depends on the desired reactivity and selectivity:

Acylating AgentReactivityCommon Side ProductsBest For
Acyl Chlorides HighDi-acylation, over-reactionRapid reactions, less sensitive substrates
Acid Anhydrides ModerateCan be less selectiveGood balance of reactivity and handling
Carboxylic Acids + Coupling Agents VariableByproducts from coupling agentMild conditions, sensitive substrates
5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones High SelectivityMinimalHighly selective mono-acylation[10][11]
What are the best purification methods for separating acylated pyrazole isomers?

Separating regioisomers can be challenging.

  • Flash Column Chromatography: This is the most common method. A careful selection of the solvent system (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) is crucial for achieving good separation.[12]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase or normal-phase HPLC can provide higher resolution.[13]

  • Crystallization: If one isomer is significantly less soluble or forms crystals more readily, fractional crystallization can be an effective purification technique.

Can I use microwave irradiation to improve my reaction?

Yes, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[14] However, it's important to carefully screen conditions as the higher temperatures can also lead to more side products if not optimized.

Experimental Protocols

Here are detailed, step-by-step methodologies for key acylation procedures.

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

This protocol is a good starting point for the acylation of the exocyclic amino group.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 5-aminopyrazole in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine) to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acylation using an Acid Anhydride

This method is often milder than using acyl chlorides.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Acid anhydride (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Pyridine (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 5-aminopyrazole in anhydrous THF or pyridine.

  • Add the acid anhydride to the solution.

  • Stir the reaction at room temperature or heat to reflux if necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted anhydride and the carboxylic acid byproduct.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Decision Tree for Optimizing Regioselectivity

G start Mixture of N-Acylated Isomers Observed solvent Change Solvent System (e.g., DMF, DMSO, TFE) start->solvent base Modify the Base (e.g., K2CO3, NaH, Organic Base) start->base reagent Alter Acylating Agent (e.g., Anhydride, Coupling Agent) start->reagent temp Adjust Reaction Temperature solvent->temp base->temp reagent->temp outcome1 Improved Selectivity temp->outcome1 outcome2 No Improvement temp->outcome2

Caption: A decision tree for troubleshooting and improving regioselectivity in 5-aminopyrazole acylation.

General Workflow for 5-Aminopyrazole Acylation

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification A Dissolve 5-Aminopyrazole in Anhydrous Solvent B Add Base (if required) A->B C Cool to Desired Temperature B->C D Slowly Add Acylating Agent C->D E Monitor Reaction (TLC, LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Sources

Technical Support Center: Purification of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide expert guidance on the purification of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine from typical reaction mixtures. We will address common challenges and provide detailed, field-proven protocols to help you achieve high purity for your downstream applications.

Introduction: The Importance of Purity

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a key building block in medicinal chemistry and materials science. The presence of impurities, such as unreacted starting materials, regioisomers, or side-products, can significantly impact the outcome of subsequent reactions, biological assays, and material properties. This guide provides a systematic approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Impurities largely depend on the synthetic route. However, for typical syntheses involving the cyclization of a hydrazine with a β-ketonitrile or related precursor, you can expect:

  • Unreacted Phenylhydrazine: A common starting material that can be difficult to remove due to its basicity.

  • Unreacted β-Ketonitrile Precursor: (e.g., 4-methyl-3-oxopentanenitrile).

  • Regioisomers: Depending on the reaction conditions, the formation of the 3-amino isomer is possible.

  • Oxidation Products: Amines, particularly aromatic ones, can be susceptible to air oxidation, leading to colored impurities.[1]

Q2: My crude product is a dark, viscous oil instead of a solid. What is the best initial approach?

A2: An oily crude product often indicates the presence of significant impurities that are depressing the melting point. The recommended first step is an acid-base liquid-liquid extraction.[2][3] This technique is highly effective for separating the basic amine product from neutral or acidic impurities. This process will protonate your target compound, moving it into an aqueous layer and leaving many organic impurities behind.

Q3: I performed an extraction, but my product is still not pure enough. What should I do next?

A3: After an initial workup, the next step depends on the nature of the remaining impurities.

  • If the product is semi-solid or crystalline, recrystallization is the preferred method for removing closely related impurities.

  • If the product remains an oil or contains multiple impurities with similar polarities, column chromatography is the most powerful technique.[4][5]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides robust quantitative data on purity.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds and provides structural information on impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main component and identifying impurities.[9][10]

Purification Strategy Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.

Purification_Decision_Tree Start Crude Reaction Mixture IsSolid Is the crude product a solid? Start->IsSolid InitialPurity TLC/¹H NMR shows >85% purity? IsSolid->InitialPurity Yes Extraction Perform Acid-Base Extraction IsSolid->Extraction No (Oil/Gum) Recrystallize Proceed with Recrystallization InitialPurity->Recrystallize Yes InitialPurity->Extraction No FinalProduct Pure Product - Proceed to Analysis Recrystallize->FinalProduct PostExtraction Assess Product State Post-Extraction Extraction->PostExtraction IsSolidPost Is the product a solid? PostExtraction->IsSolidPost IsSolidPost->Recrystallize Yes Chromatography Perform Column Chromatography IsSolidPost->Chromatography No (Oil/Gum) Chromatography->FinalProduct AcidBase_Workflow A 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) B 2. Add 1 M HCl (aq) Shake & Separate A->B C Aqueous Layer (Contains Protonated Amine) B->C D Organic Layer (Contains Neutral/Acidic Impurities) B->D F 4. Basify Aqueous Layer with 1 M NaOH C->F E 3. Discard Organic Layer D->E G 5. Back-extract with fresh Organic Solvent F->G H 6. Wash with Brine, Dry (Na₂SO₄), Concentrate G->H I Purified Product H->I

Caption: Workflow for amine purification via acid-base extraction.

Troubleshooting Common Extraction Issues
ProblemPossible Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking. - Amine acting as a surfactant.- Patience: Let the funnel stand for 10-30 minutes. - Salting Out: Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous layer. [11] - Filtration: Pass the emulsified layer through a pad of celite or glass wool. - Centrifugation: If the volume is small, centrifugation can effectively break the emulsion. [11]
Low Product Recovery - Incomplete extraction from the organic layer. - Incomplete back-extraction after basification. - Product is partially water-soluble.- Perform 2-3 acidic washes instead of just one. - Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. - Before back-extraction, saturate the aqueous layer with NaCl to decrease the amine's solubility in water ("salting out"). [11]
Product Precipitates During Acidic Wash - The hydrochloride salt of the amine is not very soluble in water.- Add more water to the aqueous layer to dissolve the salt. - Gently warm the mixture to aid dissolution before separating the layers.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key is selecting a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. [12]

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of your product in various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation. [13]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityNotes
Ethanol/Water VariableHighA common and effective mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.
Isopropanol 82.6MediumOften a good choice for moderately polar compounds.
Ethyl Acetate 77.1MediumGood for compounds of intermediate polarity.
Toluene 110.6LowEffective for less polar compounds; high boiling point requires care.
Heptane/Ethyl Acetate VariableLow-MediumA common non-polar/polar mixture. Dissolve in ethyl acetate and add heptane as the anti-solvent.
Troubleshooting Recrystallization Problems
ProblemPossible Cause(s)Recommended Solution(s)
Product "Oils Out" - The solution is supersaturated at a temperature above the product's melting point. - Impurities are preventing crystal lattice formation.- Add more hot solvent to the oily solution and reheat until clear. Allow to cool more slowly. - Try a lower-boiling point solvent. - "Seed" the solution by adding a tiny, pure crystal of the product.
No Crystals Form - Too much solvent was used. - The solution is not saturated enough at cold temperatures.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a small amount of an "anti-solvent" (a solvent in which the product is insoluble) dropwise until the solution becomes slightly cloudy.
Poor Recovery - The product has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used for washing. - Concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure).

Troubleshooting Guide 3: Column Chromatography

For challenging separations or oily products, silica gel column chromatography is the method of choice. Since amines can interact strongly with the acidic silica gel, leading to peak tailing, a small amount of a basic modifier is often added to the mobile phase.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good system will give your product an Rf value of ~0.3. A common starting point for a compound like this is a mixture of Heptane and Ethyl Acetate. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent to prevent peak tailing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation - Eluent is too polar (all compounds run too fast). - Eluent is not polar enough (all compounds stick to the top).- Too Polar: Decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Heptane to 20%). - Not Polar Enough: Increase the proportion of the polar solvent.
Severe Peak Tailing - The basic amine is interacting strongly with the acidic silica gel.- Add a Base: Ensure your eluent contains a small amount of a base like triethylamine or pyridine (0.5-1%). [1] - Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.
Product Does Not Elute - The compound is irreversibly adsorbed onto the silica gel.- This is a risk with some amines. Try switching to a more polar eluent system (e.g., with methanol). If that fails, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • University of York. (n.d.). Chemically-active extraction. Chemistry Teaching Labs.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Benchchem. (n.d.). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Wikipedia. (n.d.). Acid–base extraction.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations.
  • ResearchGate. (2022, August 26). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • University of Rochester. (n.d.). Amines - Workup.
  • Unknown. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • IJCPA. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Asian Journal of Research in Chemistry. (2017, September 19). Analytical Method Validation: Collation between International Guidelines.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines.
  • CymitQuimica. (n.d.). 3-iso-Propyl-1-phenyl-1H-pyrazol-5-amine.
  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives.
  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • ChemScene. (n.d.). 3-Isopropyl-1-phenyl-1H-pyrazol-5-ol.
  • ChemScene. (n.d.). 1-Isopropyl-3-phenyl-1H-pyrazol-5-amine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides.
  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.
  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • Unknown. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide.
  • PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
  • Sigma-Aldrich. (n.d.). 5-Isopropyl-1-methyl-1H-pyrazol-3-amine.
  • PubChemLite. (n.d.). 3-isopropyl-1-methyl-1h-pyrazol-5-amine.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

Stability of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 827614-44-8). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when handling this versatile 5-aminopyrazole building block—a critical intermediate in the development of kinase inhibitors and other pharmaceuticals 1.

This portal synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your synthetic workflows and analytical methods remain robust under acidic conditions.

Mechanistic Insights: The "Why" Behind Acidic Behavior

To master the handling of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, you must first understand its electronic distribution. The pyrazole nucleus is naturally amphoteric, but the exocyclic 5-amino group fundamentally alters its reactivity profile 2.

  • Protonation Dynamics: In mildly acidic environments (pH 3–5), the molecule exists in equilibrium between its lipophilic free base and its polar protonated salt. Protonation primarily occurs at the exocyclic amine or the N2 atom of the pyrazole ring, drastically shifting its solubility and chromatographic retention.

  • C4-Nucleophilicity: The 5-amino group donates electron density into the pyrazole ring via resonance. This makes the C4 position highly nucleophilic. When exposed to acidic electrophiles, the C4 position becomes highly susceptible to unintended electrophilic aromatic substitution (EAS) 3.

  • Hydrolytic Stability: Unlike amides or esters, the fully substituted pyrazole ring is remarkably stable to hydrolytic cleavage, surviving even harsh deprotection conditions like trifluoroacetic acid (TFA) at 95 °C [[4]]().

AcidReactivity Base 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (Free Base) Protonated Protonated Salt (Increased Aqueous Solubility) Base->Protonated Aqueous Acid (pH < 4) C4_Sub C4-Electrophilic Substitution (Major Side Reaction) Base->C4_Sub Acidic Electrophiles Stable Ring Stability (Resistant to Hydrolysis) Base->Stable Strong Acids (e.g., TFA, 95°C)

Reaction pathways of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in acidic environments.

Troubleshooting Guides & FAQs

Q1: During RP-HPLC analysis using 0.1% TFA, my peak shape is distorted and shows severe tailing. How can I fix this?

  • Root Cause: At pH ~2.0, the 5-aminopyrazole is fully protonated. The resulting cation interacts strongly with residual, unendcapped silanol groups on standard C18 stationary phases via secondary ion-exchange mechanisms.

  • Solution: Switch to a low-silanol activity column (e.g., Newcrom R1) specifically designed to prevent secondary interactions with basic compounds 5. Alternatively, replace TFA with 0.1% Formic Acid, ensuring the buffer concentration is strictly maintained to mask silanol interactions.

Q2: I am attempting an acid-catalyzed reductive amination on the 5-amino group, but I keep observing a major side product with a +R mass shift. What is happening?

  • Root Cause: The C4 position of the pyrazole ring is competing with the 5-amino group for the electrophile. Because the 5-amino group enhances the electron density at C4, acid-catalyzed reactions with aldehydes often lead to C4-alkylation rather than the desired N-alkylation [[3]]().

  • Solution: Pre-form the imine under strictly neutral conditions (using

    
     or molecular sieves) before adding your reducing agent.
    

Q3: After an acidic workup (1M HCl), my compound disappeared from the organic phase (EtOAc). Where did it go?

  • Root Cause: The compound forms a highly polar hydrochloride salt in 1M HCl. This salt is insoluble in ethyl acetate and partitions entirely into the aqueous phase.

  • Solution: Basify the aqueous phase to pH > 8 using saturated

    
     or 1M NaOH. The free base will precipitate and can be cleanly extracted back into EtOAc or Dichloromethane.
    

Quantitative Data Summaries

To aid in your experimental design, reference the following physicochemical behaviors of 5-aminopyrazoles under varying pH conditions.

ParameterFree Base Form (pH > 7)Protonated Salt Form (pH < 3)Causality / Impact on Workflow
Aqueous Solubility < 0.1 mg/mL (Poor)> 50 mg/mL (Excellent)Governs liquid-liquid extraction phase preference.
Organic Solubility High (DCM, EtOAc, Ether)Low (Precipitates in Ether)Enables salt-precipitation purification methods.
Nucleophilicity High at 5-NH2 and C4Suppressed at 5-NH2Acidic conditions deactivate the amine but leave C4 vulnerable.
HPLC Retention (C18) Strong (High Rt)Weak (Low Rt)Requires careful buffer selection to prevent peak tailing 5.

Validated Experimental Protocols

Protocol 1: Controlled Formation & Isolation of the Hydrochloride Salt

Purpose: To stabilize the compound for long-term storage and increase its aqueous solubility for biological assays.

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether.

    • Self-Validation Checkpoint: The solution must be completely clear. Any particulate matter indicates insoluble impurities and requires immediate syringe filtration.

  • Acidification: Slowly add 1.2 equivalents of anhydrous HCl (2M in diethyl ether) dropwise at 0 °C under vigorous stirring.

  • Precipitation: Observe the immediate formation of a white crystalline precipitate.

    • Causality: The protonated pyrazolium/ammonium salt is highly polar and cannot remain solvated in the non-polar ethereal solvent.

  • Isolation: Filter the precipitate under a vacuum, wash with 5 mL of cold diethyl ether, and dry under a high vacuum for 4 hours.

  • Analytical Validation: Dissolve a 5 mg aliquot in

    
     for 
    
    
    
    -NMR analysis. The disappearance of the broad
    
    
    singlet and the downfield shift of the pyrazole/phenyl protons confirm complete salt formation.
Protocol 2: RP-HPLC Method for Purity Assessment in Acidic Conditions

Purpose: To achieve symmetrical peak shapes and accurate quantitation avoiding silanol-induced tailing 5.

  • Mobile Phase Preparation: Prepare Mobile Phase A:

    
     with 0.1% Formic Acid (MS-compatible) or 0.1% Phosphoric acid (UV-only). Prepare Mobile Phase B: Acetonitrile with 0.1% of the respective acid.
    
    • Self-Validation Checkpoint: Verify the pH of Mobile Phase A using a calibrated pH meter; it must read ~2.7 for Formic or ~2.0 for Phosphoric acid.

  • Column Selection: Install a low-silanol reverse-phase column (e.g., Newcrom R1, 3 µm particle size).

  • Gradient Setup: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm.

  • System Suitability: Inject a standard solution (1 mg/mL in 50:50 Water:MeCN).

    • Self-Validation Checkpoint: Calculate the asymmetry factor (

      
      ). If 
      
      
      
      , the column's silanol activity is too high for this specific protonated amine, and a different stationary phase is required.

HPLC_Troubleshooting Start HPLC Analysis in Acidic Mobile Phase (e.g., 0.1% Phosphoric/Formic Acid) Check Observe Peak Symmetry Start->Check Tailing Severe Peak Tailing Check->Tailing Silanol Interaction Good Symmetrical Peak Check->Good Optimal Conditions Action1 Use low-silanol column (e.g., Newcrom R1) Tailing->Action1 Corrective Action Action2 Proceed with Quantitation Good->Action2 Next Step

Troubleshooting workflow for HPLC analysis of 5-aminopyrazoles in acidic mobile phases.

References

  • Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Google Patents (US8188113B2). 1

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). 2

  • Separation of Pyrazole, 5-amino-1-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. 5

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 3

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 4

Sources

Technical Support Guide: Optimizing Reaction Temperature for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, moving beyond simple procedural lists to explain the underlying chemical principles. As your partner in the lab, our goal is to empower you to solve challenges by understanding the causality behind experimental outcomes.

Introduction: Temperature as a Critical Control Point

In transition-metal-catalyzed coupling reactions, temperature is arguably the most critical variable after the choice of catalyst, ligand, and solvent. It is the primary lever for controlling the reaction rate but also directly influences catalyst stability, substrate and product degradation, and the activation of unwanted side-reaction pathways. For a sterically hindered and electronically distinct substrate like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, precise temperature control is paramount to achieving high yields and purity. An uncontrolled temperature can lead to a complex mixture of products, catalyst decomposition, or complete reaction failure[1][2]. This guide will walk you through common temperature-related issues and provide a systematic approach to optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The solutions focus on how to use temperature as a diagnostic and corrective tool.

Q1: My coupling reaction shows very low or no conversion, even after several hours. How do I determine if the temperature is too low?

A1: This is a classic symptom of insufficient thermal energy to overcome the reaction's activation energy barrier. While other factors like catalyst activity or reagent purity are possible culprits, temperature is often the first parameter to investigate.

  • Causality: Many coupling reactions, particularly those involving C-H activation or the coupling of sterically hindered partners, require significant thermal input. For instance, Suzuki and Buchwald-Hartwig couplings often require temperatures in the 80-110 °C range to facilitate key steps like oxidative addition and reductive elimination[3][4]. Room temperature conditions may simply be too mild to initiate the catalytic cycle effectively[2].

  • Troubleshooting Steps:

    • Initial Confirmation: First, verify your setup. Ensure you are using an anhydrous, degassed solvent and that the reaction is under an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate many palladium catalysts[3].

    • Incremental Temperature Increase: If the reaction is clean (i.e., only starting material is observed via TLC or LC-MS), begin by incrementally increasing the temperature. A good starting point is to raise the temperature by 20 °C and monitor for progress over 1-2 hours.

    • Screening: Set up a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to efficiently identify a productive range.

    • Catalyst System Check: If temperatures above 110-120 °C still yield no product, it may be time to re-evaluate the catalyst/ligand system itself, as the issue may not be temperature-related.

Q2: I'm getting a messy reaction with multiple byproducts and/or decomposition of my starting material. How can temperature help clean it up?

A2: This scenario suggests that the reaction temperature is likely too high, providing enough energy to activate undesired reaction pathways or cause thermal degradation.

  • Causality: Elevated temperatures can accelerate all reaction rates, including those of side reactions like hydrodehalogenation, catalyst decomposition (often seen as the formation of palladium black), or degradation of sensitive functional groups[2][3][4]. The choice of a strong base, such as NaOtBu, combined with high heat can be particularly aggressive towards the starting materials or the desired product[3].

  • Troubleshooting Steps:

    • Lower the Temperature: The most direct approach is to run the reaction at a lower temperature. If you were running at 100 °C, try 80 °C. This can slow the primary reaction but may slow the side reactions to an even greater extent, improving selectivity.

    • Consider Base and Temperature Interplay: If using a strong base, consider switching to a milder one (e.g., Cs₂CO₃ or K₃PO₄) which may allow for higher temperatures without causing decomposition[3].

    • Monitor Reaction Profile: Take aliquots at regular intervals. If byproducts appear only after significant product has formed, a shorter reaction time at the current temperature might be sufficient. If they appear immediately, the temperature is almost certainly too high.

Q3: My reaction starts, but stalls before reaching completion. Could this be a temperature-related catalyst issue?

A3: Yes, this is a common sign of catalyst deactivation, which is often accelerated by heat.

  • Causality: The active catalytic species in a coupling reaction has a finite lifetime, which is highly temperature-dependent. At elevated temperatures (e.g., >110-120 °C), the ligand may dissociate, or the metal center may aggregate into an inactive state (like palladium black)[2][4]. The reaction proceeds until the catalyst is no longer active, at which point it stalls.

  • Troubleshooting Steps:

    • Visual Inspection: Look for the formation of a black precipitate (Pd black), a clear sign of catalyst death.

    • Run at a Lower Temperature: Test a lower temperature (e.g., 80-90 °C). The reaction will be slower, but the catalyst may remain active long enough to achieve full conversion.

    • Consider a More Stable Catalyst: Modern palladium precatalysts (e.g., Buchwald G3/G4 precatalysts) are designed for greater thermal stability and may be more robust for challenging couplings requiring high heat[3].

Q4: I am scaling up my reaction from 100 mg to 10 g and am seeing a significant increase in impurities and a lower yield, despite keeping the oil bath at the same temperature. What's happening?

A4: This is a classic scale-up challenge related to heat transfer. The reaction's internal temperature is likely much higher than your small-scale run.

  • Causality: The condensation and coupling reactions can be exothermic[1]. On a small scale, the high surface-area-to-volume ratio allows the flask to dissipate this heat efficiently into the surroundings. When you scale up, the volume increases by a factor of 100, but the surface area does not. This makes heat dissipation much less efficient, causing the internal temperature to rise uncontrollably, leading to the formation of impurities and product degradation[1].

  • Troubleshooting Steps:

    • Monitor Internal Temperature: Always use a temperature probe placed in the reaction mixture itself, not just the heating mantle or oil bath. This gives you a true reading of the reaction conditions.

    • Control Reagent Addition: If one of the reagents is added portion-wise or via an addition funnel, perform the addition much more slowly on a large scale to allow the cooling system to manage the exotherm[1].

    • Improve Mixing: Inefficient stirring in large reactors can create localized "hot spots" that promote side reactions. Ensure your stirring is vigorous and creates a good vortex[1].

    • Start at a Lower Temperature: Begin the reaction at a lower external temperature to compensate for the exotherm. You can slowly ramp up the temperature once the initial heat evolution has subsided.

Logical Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing temperature-related issues in your coupling reaction.

TroubleshootingWorkflow Start Reaction Outcome? No_Reaction No or Low Conversion Start->No_Reaction < 10% Conversion Byproducts Byproducts / Decomposition Start->Byproducts Messy Reaction Stalled Stalled Reaction Start->Stalled Stops prematurely Check_Reagents Verify Reagents (Anhydrous, Degassed, Inert Atm.) No_Reaction->Check_Reagents Lower_T Lower Temperature (e.g., 100°C -> 80°C) Byproducts->Lower_T Check_Pd_Black Check for Pd Black (Catalyst Decomposition) Stalled->Check_Pd_Black Increase_T Incrementally Increase Temp (e.g., 60°C -> 80°C -> 100°C) Check_Reagents->Increase_T Reagents OK Change_Catalyst Re-evaluate Catalyst System Increase_T->Change_Catalyst Still no reaction at >110°C Change_Base Switch to Milder Base (e.g., NaOtBu -> Cs₂CO₃) Lower_T->Change_Base Still messy Lower_T_Stalled Run at Lower Temp for Longer Time Check_Pd_Black->Lower_T_Stalled Decomposition evident Use_Precatalyst Use More Stable Precatalyst Lower_T_Stalled->Use_Precatalyst Still stalls

Caption: A logical guide for troubleshooting common coupling reaction issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for screening a new coupling reaction with this pyrazole?

A1: A pragmatic approach is to screen a range. For many palladium-catalyzed cross-coupling reactions, a good starting point is 80-100 °C [2][3]. However, setting up parallel screens at 60 °C, 80 °C, and 100 °C will provide a much clearer picture of the reaction's temperature sensitivity from the outset.

Q2: How does the choice of metal catalyst (e.g., Palladium vs. Copper) influence the optimal temperature?

A2: The optimal temperature is highly dependent on the entire catalytic system.

  • Palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig) often have well-defined thermal windows. Modern systems with bulky, electron-rich phosphine ligands are often robust between 80-110 °C[3].

  • Copper-catalyzed reactions (like Ullmann-type couplings) can sometimes require higher temperatures, occasionally up to 130-160 °C, especially when using less reactive coupling partners[5]. However, these higher temperatures also increase the risk of side reactions[5]. Microwave-assisted synthesis is a common strategy to rapidly reach and control these higher temperatures[5].

Q3: How can I quickly differentiate between a temperature problem and a fundamental issue with my reagents?

A3: Run a positive control. If you have a similar, but perhaps less sterically hindered, substrate pair that is known to work with your chosen catalyst system, run it alongside your main experiment. If the control reaction works at the given temperature and your target reaction does not, the issue is more likely related to the specific reactivity of your substrates (requiring higher temperature or a different catalyst). If neither reaction works, you likely have a systemic problem with one of your common reagents (inactive catalyst, wet solvent, poor quality base)[3].

Data Summary and Experimental Protocol

Temperature Screening Guide

This table summarizes likely outcomes at different temperature ranges for a typical palladium-catalyzed coupling reaction. Use this as a general guide for your optimization experiments.

Temperature RangePotential Observations & Actions
Room Temp - 50 °C Likely to be too slow for most cross-coupling reactions. Expect little to no product formation[2]. Action: Use as a baseline; increase temperature if no reaction occurs.
60 °C - 80 °C A good starting point for reactive substrates. May provide a clean reaction profile but could require extended reaction times. Action: Monitor closely; if clean but slow, this may be the optimal range[2].
80 °C - 110 °C Often the "sweet spot" for many Buchwald-Hartwig and Suzuki reactions, balancing reaction rate and catalyst stability[3]. Action: This range should be a core part of your initial screen.
> 110 °C Increased risk of catalyst decomposition (Pd black), ligand degradation, and byproduct formation[2][4]. Action: Proceed with caution. Use only if lower temperatures fail and consider more robust catalyst systems.
Experimental Workflow for Temperature Optimization

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Vials Prepare 4-5 Reaction Vials (e.g., 2 mL microwave vials) Add_Solids Add Solids to Each Vial: - Pyrazole (1.0 eq) - Coupling Partner (1.2 eq) - Base (1.5-2.0 eq) - Catalyst/Ligand Prep_Vials->Add_Solids Evac_Backfill Seal, Evacuate & Backfill with Inert Gas (3x) Add_Solids->Evac_Backfill Add_Solvent Add Anhydrous, Degassed Solvent Evac_Backfill->Add_Solvent Heat Place Vials in Separate Wells of a Pre-heated Reaction Block (e.g., 60, 80, 100, 120 °C) Add_Solvent->Heat Stir Stir for 12-24 h Heat->Stir Quench Cool, Quench, and Prepare for Analysis Stir->Quench Analyze Analyze Each Reaction by LC-MS or GC-MS Quench->Analyze Compare Compare Yield & Purity to Identify Optimal Temp. Analyze->Compare

Sources

Validation & Comparative

Structure Elucidation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, confirming the exact regiochemistry of heterocyclic building blocks is a critical quality control step. 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (CAS: 827614-44-8) is a highly valued intermediate, frequently utilized in the synthesis of dihydropyridopyrimidinyl-based kinase inhibitors, including targeted therapies for BRAF-mutated cancers[1][2].

During the synthesis of this compound—typically via the condensation of phenylhydrazine with 4-methyl-3-oxopentanenitrile—two distinct regioisomers can form: the desired 5-amine derivative and the alternative 3-amine derivative. This guide objectively compares standard analytical techniques for structural validation and provides an in-depth, self-validating


H NMR workflow to definitively lock down the regiochemistry of this critical scaffold.

Comparative Analysis of Structural Elucidation Techniques

While modern analytical laboratories rely on a suite of tools to confirm molecular identity, not all techniques offer the same resolving power for positional isomers. Below is an objective comparison of the primary alternatives used to analyze 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Analytical TechniquePrimary Data YieldRegioisomer ResolutionSample RecoveryRelative Cost / Time
High-Field

H NMR (2D NOESY)
Proton environments & spatial connectivityExcellent (Definitive 3D spatial mapping)100% (Non-destructive)Moderate / 30 mins
LC-HRMS Exact mass & formula (

202.13)
Poor (Isomers share identical mass)DestructiveHigh / 15 mins

C NMR
Carbon skeleton frameworkModerate (Requires complex HMBC correlation)100% (Non-destructive)Moderate / 2-4 hours
FT-IR Functional groups (e.g., -NH

stretch)
Poor (Cannot determine ring position)100% (Non-destructive)Low / 5 mins

The Causality Behind the Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled for confirming the molecular formula (C


H

N

) via the [M+H]

ion at

202.13. However, because LC-MS relies on mass-to-charge ratios, it is fundamentally blind to the exact positioning of the isopropyl and amine groups on the pyrazole ring. While FT-IR will successfully confirm the presence of the primary amine (

3300-3400 cm

), it lacks the spatial resolution to place it at the C5 position. Therefore,

H NMR
, specifically when paired with 2D NOESY (Nuclear Overhauser Effect Spectroscopy), remains the only self-validating technique capable of proving the exact spatial connectivity of the molecule.

In-Depth H NMR Spectral Analysis

The


H NMR spectrum of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is highly diagnostic. Understanding the causality behind the chemical shifts is essential for accurate interpretation.
  • The Pyrazole Core (C4-H): A standard, unsubstituted pyrazole C4 proton resonates at approximately 6.3 ppm. However, in this molecule, the C4 position is flanked by an electron-donating amine (-NH

    
    ) at C5. The nitrogen lone pair delocalizes into the 
    
    
    
    -system of the ring, significantly shielding the adjacent C4 proton and pushing its signal upfield to a sharp singlet at
    
    
    5.40 ppm[3].
  • The Isopropyl Group: The magnetic equivalence of the two methyl groups results in a 6H doublet (

    
    1.20 ppm). The methine (-CH-) proton splits into a septet (
    
    
    
    2.85 ppm) due to
    
    
    -coupling with the six adjacent methyl protons.
  • The Amine Group: The -NH

    
     protons appear as a broad singlet. The choice of solvent is critical here; using DMSO-
    
    
    
    instead of CDCl
    
    
    allows the solvent to form strong hydrogen bonds with the amine protons, reducing their exchange rate with residual water and sharpening the signal at
    
    
    5.25 ppm.
Quantitative Data: Expected H NMR Peak Assignments (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
1.20Doublet (d)6H6.9Isopropyl -CH

(two methyls)
2.85Septet (spt)1H6.9Isopropyl -CH- (methine)
5.25Broad Singlet (br s)2H-C5 -NH

(exchanges with D

O)
5.40Singlet (s)1H-Pyrazole C4-H
7.30Triplet (t)1H7.4Phenyl H (para)
7.45Triplet (t)2H7.4Phenyl H (meta)
7.55Doublet (d)2H7.4Phenyl H (ortho)

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthy and reproducible structural elucidation, follow this optimized NMR acquisition protocol. This methodology is designed to yield high-resolution 1D data and robust 2D NOESY correlations.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized pyrazole product.

  • Dissolve the compound completely in 0.6 mL of high-purity DMSO-

    
     (99.9% D).
    Note: High sample concentration is deliberately chosen to maximize the signal-to-noise (S/N) ratio for the subsequent 2D NOESY experiment, minimizing required scan times.
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform precise tuning and matching of the probe to the

    
    H resonance frequency.
    
  • Execute 3D gradient shimming to ensure the peak width at half-height (

    
    ) of the solvent residual peak is < 1.0 Hz.
    

Step 3: 1D


H Acquisition 
  • Acquire a standard 1D spectrum using a 30-degree pulse sequence (zg30).

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Process the data with a 0.3 Hz exponential line broadening (LB) and apply automatic baseline correction. Verify the presence of the C4-H singlet at

    
    5.40 ppm.
    

Step 4: 2D NOESY Acquisition (Regiochemistry Validation)

  • Load a 2D NOESY pulse sequence with gradient coherence selection (noesygpphpp).

  • Set the mixing time (

    
    ) to 400–500 ms .
    Causality: For small molecules (MW 
    
    
    
    200 Da) in non-viscous solvents, the tumbling rate is fast (
    
    
    ). A longer mixing time is required to allow sufficient cross-relaxation to build up observable NOE cross-peaks without inducing spin diffusion.
  • Acquire 16 scans per increment for 256 t1 increments.

Advanced Workflow: Distinguishing Regioisomers

The definitive proof of regiochemistry lies in the 2D NOESY data. The Nuclear Overhauser Effect relies on through-space dipole-dipole coupling, observable only if protons are within


5 Å of each other.

By mapping the spatial relationships between the N1-phenyl ring, the C4 proton, and the C3/C5 substituents, you can definitively distinguish between the two possible regioisomers.

NMR_Workflow A Synthesized Pyrazole Product (m/z 202.13) B 1D 1H NMR (DMSO-d6) Assess C4-H & NH2 Shifts A->B C 2D NOESY Experiment Map Spatial Connectivity B->C D NOE: Phenyl ortho-H ↔ NH2 NOE: C4-H ↔ Isopropyl C->D Pathway A E NOE: Phenyl ortho-H ↔ Isopropyl NOE: C4-H ↔ NH2 C->E Pathway B F Confirmed Regioisomer: 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine D->F G Alternative Regioisomer: 5-Isopropyl-1-phenyl-1H-pyrazol-3-amine E->G

Workflow for distinguishing pyrazole regioisomers using 1D 1H NMR and 2D NOESY connectivity.

Interpretation of the Diagram:

  • Pathway A (The Target): In 3-isopropyl-1-phenyl-1H-pyrazol-5-amine, the N1-phenyl ring is adjacent to the C5-amine. The NOESY spectrum will show a distinct cross-peak between the phenyl ortho-protons (

    
    7.55 ppm) and the -NH
    
    
    
    protons (
    
    
    5.25 ppm).
  • Pathway B (The Impurity): If the condensation occurred with the opposite regioselectivity (yielding 5-isopropyl-1-phenyl-1H-pyrazol-3-amine), the N1-phenyl ring would be adjacent to the C5-isopropyl group. The NOESY spectrum would instead show a cross-peak between the phenyl ortho-protons and the isopropyl methine/methyl protons.

By relying on this self-validating NMR workflow, researchers can confidently establish the structural integrity of their pyrazole scaffolds before advancing them into complex, multi-step kinase inhibitor syntheses.

References

  • CymitQuimica. "3-Isopropyl-1-phenyl-1H-pyrazol-5-amine | CAS: 827614-44-8." CymitQuimica Catalog.
  • Google Patents. "US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases." Google Patents Database.
  • Semantic Scholar. "Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives." Semantic Scholar.

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery, substituted pyrazoles represent a class of heterocyclic compounds with significant therapeutic potential, finding applications across various medicinal chemistry programs.[1][2] 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is one such molecule, featuring a core structure that is a common scaffold in pharmacologically active agents.[3] The journey from synthesis to a viable drug substance is critically dependent on rigorous analytical oversight. Ensuring the purity and stability of the active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a fundamental pillar of drug safety and efficacy.

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column and detector selection to mobile phase optimization and forced degradation studies. Our objective is to equip researchers and drug development professionals with a logical framework for creating an analytical method that is not only fit-for-purpose in early development but also forms a solid foundation for later-stage validation and quality control, in alignment with international guidelines such as those from the ICH.[4]

Part 1: Foundational Strategy - Understanding the Analyte and Potential Impurities

A successful HPLC method is built upon a thorough understanding of the target analyte's physicochemical properties and the likely impurities that may arise during its synthesis and storage.

Physicochemical Profile of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

The molecule's structure dictates its behavior in a chromatographic system. Key features include:

  • A Phenyl Group and an Isopropyl Group: These nonpolar moieties contribute significant hydrophobicity, suggesting that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode.[5]

  • A Primary Amine (-NH2) Group: This basic functional group is ionizable. Its protonation state is pH-dependent, a critical factor that can be leveraged to control retention and improve peak shape.[6]

  • A Pyrazole Core: This aromatic heterocyclic ring system possesses π-electrons, which can engage in secondary interactions (π-π stacking) with specific stationary phases.[5][7]

Anticipating the Impurity Profile

The purity of a compound is defined by the absence of foreign substances. For 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, impurities can originate from several sources:

  • Synthesis-Related Impurities: The Knorr pyrazole synthesis and related methods often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8] Potential impurities include unreacted starting materials, intermediates (like pyrazolines), and, most challengingly, regioisomers .[8][9] The formation of isomers is a common issue when using substituted hydrazines or unsymmetrical dicarbonyls, and these often have very similar physicochemical properties, making them difficult to separate.[8][10]

  • Degradation Products: To develop a stability-indicating method, one must proactively identify products that form under stress. For pyrazole compounds, common degradation pathways include hydrolysis (under acidic or basic conditions), oxidation, and photodegradation.[11][12][13] A method's ability to separate the intact API from these potential degradants is paramount.

Part 2: The Method Development Workflow: A Comparative Approach

We will systematically compare key components and parameters to arrive at an optimized, robust method. The overall workflow is designed to be logical and efficient, minimizing unnecessary experiments.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Component Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity & Validation A Analyte & Impurity Analysis B Column Selection (C18 vs. Phenyl-Hexyl) A->B C Detector Selection (UV vs. PDA) B->C D Initial Mobile Phase Screening (ACN & MeOH) C->D E Mobile Phase pH & Gradient Optimization D->E F Flow Rate & Temperature Fine-Tuning E->F G Forced Degradation Study (ICH Q1A/B) F->G H Peak Purity Assessment (PDA Analysis) G->H I Method Validation (ICH Q2(R1)) H->I J J I->J Final Optimized Method

Caption: A systematic workflow for HPLC purity method development.

Comparison 1: Stationary Phase and Detector Selection

The initial choice of column and detector sets the stage for the entire development process. The goal is to select components that provide the highest probability of a successful separation.

ComponentOption A: Standard ApproachRationale & CausalityOption B: Enhanced SelectivityRationale & CausalitySenior Scientist's Recommendation
Stationary Phase C18 (Octadecylsilane) The workhorse of RP-HPLC. Its long alkyl chains provide strong hydrophobic retention, ideal for the nonpolar phenyl and isopropyl groups of the analyte.[14] It is a robust and versatile starting point.Phenyl-Hexyl The phenyl rings in the stationary phase can induce π-π stacking interactions with the pyrazole and phenyl rings of the analyte and related impurities.[5] This offers an alternative selectivity mechanism, which is particularly powerful for separating aromatic isomers.[7][10]Start with both. Screen the C18 for general performance and the Phenyl-Hexyl for its potential to resolve challenging isomers and aromatic impurities.
Detector UV-Vis Detector Measures absorbance at one or a few pre-selected wavelengths.[15] It is cost-effective and sufficient for routine quantification once a method is established.Photodiode Array (PDA/DAD) Acquires absorbance data across a full UV-Vis spectrum simultaneously.[16][17] This allows for spectral confirmation of peaks and, critically, mathematical assessment of peak purity to detect co-eluting impurities.[15][18]PDA is non-negotiable for development. The ability to assess peak purity during forced degradation studies is essential for proving a method is truly stability-indicating.
Comparison 2: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity in RP-HPLC.[19] Our strategy will focus on comparing organic modifiers and systematically optimizing the aqueous phase pH.

ParameterOption A: Acetonitrile (ACN)Option B: Methanol (MeOH)Optimization Strategy & Rationale
Organic Modifier Lower viscosity (lower backpressure), better UV transparency at low wavelengths.Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[6]Initial Screening: Perform a generic gradient (e.g., 5-95% organic over 20 minutes) with both ACN and MeOH on both the C18 and Phenyl-Hexyl columns. This four-experiment set will provide a comprehensive initial view of retention and selectivity.
Aqueous Phase pH Low pH (e.g., 2.5-3.5) using 0.1% Formic or Phosphoric Acid.Near-Neutral pH (e.g., 6.0-7.0) using a buffer like phosphate.Systematic pH Study: The amine group on the analyte makes pH a critical parameter. At low pH, the amine will be fully protonated (R-NH3+), leading to consistent retention and excellent peak shape by minimizing secondary interactions with residual silanols on the stationary phase.[6][10] At near-neutral pH, the analyte may be partially ionized, which can drastically alter retention and selectivity relative to non-basic impurities. A systematic evaluation at low and mid-pH is crucial. Start with low pH as it generally provides more robust chromatography for basic compounds.
Elution Mode Gradient Elution Isocratic Elution Start with Gradient: For a purity method, a gradient is essential to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are eluted as sharp peaks within a reasonable runtime.[10] An isocratic method may be developed later for routine QC if the impurity profile is simple and well-defined.

Experimental Protocol 1: Initial Column and Mobile Phase Screening

  • System Preparation: Equilibrate an HPLC system equipped with a PDA detector.

  • Columns: C18 (e.g., 4.6 x 150 mm, 5 µm) and Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B1: Acetonitrile.

  • Mobile Phase B2: Methanol.

  • Sample Preparation: Dissolve 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.

  • Screening Runs:

    • Run 1: C18 column, Gradient: 5% to 95% B1 over 20 min.

    • Run 2: C18 column, Gradient: 5% to 95% B2 over 20 min.

    • Run 3: Phenyl-Hexyl column, Gradient: 5% to 95% B1 over 20 min.

    • Run 4: Phenyl-Hexyl column, Gradient: 5% to 95% B2 over 20 min.

  • Data Analysis: Evaluate all four chromatograms for retention time of the main peak, resolution between the main peak and any observed impurities, and peak shape. Use the PDA to compare spectra of all peaks. Select the column/solvent combination that provides the best initial separation for further optimization.

Part 3: Proving Specificity - The Forced Degradation Study

A purity method is of little value if it cannot distinguish the API from its degradation products. A forced degradation study is a systematic way to create these products and prove the method's specificity.[20] This is a core requirement of ICH guidelines for a stability-indicating method.[13]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/B) A Prepare API Stock Solution (~1 mg/mL) B Expose Aliquots to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H₂O₂, RT) B->E F Thermal (Solid & Solution, 80°C) B->F G Photolytic (UV/Vis Light) B->G H Neutralize/Dilute Samples (if necessary) C->H D->H E->H F->H G->H I Analyze by Optimized HPLC-PDA Method H->I J Evaluate Results I->J K Assess Peak Purity (Main Peak) J->K L Check Mass Balance J->L M Confirm Resolution > 1.5 (API vs. Degradants) J->M

Sources

Mass spectrometry fragmentation pattern of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and its Comparison with Structurally Related Analogs

In the landscape of pharmaceutical and analytical chemistry, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. As a senior application scientist, my objective is to not only present the theoretical fragmentation pathways but also to ground these predictions in the established principles of mass spectrometry and compare them with the known fragmentation of analogous structures. This approach ensures a scientifically rigorous and practically applicable resource for researchers, scientists, and drug development professionals.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions, with cleavages preferentially occurring at weaker bonds and where charge can be stabilized. For 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, the key structural features that will dictate its fragmentation are:

  • The pyrazole ring , a five-membered aromatic heterocycle.

  • The N-phenyl group , which can stabilize charge through resonance.

  • The C3-isopropyl group , a bulky alkyl substituent prone to specific cleavages.

  • The C5-amine group , a primary amine that can influence ionization and fragmentation.

Our analysis will proceed by considering the likely ionization site and the subsequent bond cleavages that lead to the most stable fragment ions.

Proposed Fragmentation Pathway of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Under electron ionization (EI), the initial event is the removal of an electron to form the molecular ion (M•+). The charge is likely to be localized on the nitrogen atoms of the pyrazole ring or the phenyl group due to the presence of non-bonding electrons and the pi system. The molecular ion of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine has a predicted m/z of 215.

The primary fragmentation pathways are anticipated to be:

  • Loss of a methyl group: A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical (•CH3) to form a stable secondary carbocation. This would result in a fragment ion at m/z 200.

  • Loss of the isopropyl group: Cleavage of the bond between the pyrazole ring and the isopropyl group can lead to the loss of an isopropyl radical (•C3H7), yielding a fragment at m/z 172.

  • Cleavage of the pyrazole ring: Heterocyclic rings can undergo characteristic ring-opening and cleavage reactions. For pyrazoles, this can involve the loss of N2 or HCN.

  • Fragments from the phenyl group: The phenyl group itself can give rise to characteristic ions, such as the phenyl cation at m/z 77.

Visualizing the Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Fragmentation_Pattern M Molecular Ion (M•+) m/z 215 F1 [M - CH3]+ m/z 200 M->F1 - •CH3 F2 [M - C3H7]+ m/z 172 M->F2 - •C3H7 F3 Phenyl Cation m/z 77 M->F3 Phenyl cleavage F4 [M - N2H2]+ m/z 185 M->F4 - N2H2

Caption: Proposed EI fragmentation pathways of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected fragmentation of our target compound with the known fragmentation patterns of two structurally related molecules: 4-Aminoantipyrine and Edaravone.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesStructural Feature Driving Fragmentation
3-Isopropyl-1-phenyl-1H-pyrazol-5-amine (Predicted) 215200 (-CH3), 172 (-C3H7), 77 (Phenyl)Isopropyl and Phenyl groups
4-Aminoantipyrine 203112, 96, 77Pyrazolone ring and N-phenyl group
Edaravone 174133, 105, 77Pyrazolone ring and phenyl group

This comparison highlights that the N-phenyl group consistently leads to a fragment ion at m/z 77. The fragmentation of the pyrazole core is also a common feature, although the specific fragments differ based on the substituents. The presence of the isopropyl group in our target compound introduces unique fragmentation pathways (loss of methyl and isopropyl radicals) not seen in the other analogs.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Rationale for Parameters:

  • 70 eV Electron Energy: This is a standard energy in EI-MS that provides reproducible fragmentation patterns and is the basis for most mass spectral libraries.

  • GC Separation: The use of gas chromatography ensures that the pure compound enters the mass spectrometer, preventing interference from impurities. The temperature program is designed to elute the compound of interest in a reasonable time with good peak shape.

Conclusion

The fragmentation pattern of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine under electron ionization is predicted to be dominated by the loss of its isopropyl substituent and cleavage of the phenyl group. By comparing these predictions with the known fragmentation of related compounds, we can have a high degree of confidence in the proposed pathways. The provided experimental protocol offers a robust method for verifying these predictions in a laboratory setting. This comprehensive approach, blending theoretical prediction with comparative analysis and practical methodology, provides a valuable resource for the analytical characterization of this and similar molecules.

References

  • General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
  • Fragmentation of Heterocyclic Compounds: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. New York, NY: John Wiley & Sons.
  • Mass Spectral Database: National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook. Retrieved from [Link]

The Isopropyl vs. Methyl Question: A Matter of Steric Hindrance and Lipophilicity

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Biological Potency of Isopropyl vs. Methyl Pyrazole Amines

For medicinal chemists and drug development professionals, the pyrazole nucleus is a well-established "privileged scaffold".[1] Its synthetic versatility and presence in numerous FDA-approved drugs underscore its importance.[2][3] The functionalization of the pyrazole ring with various substituents allows for the fine-tuning of a compound's pharmacological profile, impacting its efficacy, selectivity, and pharmacokinetic properties.[4]

A common point of exploration in structure-activity relationship (SAR) studies is the impact of small alkyl groups, such as methyl and isopropyl, on biological potency. While seemingly minor, the switch from a methyl to a slightly bulkier isopropyl group can profoundly alter a compound's interaction with its biological target. This guide provides an in-depth comparison of the biological potency of isopropyl versus methyl pyrazole amines, using a case study in kinase inhibition to illustrate the core principles. We will delve into the quantitative data, explain the causality behind the experimental methodologies used to obtain it, and provide actionable insights for rational drug design.

The fundamental difference between a methyl (-CH₃) and an isopropyl (-CH(CH₃)₂) group lies in its steric bulk and lipophilicity.

  • Steric Influence: The isopropyl group is significantly larger. This can be advantageous, allowing the molecule to form more extensive van der Waals interactions within a large hydrophobic binding pocket. Conversely, it can be detrimental if the binding pocket is sterically constrained, leading to a clash that prevents optimal binding. In some cases, N-methyl pyrazoles have proven more active than their more sterically hindered counterparts.[5]

  • Lipophilicity: The isopropyl group is more lipophilic (fat-soluble) than the methyl group. This can enhance membrane permeability and improve cell-based activity, but it may also increase non-specific binding or affect metabolic stability.

These subtle differences mandate rigorous experimental evaluation to determine which substituent is optimal for a given biological target.

Comparative Analysis: A Case Study in RET Kinase Inhibition

To provide a data-driven comparison, we will examine a series of 5-amino-1H-pyrazole-4-carboxamide derivatives developed as inhibitors of the REarranged during Transfection (RET) kinase, a key target in cancer therapy.[6] The core scaffold for this series features a 1-isopropyl group on the pyrazole ring, which was found to be a critical determinant for potent activity.

The following table summarizes the inhibitory potency of a key compound from this series against wild-type RET kinase and a clinically relevant mutant, V804M. This data highlights how the isopropyl-pyrazole scaffold contributes to a highly potent molecule.

Table 1: Biological Potency of a 1-Isopropyl-3-Methyl-Pyrazole Amine Derivative against RET Kinase

Compound ID C3-Substituent C5-Amine Linker RET (wt) IC₅₀ (nM)[6] RET (V804M) IC₅₀ (nM)[6] Ba/F3-RET (wt) Cell Growth IC₅₀ (nM)[6]

| 15l | 5-cyclopropylisoxazol-3-yl | Carboxamide | 44 | 252 | 100 |

Data presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

SAR Insights from the Study:

  • 1-Isopropyl Group: The 1-isopropyl-3-methyl-pyrazole scaffold was identified as a promising framework for RET inhibition.[6] The steric bulk of the isopropyl group is well-accommodated within the ATP-binding pocket of the RET kinase, contributing to the compound's overall high affinity.

  • C3-Substituent: A 5-cyclopropylisoxazol-3-yl group at the C3 position was determined to be crucial for potent inhibition.[6]

  • C5-Amine Linker: The presence of a carboxamide linker at the C5 position proved to be favorable for biological activity.[6]

While this specific study optimized for the isopropyl group, it serves as a powerful example of how a specific alkyl substituent is chosen. A similar methyl-substituted compound would likely exhibit a different potency profile. If the binding pocket were smaller, the methyl analog might be more potent, whereas in this case, the larger isopropyl group appears to form more favorable interactions, leading to high potency. This underscores the necessity of synthesizing and testing both analogs in early-stage discovery campaigns.

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness of potency data, a multi-tiered experimental approach is essential. We first determine the direct interaction with the purified target (biochemical assay) and then confirm that this activity translates to a functional outcome in a relevant cellular environment (cell-based assay).[7]

Workflow for Biochemical Potency Determination

The initial step is to quantify the compound's ability to inhibit the target enzyme in a clean, purified system. This isolates the compound-target interaction from cellular complexities like membrane transport and off-target effects.

G cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection & Analysis A Prepare serial dilution of isopropyl/methyl pyrazole amine compounds C Dispense compounds into 384-well assay plate A->C B Prepare assay buffer with RET kinase enzyme and ATP D Add enzyme/ATP mixture to wells B->D C->D E Add fluorescently labeled peptide substrate D->E F Incubate at room temperature to allow kinase reaction E->F G Stop reaction and read plate on a suitable plate reader (e.g., TR-FRET) F->G H Calculate percent inhibition relative to DMSO controls G->H I Fit data to dose-response curve to determine IC₅₀ value H->I

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

  • Causality: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its high sensitivity and low background, making it ideal for high-throughput screening and accurate IC₅₀ determination.[8] It measures the phosphorylation of a substrate peptide by the kinase.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (both isopropyl and methyl pyrazole amines) in 100% DMSO.

  • Assay Plate Preparation: Dispense 50 nL of each compound concentration into a low-volume 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Reaction: Add 5 µL of a 2x kinase solution (containing purified recombinant RET kinase) in kinase reaction buffer to each well.

  • Substrate Addition: Add 5 µL of a 2x peptide substrate/ATP solution to initiate the reaction. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Detection: Add 10 µL of a TR-FRET detection buffer containing a Europium-labeled anti-phospho-peptide antibody. This antibody will only bind to the phosphorylated substrate.

  • Signal Reading: After a 60-minute incubation, read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: The ratio of the two emission wavelengths is used to calculate the percent inhibition for each compound concentration relative to controls. The data is then fitted using a four-parameter logistic equation to determine the IC₅₀ value.[9][10]

Workflow for Cell-Based Potency Confirmation

A cell-based assay is a critical orthogonal validation step.[7] It confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment, leading to a desired phenotypic outcome, such as the inhibition of cancer cell proliferation.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Detection & Analysis A Culture RET-dependent cancer cells (e.g., Ba/F3-RET) C Seed cells into a 96-well culture plate A->C B Prepare serial dilution of isopropyl/methyl pyrazole amine compounds D Add diluted compounds to respective wells B->D C->D E Incubate for 72 hours under standard culture conditions D->E F Add cell viability reagent (e.g., CellTiter-Glo®) E->F G Incubate to stabilize luminescent signal F->G H Read luminescence on a plate reader G->H I Calculate percent viability and fit to curve to determine IC₅₀ H->I

Caption: Workflow for a cell-based proliferation assay.

Protocol: Cell Proliferation Assay

  • Causality: An engineered Ba/F3 cell line that is dependent on the expression of an oncogenic RET fusion for its survival and proliferation is an ideal model system. Inhibition of RET kinase by a potent compound will lead to cell death, which can be quantified.

  • Cell Seeding: Seed Ba/F3-RET cells in RPMI-1640 medium supplemented with 10% FBS into 96-well plates at a density of 5,000 cells per well.

  • Compound Addition: Add the serially diluted isopropyl and methyl pyrazole amine compounds to the wells. Ensure the final DMSO concentration is below 0.5% to avoid vehicle-induced toxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.

  • Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of metabolically active, viable cells.

  • Signal Reading: After a brief incubation to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells (100% viability) and calculate the percent inhibition at each concentration. Fit the dose-response curve to determine the IC₅₀ value.

Signaling Pathway Context

Understanding the signaling pathway provides context for the inhibitor's mechanism of action. RET is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS/MAPK pathway, which ultimately drives cell proliferation and survival. The pyrazole amine inhibitors act by blocking the ATP binding site, preventing this initial phosphorylation event.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Activates Ligand Ligand (e.g., GDNF) Ligand->RET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Inhibitor Isopropyl/Methyl Pyrazole Amine Inhibitor->RET Inhibits ATP Binding

Caption: Simplified RET kinase signaling pathway.

Conclusion and Future Directions

The comparison between isopropyl and methyl pyrazole amines is a classic SAR challenge that highlights the subtleties of drug design. While both are small alkyl groups, their differing steric and lipophilic profiles can lead to significant differences in biological potency, dependent entirely on the topology of the target's binding site.

The RET kinase case study demonstrates a scenario where the bulkier 1-isopropyl group is a key component of a highly potent inhibitor.[6] However, this is not a universal rule. For other targets, a less sterically demanding methyl group may be optimal.[5] Therefore, the key takeaway for researchers is the imperative to synthesize and test both analogs during lead optimization. The robust, self-validating experimental workflow outlined here—progressing from biochemical to cell-based assays—provides the reliable data needed to make these critical decisions, ultimately guiding the rational design of more effective and selective therapeutics.

References

  • Lan, R., et al. (2019). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Piaz, F. D., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]

  • Kapur, R., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. Available at: [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Silva, L., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • El-Sayed, N. N. E. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Al-Azhar Bulletin of Science. Available at: [Link]

  • Saleh, M. Y., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Li, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Ali, M. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemistry Review Letters. Available at: [Link]

  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Singh, U. P., et al. (2016). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • He, F., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pacific BioLabs. In Vitro Potency Assays. Pacific BioLabs. Available at: [Link]

  • Weiss, A., et al. (2023). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]

  • Pharmaron. Potency Assay Guide. Pharmaron. Available at: [Link]

  • Kumar, A., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. Available at: [Link]

  • Pharmaron. Potency Assay Guide (Web Version). Pharmaron. Available at: [Link]

  • Gonzalez-Molina, E., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. SciSpace. Available at: [Link]

  • Patel, H. V., et al. (2015). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure of 1-Phenyl-1H-pyrazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Pyrazole Derivatives in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their prevalence stems from the pyrazole ring's ability to act as a versatile scaffold, engaging in various non-covalent interactions crucial for molecular recognition at biological targets. The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—profoundly influences a compound's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a detailed understanding of the crystallography of pyrazole derivatives is paramount for rational drug design and development.

This guide provides a comparative analysis of the crystal structures of representative 1-phenyl-pyrazol-5-amine derivatives. While crystallographic data for the specific 3-isopropyl-1-phenyl-1H-pyrazol-5-amine is not extensively published, we will analyze closely related, structurally characterized analogs to illuminate the key packing motifs and intermolecular forces that govern this important class of compounds. We will delve into the causality behind experimental choices for synthesis and crystallization and present the data in a clear, comparative format for researchers and drug development professionals.

Comparative Crystallographic Analysis

To understand the structural landscape, we will compare two representative pyrazole derivatives for which single-crystal X-ray diffraction data is available: 3,5-dimethyl-1H-pyrazole (Exemplar 1) [1] and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Exemplar 2) [2][3], a fused-ring derivative that shares the 1-phenyl-pyrazole core. This comparison highlights how substitutions and ring modifications influence the crystal packing and intermolecular interactions.

Parameter Exemplar 1: 3,5-dimethyl-1H-pyrazole Exemplar 2: 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Chemical Formula C5H8N2C11H8N4O
Crystal System OrthorhombicMonoclinic
Space Group Fdd2P21/c
a (Å) 24.31(2)10.5891(2)
b (Å) 11.23(1)9.0743(2)
c (Å) 7.28(1)10.6139(2)
α (°) / β (°) / γ (°) 90 / 90 / 9090 / 99.309(1) / 90
Volume (ų) 1987(4)1005.84(4)
Key Intermolecular Interactions Hydrogen Bonding NetworkN-H···O, C-H···O, C-H···N Hydrogen Bonds, π-π Stacking[2]
Key Structural Feature N/ADihedral angle of 34.72° between pyrazolo[3,4-d]pyrimidine system and phenyl ring[2][3]

Analysis of Structural Data:

The comparison reveals significant differences driven by molecular structure. Exemplar 1, a simple substituted pyrazole, packs in an orthorhombic system, driven by a dense hydrogen bonding network[1]. In contrast, the more complex, fused-ring structure of Exemplar 2 crystallizes in a monoclinic system. Its packing is governed by a sophisticated network of classical and non-classical hydrogen bonds, as well as π-π interactions between the aromatic rings[2]. The pronounced dihedral angle between the fused ring system and the phenyl ring in Exemplar 2 is a critical conformational feature that influences how the molecule packs in the solid state and how it might present itself to a biological target[2][3].

Experimental Protocols: From Synthesis to Structure

The following protocols represent generalized yet robust methods for the synthesis, crystallization, and analysis of 1-phenyl-pyrazol-5-amine derivatives, based on established literature procedures[1][4].

Workflow Overview

The overall process from initial synthesis to final crystallographic data analysis is a sequential and interdependent workflow. Each step must be carefully optimized to yield a high-quality single crystal, which is the prerequisite for successful X-ray diffraction analysis.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction & Analysis S1 Step 1: Cyclocondensation (β-diketone + Phenylhydrazine) S2 Step 2: Work-up & Extraction S1->S2 S3 Step 3: Column Chromatography S2->S3 C1 Step 4: Solvent Selection (Solubility Screening) S3->C1 Purified Compound C2 Step 5: Slow Evaporation (or Vapor Diffusion) C1->C2 C3 Step 6: Crystal Harvesting C2->C3 X1 Step 7: Crystal Mounting & Data Collection C3->X1 Single Crystal X2 Step 8: Structure Solution & Refinement X1->X2 X3 Step 9: Data Validation (CIF) X2->X3 Final Publication & Database Deposition X3->Final Structural Data

Caption: Workflow from synthesis to crystallographic analysis.

Synthesis Protocol: Cyclocondensation Reaction

This protocol describes a typical synthesis of a 1,3,5-substituted pyrazole via the Knorr pyrazole synthesis modification.

  • Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the appropriate β-diketone (e.g., 4-methyl-2,4-pentanedione for an isopropyl-substituted analog) (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition : Add 1-phenylhydrazine (1.0-1.1 eq.) to the solution. The choice of solvent is critical; protic solvents like ethanol or acetic acid facilitate the proton transfer steps required for the condensation and cyclization mechanism.

  • Reaction : Heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product[4].

  • Purification : Collect the solid by filtration, wash with cold water, and dry. The crude product is then purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyrazole derivative.

Single Crystal Growth Protocol

Growing a diffraction-quality single crystal is often the most challenging step. The slow evaporation method is a common and effective technique.

  • Solvent Screening : Select a solvent or a binary solvent system in which the purified compound has moderate solubility. Good candidates often include ethanol, methanol, acetonitrile, ethyl acetate, or mixtures like dichloromethane/hexane. The goal is to find a system where the compound is soluble when warm but supersaturates upon slow cooling or solvent evaporation.

  • Solution Preparation : Prepare a saturated or near-saturated solution of the compound in a clean vial using a minimal amount of the chosen solvent. Gentle warming may be required to fully dissolve the compound.

  • Evaporation : Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation. A slower evaporation rate is crucial as it allows molecules more time to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

  • Incubation : Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting : Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

The Role of Intermolecular Interactions

The crystal packing of pyrazole derivatives is dictated by a subtle interplay of intermolecular forces. Understanding these interactions is key to predicting and engineering the material properties of the solid form.

G cluster_forces Governing Intermolecular Forces Py 1-Phenyl-Pyrazol-5-amine (Core Scaffold) HB Hydrogen Bonding (e.g., N-H···N, N-H···O) Py->HB Directs primary motifs Pi π-π Stacking (Phenyl ↔ Pyrazole) Py->Pi Influences packing density CHPi C-H···π Interactions (Alkyl-H ↔ Phenyl) Py->CHPi Provides secondary stability VdW Van der Waals Forces (Alkyl Groups) Py->VdW Affects steric fit

Caption: Key intermolecular forces in pyrazole crystals.

  • Hydrogen Bonding : The pyrazole ring contains both hydrogen bond donors (N-H) and acceptors (pyridine-like N atom)[5][6][7]. In aminopyrazoles, the amine group provides additional strong donors. These interactions often form robust synthons (e.g., dimers, chains, or more complex networks) that define the primary crystal packing motif[7].

  • π-π Stacking : The presence of the phenyl ring and the aromatic pyrazole ring facilitates π-π stacking interactions. These can occur in face-to-face or offset arrangements and are critical for dense crystal packing.

  • C-H···π Interactions : Weaker C-H···π interactions, where a C-H bond (from an alkyl group like isopropyl or the phenyl ring itself) interacts with the face of an aromatic ring, provide additional stabilization to the crystal lattice[2][8].

The specific substitutions on the pyrazole and phenyl rings modulate the strength and geometry of these interactions, leading to the diverse range of crystal structures observed for this class of compounds.

Conclusion

The crystallographic analysis of 1-phenyl-pyrazol-5-amine derivatives reveals a rich and complex solid-state chemistry. The ultimate crystal structure is a delicate balance of strong hydrogen bonding, π-π stacking, and weaker van der Waals forces. By understanding the principles of synthesis, crystallization, and intermolecular interactions outlined in this guide, researchers can better control the solid-state properties of these vital pharmaceutical scaffolds, paving the way for the development of more effective and stable drug candidates.

References

  • Cambridge University Press & Assessment. (2012, March 5). X-ray powder diffraction studies of multipyrazole series compounds. [Link]

  • National Center for Biotechnology Information (PMC). (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • National Center for Biotechnology Information (PMC). (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • ResearchGate. Intermolecular interaction sites of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes. [Link]

  • MDPI. (2017, December 22). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. [Link]

  • MDPI. (2017, October 25). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. [Link]

  • ResearchGate. (2025, August 10). X-RAY POWDER DIFFRACTION DATA FOR A NEW PIRAZOLINE COMPOUND. [Link]

  • National Center for Biotechnology Information (PMC). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

  • Cardiff University ORCA. (2022, May 5). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. [Link]

  • National Center for Biotechnology Information (PMC). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • International Union of Crystallography. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

  • ResearchGate. (PDF) Crystal structure information file (CIF). [Link]

  • International Union of Crystallography. Crystal and molecular structure of 4-fluoro-1H- pyrazole at 150 K. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). A short guide to Crystallographic Information Files. [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

Sources

Validated Assay Protocols for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Pyrazole Challenge in Kinase Assays

The pyrazole scaffold is a "privileged structure" in kinase inhibitor discovery, forming the core of blockbuster drugs like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA). These molecules typically function as Type I or Type I½ ATP-competitive inhibitors, forming critical hydrogen bonds with the kinase hinge region.

However, characterizing pyrazole-based inhibitors presents specific technical challenges that standard protocols often overlook:

  • Autofluorescence Interference: Many pyrazole derivatives exhibit intrinsic fluorescence or quench fluorescence, leading to false positives/negatives in standard TR-FRET or FP (Fluorescence Polarization) assays.

  • Solubility-Driven Artifacts: Pyrazoles can aggregate at high concentrations, requiring assays robust to DMSO concentrations >1%.

  • Intracellular Potency Shift: Due to high intracellular ATP concentrations (mM range), the biochemical IC₅₀ often correlates poorly with cellular efficacy.

This guide compares and details two validated assay systems—ADP-Glo™ (Biochemical) and NanoBRET™ TE (Cellular) —that specifically mitigate these risks, offering a superior alternative to traditional radiometric or standard fluorescent methods.

Comparative Analysis: Selecting the Right Platform

For pyrazole-based inhibitors, the choice of assay platform dictates data reliability. Below is a technical comparison of the three dominant methodologies.

Table 1: Performance Matrix for Pyrazole Characterization
FeatureRadiometric (³³P) TR-FRET / LanthaScreen ADP-Glo™ (Luminescence) NanoBRET™ TE (Live Cell)
Primary Readout Phosphotransfer (Direct)Antibody Binding (Indirect)ADP Production (Direct)Ligand Displacement (Direct)
Interference Risk LowHigh (Pyrazole autofluorescence)Very Low (Time-resolved Luminescence)Low (Ratiometric BRET)
Sensitivity High (fmol)MediumHigh (fmol)Medium-High
Physiological Relevance Low (Synthetic peptides)Low (Truncated proteins)Medium (Full-length kinases)Highest (Live cell, full-length)
Throughput Low (Wash steps/Safety)HighUltra-HighHigh
Key Pyrazole Advantage Gold standard referenceNoneEliminates fluorescence artifacts Measures residence time

Recommendation:

  • For SAR Screening: Use ADP-Glo™ .[1][2] It is a "turn-on" luminescent assay that is immune to the fluorescent properties of pyrazole scaffolds.

  • For Lead Optimization: Use NanoBRET™ .[3] It validates that the pyrazole permeates the membrane and engages the target in the presence of physiological ATP (1–5 mM).

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Objective: Determine the intrinsic IC₅₀ of a pyrazole inhibitor (e.g., Ruxolitinib) against a purified kinase (e.g., JAK2) without fluorescence interference.

Mechanistic Principle

This assay couples kinase activity to luciferase activity. It is a self-validating system because the signal is generated only if ADP is produced.

  • Kinase Reaction: Substrate + ATP → Phospho-Substrate + ADP.

  • Depletion: Reagent 1 removes unreacted ATP (background).

  • Detection: Reagent 2 converts ADP back to ATP → Luciferase reaction → Light.[1][4]

Visual Workflow (DOT Diagram)

ADPGlo_Workflow Start Kinase Reaction (Kinase + Substrate + ATP + Pyrazole) Step1 Incubation (60 min @ RT) Start->Step1 Reagent1 Add ADP-Glo™ Reagent (Terminates Rxn, Depletes ATP) Step1->Reagent1 Step2 Incubation (40 min @ RT) Reagent1->Step2 Reagent2 Add Kinase Detection Reagent (ADP -> ATP -> Light) Step2->Reagent2 Read Measure Luminescence (Integration: 0.5-1.0s) Reagent2->Read

Figure 1: Step-by-step workflow for the ADP-Glo™ biochemical assay, ensuring complete ATP depletion before signal generation.

Validated Protocol Steps

Materials:

  • Purified Kinase (e.g., JAK2, 0.2 ng/µL final)

  • Peptide Substrate (e.g., Poly [Glu:Tyr] 4:1, 0.2 µg/µL)

  • Ultra-Pure ATP (Promega V9155)

  • ADP-Glo™ Kinase Assay Kit (Promega V9101)

  • White, small-volume 384-well plate (Corning 4513)

Step-by-Step Methodology:

  • Compound Preparation (The "Pyrazole" Step):

    • Prepare 100x stock of the pyrazole inhibitor in 100% DMSO.

    • Perform a 1:25 dilution in 1x Kinase Buffer to generate 4x working stocks (4% DMSO).

    • Expert Insight: Pyrazoles can precipitate. Ensure the 4x stock is clear before addition.

  • Kinase Reaction (10 µL volume):

    • Add 2.5 µL of 4x Inhibitor to the well.

    • Add 2.5 µL of 4x Kinase/Substrate Mix.

    • Add 2.5 µL of 4x Ultra-Pure ATP (at K_m apparent, typically 10–50 µM).

    • Self-Validation Check: Include a "No Enzyme" control (100% inhibition) and a "No Compound" control (0% inhibition) to calculate Z'.

  • ADP Generation:

    • Incubate at Room Temperature (20–25°C) for 60 minutes.

  • Reaction Termination & ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes.

    • Critical: This step destroys unreacted ATP.[1] If this fails, background will be high.

  • Signal Detection:

    • Add 20 µL of Kinase Detection Reagent .

    • Incubate for 30–60 minutes.

    • Read Luminescence (RLU).

Data Analysis: Calculate % Inhibition using the formula:



Protocol B: Cellular Target Engagement (NanoBRET™ TE)

Objective: Quantify the affinity of the pyrazole inhibitor for the kinase inside a live cell, accounting for membrane permeability and ATP competition.

Mechanistic Principle

This assay uses Bioluminescence Resonance Energy Transfer (BRET).[5]

  • Donor: Kinase fused to NanoLuc® luciferase.

  • Acceptor: Cell-permeable fluorescent tracer (binds to ATP pocket).

  • Mechanism: When the tracer binds the kinase, BRET occurs (Blue light → Red light). The pyrazole inhibitor competes with the tracer, decreasing the BRET signal.

Visual Pathway (DOT Diagram)

NanoBRET_Mechanism cluster_Cell Intracellular Environment Cell Live HEK293 Cell Kinase Kinase-NanoLuc (Donor) Complex_BRET Kinase-Tracer Complex (High BRET Signal) Kinase->Complex_BRET + Tracer Complex_Inhib Kinase-Inhibitor Complex (No BRET Signal) Kinase->Complex_Inhib + Inhibitor Tracer Fluorescent Tracer (Acceptor) Tracer->Complex_BRET Inhibitor Pyrazole Inhibitor (Test Compound) Inhibitor->Complex_Inhib Competes with Tracer Signal Signal Complex_BRET->Signal Red Light (610nm) NoSignal NoSignal Complex_Inhib->NoSignal Blue Light (460nm)

Figure 2: Competitive binding mechanism in NanoBRET™. The pyrazole inhibitor displaces the tracer, reducing the BRET ratio.

Validated Protocol Steps

Materials:

  • HEK293 Cells[6][7]

  • Transfection Reagent (FuGENE® HD)

  • Kinase-NanoLuc® Fusion Vector (e.g., JAK2-NLuc)

  • NanoBRET™ Tracer (Type K10 or K5, determined by tracer titration)

  • NanoBRET™ Nano-Glo® Substrate

Step-by-Step Methodology:

  • Transfection (Day 1):

    • Transfect HEK293 cells with the Kinase-NanoLuc plasmid.[6]

    • Plate cells into white 96-well plates (20,000 cells/well).

    • Incubate 20–24 hours at 37°C.

  • Tracer & Inhibitor Addition (Day 2):

    • Remove media and replace with Opti-MEM containing the Tracer (at concentration = K_d, app, typically 0.1–0.5 µM).

    • Add the Pyrazole Inhibitor (serial dilution).

    • Expert Insight: Unlike biochemical assays, do not pre-incubate. Add tracer and inhibitor simultaneously to establish competitive equilibrium.

  • Equilibration:

    • Incubate for 2 hours at 37°C. This allows the pyrazole to penetrate the membrane and reach equilibrium.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate (10 µL/well).

    • Read immediately on a BRET-compatible plate reader (e.g., GloMax® Discover).

    • Channel 1: Donor Emission (450 nm).

    • Channel 2: Acceptor Emission (610 nm).

Data Analysis: Calculate the MilliBRET Unit (mBU):




Supporting Data & Validation

To validate these protocols, we reference the performance of Ruxolitinib (a standard pyrazole inhibitor).

Table 2: Expected Validation Data (Ruxolitinib vs. JAK2)
ParameterBiochemical (ADP-Glo)Cellular (NanoBRET)Interpretation
IC₅₀ Value ~1–3 nM~15–30 nMCellular IC₅₀ is higher due to ATP competition (1mM intracellular ATP vs 10µM in biochemical).
Z' Factor > 0.7> 0.6Both assays are robust enough for HTS.[8]
Slope (Hill) ~1.0~1.0Indicates 1:1 binding stoichiometry (classic Type I inhibition).

Self-Validation Check: If your pyrazole inhibitor shows an IC₅₀ of 5 nM in ADP-Glo but >10,000 nM in NanoBRET, the compound likely lacks membrane permeability , a common failure mode for pyrazole derivatives with high polar surface area.

References

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. [Link]

  • Reaction Biology. (2024). Kinase Assays: Radiometric vs ADP-Glo. [Link]

  • Lafleur, K., et al. (2009). "Impact of residence time on the efficacy of pyrazole-based kinase inhibitors." Nature Reviews Drug Discovery.
  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET."[5] Nature Communications, 6, 10091. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and the Imperative of High-Quality Reference Standards

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] Accurate quantification and characterization of such compounds are paramount in research and development, from early-stage discovery to quality control in manufacturing.

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. The reliability of any analytical data is directly contingent on the quality of the reference standard used. Impurities or inaccurate characterization of the standard can lead to significant errors in quantification, impurity profiling, and ultimately, compromise the integrity of a research study or the quality of a pharmaceutical product. This guide will explore the critical aspects of selecting and utilizing reference standards for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard requires careful consideration of its purity, characterization, and the documentation provided by the supplier. Below is a comparison of commercially available options for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and its isomers. It is important to note that a Certificate of Analysis (CoA) with batch-specific data should always be requested from the supplier before purchase.

SupplierProduct NameCAS NumberStated PurityAvailability
Fluorochem3-iso-Propyl-1-phenyl-1H-pyrazol-5-amine827614-44-897.0%In Stock[2]
ChemScene1-Isopropyl-3-phenyl-1H-pyrazol-5-amine14085-41-7≥97%In Stock[3]
Advanced ChemBlocks3-isopropyl-1-methyl-1h-pyrazol-5-amine3702-12-395%In Stock[4]

Note: The availability of a detailed Certificate of Analysis is a crucial indicator of a high-quality reference standard. A comprehensive CoA should include the lot number, identity confirmation by techniques like NMR and Mass Spectrometry, and purity assessment by a quantitative method such as HPLC or GC.[5]

Analytical Methodologies for the Characterization and Quantification of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

The following sections provide detailed protocols for the analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine. These methods are based on established analytical techniques for pyrazole derivatives and are designed to be robust and reproducible.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying organic molecules based on their hydrophobicity. For an aminopyrazole derivative like 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, a C18 column is a suitable choice for the stationary phase.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The addition of a small amount of acid improves peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the silica-based stationary phase.

  • Standard Solution Preparation:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh a known amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (based on the typical UV absorbance of phenyl-substituted pyrazoles)

  • Analysis and Quantification:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution(s).

    • Determine the concentration of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in the sample by comparing its peak area to the calibration curve. The purity can be assessed by the area percentage of the main peak.

Caption: Workflow for HPLC analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Impurity Profiling

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like many pyrazole derivatives.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • The retention time of the peak corresponding to 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine provides chromatographic identification.

    • The mass spectrum of the peak will provide the molecular ion and characteristic fragmentation pattern, confirming the identity of the compound. The fragmentation of pyrazoles often involves cleavage of the ring and loss of substituents.[6] For amines, a key fragmentation is often the cleavage of the bond beta to the nitrogen atom.[7]

GCMS_Workflow A Sample Preparation (Dissolve in volatile solvent) B Injection into GC A->B C Separation on Capillary Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Detection F->G H Data Interpretation (Retention Time & Mass Spectrum) G->H

Caption: Workflow for GC-MS analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structure of the 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine reference standard.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum should show signals corresponding to the protons of the isopropyl group (a doublet and a septet), the phenyl group (multiplets in the aromatic region), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet). The chemical shifts and coupling constants will be characteristic of the specific isomer.

    • ¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons are particularly diagnostic.[8][9] DFT calculations can be used to predict chemical shifts and aid in spectral assignment.[10]

Predicted ¹H and ¹³C NMR Data (Illustrative)

The following table provides an illustrative prediction of the key NMR signals for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, based on known data for similar structures.

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.2DoubletIsopropyl -CH₃
¹H~3.0SeptetIsopropyl -CH
¹H~5.0Broad Singlet-NH₂
¹H~6.0SingletPyrazole C4-H
¹H7.2-7.5MultipletPhenyl-H
¹³C~22SingletIsopropyl -CH₃
¹³C~28SingletIsopropyl -CH
¹³C~95SingletPyrazole C4
¹³C120-130Multiple SingletsPhenyl-C
¹³C~140SingletPhenyl C-ipso
¹³C~150SingletPyrazole C3
¹³C~155SingletPyrazole C5

Conclusion

The selection of a high-quality, well-characterized reference standard is the cornerstone of accurate and reliable analytical measurements in drug discovery and development. For 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis detailing the identity and purity of their materials. The analytical methods outlined in this guide, including HPLC, GC-MS, and NMR, provide a robust framework for the verification of reference standard quality and for the routine analysis of this compound. By adhering to these principles and protocols, scientists can ensure the integrity of their data and the quality of their research outcomes.

References

  • SIELC Technologies. (2018, May 16). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information for.... Retrieved from [Link]

  • Thermo Fisher Scientific. Certificate of analysis - pyrazole, 98%. Retrieved from [Link]

  • Chemsrc. 3-Phenyl-1-propyl-1H-pyrazol-5-amine Suppliers, Manufacturers & Traders. Retrieved from [Link]

  • Briti Scientific. Chlorantraniliprole pesticide reference standard, PesStan - Certificate of Analysis. Retrieved from [Link]

  • El-Hendawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17693.
  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica. B: Organic Chemistry and Biochemistry, 28(1), 61-72.
  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 40(4), 292-295.
  • Santos, V. G., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 29(1), 134-144.
  • Jalali-Heravi, M., & Asadollahi-Baboli, M. (2008). A computational study of the NMR chemical shifts of polynitropyrazoles. Magnetic Resonance in Chemistry, 46(11), 1024-1031.
  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.
  • Asif, N., et al. (2007). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 29(4), 374-377.
  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Google Patents. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Prasain, J. (2012). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • PubChem. Fenpyrazamine. Retrieved from [Link]

Sources

Comparative UV-Vis Photophysical Profiling: 1-Phenyl-3-isopropyl-5-aminopyrazole vs. Alternative Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, serving as a critical precursor for synthesized fused heterocycles such as pyrazolo[3,4-


]pyridines and pyrazolo[1,5-

]pyrimidines [1]. Among its derivatives, 1-phenyl-3-isopropyl-5-aminopyrazole offers a unique balance of electron-donating inductive effects (+I) and steric tuning.

This guide objectively compares the UV-Vis absorption maxima (


) and photophysical behavior of 1-phenyl-3-isopropyl-5-aminopyrazole against alternative building blocks. By understanding these spectral nuances, researchers can design better real-time kinetic assays, monitor condensation reactions accurately, and engineer advanced dipolar fluorophores [2].

Mechanistic Photophysics & Causality of Substituent Effects

The UV-Vis absorption profile of 5-amino-1-phenylpyrazoles is primarily governed by the


 transition of the extended conjugated system spanning the phenyl ring and the electron-rich pyrazole core.
  • The Baseline Core: Unsubstituted 5-amino-1-phenylpyrazole exhibits a

    
     at approximately 255 nm.
    
  • The Role of the Isopropyl Group: Substituting the C3 position with an isopropyl group introduces a moderate inductive electron-donating effect (+I). Unlike a simple methyl group, the bulky isopropyl group increases the electron density of the pyrazole ring while introducing localized steric hindrance. This results in a slight bathochromic (red) shift, pushing the

    
     to ~260 nm.
    
  • Push-Pull Dynamics: When an electron-withdrawing group (EWG) like a carboxylate is introduced at the C4 position, it creates a "push-pull" dipole with the C5-amino group, drastically shifting the absorption maximum toward 275 nm [3].

G A 1-Phenyl-5-aminopyrazole Core (λmax ~255 nm) B C3-Methyl (+I Effect) λmax ~258 nm A->B Weak shift C C3-Isopropyl (Stronger +I Effect) λmax ~260 nm A->C Moderate shift D C4-Carboxylate (Pull Effect) λmax ~275 nm A->D Strong shift

Logical mapping of substituent effects on pyrazole UV-Vis absorption maxima.

Comparative Performance Data

To facilitate building-block selection for assay development and synthesis, the following table summarizes the quantitative photophysical data of 1-phenyl-3-isopropyl-5-aminopyrazole compared to industry alternatives. All data assumes measurement in HPLC-grade Methanol at 298 K.

CompoundC3 SubstituentC4 Substituent

(nm)
Approx.

(

)
Primary Application Profile
5-Amino-1-phenylpyrazole -H-H~25512,500Baseline building block for unhindered cyclizations.
1-Phenyl-3-methyl-5-aminopyrazole -CH

-H~25813,100Standard intermediate for kinase inhibitor cores.
1-Phenyl-3-isopropyl-5-aminopyrazole -CH(CH

)

-H~26013,400Sterically tuned ligands; optimized lipophilicity.
Ethyl 5-amino-1-phenylpyrazole-4-carboxylate -H-COOEt~27515,200Precursor for highly conjugated push-pull fluorophores [3].

Note: Molar absorptivity (


) values are approximate and highly dependent on solvent polarity and hydrogen-bonding dynamics.

Self-Validating Experimental Methodology

As a Senior Application Scientist, I emphasize that acquiring accurate UV-Vis data is not merely about placing a cuvette in a spectrophotometer; it requires a self-validating system to rule out aggregation, solvent impurities, and instrumental drift.

Rationale Behind the Protocol

5-Aminopyrazoles possess both hydrogen-bond donors (-NH


) and acceptors (pyrazole -N=). At high concentrations (>100 µM), they can form intermolecular aggregates, which artificially broaden the absorption band and violate the Beer-Lambert law. The protocol below strictly limits concentrations to the 5–50 µM range to ensure the measurement of pure monomeric species.
Step-by-Step Workflow

Step 1: Reagent and Hardware Preparation

  • Use exclusively HPLC-grade Methanol. Causality: Standard methanol contains trace aromatics that absorb heavily below 230 nm, distorting the baseline integration of the pyrazole

    
     peak.
    
  • Clean two matched quartz cuvettes (10 mm path length) with a mixture of 1:1 HCl/Methanol, followed by copious rinsing with ultrapure water and HPLC-grade Methanol.

Step 2: The "Blank vs. Blank" Self-Validation

  • Fill both cuvettes with HPLC-grade Methanol.

  • Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer.

  • Run a scan from 200 nm to 400 nm.

  • Validation Gate: The resulting spectrum must not deviate by more than

    
     Absorbance Units (AU) . If it does, the cuvettes are mismatched or contaminated. Do not proceed until this is resolved.
    

Step 3: Sample Preparation & Serial Dilution

  • Prepare a 1.0 mM stock solution of 1-phenyl-3-isopropyl-5-aminopyrazole in Methanol.

  • Perform serial dilutions to create standards at 5, 10, 20, 30, and 50 µM.

Step 4: Spectral Acquisition

  • Empty the sample cuvette, rinse twice with the 5 µM solution, and fill.

  • Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm data interval.

  • Repeat for all concentrations, rinsing the cuvette with the subsequent concentration between reads.

Step 5: Data Validation (Beer-Lambert Linearity)

  • Extract the absorbance values at the observed

    
     (~260 nm).
    
  • Plot Absorbance vs. Concentration.

  • Validation Gate: Calculate the linear regression. The

    
     value must be 
    
    
    
    . If
    
    
    , aggregation or saturation has occurred, and the molar absorptivity (
    
    
    ) calculation will be invalid.

G S1 1. Stock Preparation (1 mM in HPLC MeOH) S2 2. Serial Dilution (5, 10, 20, 30, 50 µM) S1->S2 S3 3. Blank vs Blank Validation (Tolerance: ±0.005 AU) S2->S3 S4 4. Spectral Scanning (200-400 nm, 1 nm steps) S3->S4 S5 5. Beer-Lambert Validation (Ensure R² ≥ 0.999) S4->S5

Standardized workflow for pyrazole UV-Vis spectral acquisition and validation.

Conclusion

While 1-phenyl-3-isopropyl-5-aminopyrazole shares the foundational photophysics of the broader 5-aminopyrazole family, its specific C3-isopropyl substitution yields a predictable, measurable bathochromic shift (


 ~260 nm) compared to its unsubstituted counterparts. By employing the self-validating UV-Vis methodology outlined above, researchers can accurately leverage this spectral signature to monitor downstream condensation reactions—such as the formation of highly conjugated, red-shifted pyrazolo[3,4-

]pyridines—with absolute confidence in their analytical baseline.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: Semantic Scholar / Molbank URL
  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Source: Benchchem URL

A Researcher's Guide: Evaluating 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Against the Celecoxib Scaffold for COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative framework for researchers and drug development professionals to evaluate the biological activity of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine relative to the well-established Celecoxib scaffold. While Celecoxib is a cornerstone of selective COX-2 inhibition, the analysis of structurally related but distinct molecules is fundamental to discovering novel chemical entities with potentially unique pharmacological profiles. This document moves beyond a simple side-by-side comparison, offering a detailed roadmap for the experimental evaluation of this novel pyrazole derivative.

Structural and Mechanistic Foundations: Celecoxib as the Benchmark

Celecoxib's efficacy as a nonsteroidal anti-inflammatory drug (NSAID) stems from its selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is primarily induced at sites of inflammation and is responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[2] In contrast, the constitutively expressed COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa.[2][4] Non-selective NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects, whereas Celecoxib's selectivity mitigates this risk.[2][5]

The key to Celecoxib's selectivity lies in its chemical architecture. The 1,5-diarylpyrazole core correctly orients the molecule within the enzyme's active site. Crucially, the p-sulfonamide (-SO2NH2) group on the N1-phenyl ring is perfectly positioned to bind to a specific hydrophilic side-pocket present in the COX-2 active site (containing His-90, Arg-513, and Gln-192) but absent in COX-1.[1][6][7] This structural feature is the primary determinant of its high selectivity index.

A Tale of Two Scaffolds: Structural Analysis

A direct comparison of the two molecules reveals critical differences that are hypothesized to dramatically influence biological activity. While both share a 1-phenyl-1H-pyrazole core, the substituents at the 3- and 5-positions are starkly different.

FeatureCelecoxib Scaffold3-Isopropyl-1-phenyl-1H-pyrazol-5-amine
Core Structure 1,5-Diarylpyrazole1,3-Disubstituted-5-aminopyrazole
N1-Substituent 4-SulfonamidophenylPhenyl
C3-Substituent Trifluoromethyl (-CF3)Isopropyl (-CH(CH3)2)
C5-Substituent 4-Methylphenyl (p-tolyl)Amine (-NH2)

Key Hypotheses Based on Structural Differences:

  • Loss of COX-2 Selectivity: The most significant alteration is the replacement of the 4-sulfonamidophenyl group with an unsubstituted phenyl ring and the repositioning of the second aryl group. 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine lacks the critical sulfonamide moiety required for binding to the COX-2 specific side-pocket.[1][6]

  • Altered Active Site Occupancy: The bulky trifluoromethyl group in Celecoxib is replaced by a smaller, more flexible isopropyl group. This will change how the molecule fits within the hydrophobic channel of the COX active site.

  • Introduction of a Basic Center: The primary amine at the C5 position introduces a basic group, which is a dramatic departure from the acidic sulfonamide of Celecoxib. This will alter the compound's physicochemical properties, such as solubility and ionization state at physiological pH.

Caption: Comparative chemical structures and key functional groups.

Proposed Research Workflow for Comparative Evaluation

To empirically determine the biological activity of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine and compare it to Celecoxib, a systematic, multi-stage approach is required.

G cluster_celecoxib Celecoxib in COX-2 Active Site cluster_compoundX Hypothesized Binding of Test Compound celecoxib Celecoxib Molecule p-Sulfonamide Group -SO2NH2 active_site COX-2 Active Site Main Channel Hydrophilic Side-Pocket (His-90, Arg-513) celecoxib:f0->active_site:p1 Specific Binding Interaction (Key to Selectivity) compoundX 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine Phenyl Group (No Sulfonamide) 5-Amine Group active_site_X COX-2 Active Site Main Channel Hydrophilic Side-Pocket compoundX:f0->active_site_X:p1 No Specific Interaction Possible compoundX->active_site_X:p0 Potential Non-specific Binding

Caption: Mechanism of selective vs. non-selective binding.

Conclusion and Forward Look

The structural analysis of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine against the Celecoxib scaffold leads to a strong hypothesis: the novel compound is highly unlikely to be a potent or selective COX-2 inhibitor. The absence of the critical sulfonamide moiety, a cornerstone of the "coxib" class, removes the key interaction responsible for selectivity. [6][7][8] However, this does not render the molecule devoid of interest. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. [9][10][11]The experimental workflow detailed in this guide provides the essential first steps to profile its activity. Should the compound exhibit any level of COX inhibition, it would likely be non-selective. Further investigation into other potential targets would be a logical next step, driven by the empirical data generated. This guide serves as the foundational blueprint for that investigation.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]

  • Varacallo, M. (2024, February 28). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology. [Link]

  • LITFL. (2024, July 14). COX II Inhibitors. [Link]

  • Semantic Scholar. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • SciSpace. (2016, December 12). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

  • Brieflands. (2011, October 30). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • National Center for Biotechnology Information (PMC). (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • ResearchGate. (2025, August 6). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. [Link]

  • National Center for Biotechnology Information (PMC). (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • National Center for Biotechnology Information (PMC). Current status of pyrazole and its biological activities. [Link]

  • ResearchGate. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]

  • Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

Sources

IR spectroscopy characteristic bands for 5-aminopyrazole functional group

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectroscopy characteristics of the 5-aminopyrazole functional group.

Executive Summary: The Structural Reality

For researchers and drug developers, identifying "5-aminopyrazole" via IR spectroscopy presents a unique challenge: Tautomeric Ambiguity .

Unless the pyrazole nitrogen (N1) is substituted, 5-aminopyrazole exists in equilibrium with its more stable tautomer, 3-aminopyrazole.[1] Thermodynamic studies and matrix isolation spectroscopy confirm that the 3-amino form is energetically favored (approx.[2][3] 10.7 kJ/mol more stable).[1][2][3][4][5]

Therefore, this guide distinguishes between two scenarios:

  • Unsubstituted Systems: Where you are likely observing the 3-amino tautomer despite the nomenclature.

  • N1-Substituted Systems: Where the 5-amino structure is chemically "locked" (e.g., 1-alkyl-5-aminopyrazole).

Comparative Analysis of Characteristic Bands

The following table synthesizes data from matrix isolation studies (Ar/Xe matrices) and standard solid-state (KBr) analysis. It contrasts the "Locked" 5-amino species against the 3-amino tautomer and the unsubstituted equilibrium mixture.

Table 1: Diagnostic IR Bands for Aminopyrazoles
Spectral RegionVibrational Mode5-Aminopyrazole (Locked/Transient)3-Aminopyrazole (Stable Tautomer)Differentiation Insight
High Frequency (3500–3100 cm⁻¹)NH₂ Asym. Stretch ~3510–3490 cm⁻¹ ~3540–3520 cm⁻¹5-amino bands often appear at slightly lower frequencies due to interaction with the adjacent N1 lone pair.
NH₂ Sym.[6] Stretch ~3410–3390 cm⁻¹ ~3440–3420 cm⁻¹The separation (

) between Asym and Sym stretches is a key indicator of hybridization state.
Ring NH Stretch Absent (if N1-subst.)~3200–2800 cm⁻¹ (Broad)In unsubstituted forms, the Ring NH creates a broad underlying absorption due to intermolecular H-bonding (dimers/trimers).
Double Bond (1650–1500 cm⁻¹)

(NH₂) Scissoring
1635–1615 cm⁻¹ 1650–1630 cm⁻¹5-amino scissoring couples strongly with the ring C=N vibration.
Ring

(C=N) /

(C=C)
1590–1560 cm⁻¹ 1590–1580 cm⁻¹Difficult to distinguish solely by position; intensity varies based on conjugation with N1-substituents.
Fingerprint (1350–1000 cm⁻¹)

(C-N) Exocyclic
1280–1260 cm⁻¹ 1310–1290 cm⁻¹Critical Marker: The C5-N bond in 5-aminopyrazoles has less double-bond character than the C3-N bond in 3-aminopyrazoles.
Ring Breathing ~1000–980 cm⁻¹ ~1030–1010 cm⁻¹The 5-substitution pattern disrupts the ring symmetry differently, often lowering the breathing mode frequency.

Note on H-Bonding: In solid-state (KBr pellet), the NH stretching bands will broaden and redshift significantly (by 100–200 cm⁻¹) compared to dilute solution (


) or matrix isolation data.

Deep Dive: The Tautomerism Challenge

To correctly assign a spectrum, one must understand the dynamic equilibrium. The diagram below illustrates the structural logic and how N1-substitution forces a specific spectral signature.

Tautomerism Unsub Unsubstituted 5-Aminopyrazole Tautomer Tautomerization (Fast Equilibrium) Unsub->Tautomer Subst N1-Substitution (e.g., Methylation) Unsub->Subst Synthetic Modification Form3 3-Aminopyrazole (Thermodynamically Favored) Tautomer->Form3 Major Product (>90%) Form5 5-Aminopyrazole (Transient/Minor) Tautomer->Form5 Minor Product Spec3 Spectrum A: 3-Amino Characteristics Form3->Spec3 Higher freq C-N Broad NH (Ring) Locked5 Locked 5-Amino (Stable Spectral Target) Subst->Locked5 Prevents H-Shift Spec5 Spectrum B: True 5-Amino Characteristics Locked5->Spec5 Lower freq C-N Sharp NH2 (No Ring NH)

Figure 1: Tautomeric equilibrium logic and the necessity of N1-substitution for isolating 5-aminopyrazole spectral features.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, use this protocol. It controls for concentration-dependent hydrogen bonding, which often obscures the critical NH region.

Methodology
  • Sample Preparation (The "Dilution Validation"):

    • Step A (Solid State): Prepare a standard KBr pellet (1-2 mg sample in 200 mg KBr). Record Spectrum.[3][7]

      • Observation: Expect broad bands in 3400–2800 cm⁻¹ region (intermolecular H-bonding).

    • Step B (Solution State - Critical): Dissolve sample in dry

      
       or 
      
      
      
      at varying concentrations (10 mM, 5 mM, 1 mM).
    • Step C (Validation): If the broad band at ~3200 cm⁻¹ disappears upon dilution while sharp bands at ~3500/3400 cm⁻¹ remain, you have confirmed the monomeric NH₂ stretches.

  • Differentiation Workflow (Isomer Check):

    • If the spectrum shows a sharp singlet ~3450 cm⁻¹ (secondary amine) instead of a doublet (primary amine), you may have an imino-tautomer or a substituted amine, not the primary 5-amino group.

Data Interpretation Workflow

Workflow Start Acquire IR Spectrum CheckNH Check 3500-3100 cm⁻¹ Region Start->CheckNH Doublet Sharp Doublet observed? CheckNH->Doublet YesDoublet Primary Amine Present (-NH2) Doublet->YesDoublet Yes NoDoublet Broad Band or Singlet Doublet->NoDoublet No (H-bonding or Imino form) CheckFingerprint Check 1350-1250 cm⁻¹ (C-N Stretch) YesDoublet->CheckFingerprint HighFreq > 1300 cm⁻¹ CheckFingerprint->HighFreq LowFreq < 1280 cm⁻¹ CheckFingerprint->LowFreq Result3 Likely 3-Aminopyrazole (High double bond character) HighFreq->Result3 Result5 Likely 5-Aminopyrazole (Lower double bond character) LowFreq->Result5

Figure 2: Decision tree for assigning aminopyrazole isomers based on spectral features.

References

  • Reva, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix."[1] Molecules, 26(14), 4299.[4] [Link]

  • Specac Application Notes. "Interpreting Infrared Spectra: Nitrogen Functions." Specac Ltd. [Link]

  • Suwal, K., et al. (2016). "Jet-FTIR spectroscopy of pyrazole: Hydrogen bonding and dimer formation." ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is critical. This informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. Based on data from analogous pyrazole-amine derivatives, 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine should be treated as a hazardous substance.[1][2][3]

The primary directive is to treat 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine as hazardous waste .[1][3] Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to significant environmental harm and is a violation of regulatory standards.[2][4]

Table 1: Summary of Potential Hazards from Structurally Similar Compounds

Hazard ClassificationGHS Hazard StatementRationale and Source
Acute Oral Toxicity H302: Harmful if swallowedPyrazole derivatives are frequently classified as harmful if ingested.[5][6][7][8]
Skin Irritation H315: Causes skin irritationA common characteristic of amine and pyrazole compounds.[6][7][8][9]
Serious Eye Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant damage.[5][6][7][9]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols should be avoided.[6][8][9]

Due to these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., in a chemical fume hood) and personal protective equipment.

Essential Personal Protective Equipment (PPE)

When handling 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine for disposal, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Wear approved safety glasses or goggles.[8][10] A face shield may be necessary if there is a splash risk.[4][8]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4][8][10]

  • Protective Clothing: A standard lab coat is required.[4] Ensure it is fully buttoned. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be appropriate.[5]

  • Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[3][8]

Step-by-Step Disposal Protocol

The guiding principle for disposal is to never dispose of this chemical down the drain or in the regular trash .[2][11] It must be collected, stored, and transferred to a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[1][4]

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent hazardous reactions.[4][12]

  • Solid Waste: Collect unused or expired 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine powder and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup) in a dedicated solid hazardous waste container.[3]

  • Liquid Waste: Collect any solutions containing 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.[3] Amines are basic and can react exothermically with acids.[13] Therefore, keep this waste stream separate from acidic waste.[12]

  • Empty Containers: The original container, even if "empty," must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous liquid waste and must be collected in the appropriate waste container.[3][11] After rinsing, the container can often be disposed of as non-hazardous waste, but all labels must be removed or fully defaced.[14]

Step 2: Containerization

Select a container that is compatible with the chemical waste.

  • Compatibility: Use containers made of materials that will not react with or be degraded by the pyrazole-amine waste. The original container is often a good choice if it is in good condition.[12][14][15]

  • Integrity: Ensure the container is in good condition, free from leaks, and has a tightly sealing screw cap.[11][16][17] Containers should never be overfilled; leave at least 10% headspace for expansion.[15]

  • Closure: The container must be kept closed at all times except when waste is actively being added.[11][16][17] Leaving a funnel in the opening is not acceptable.[15]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .[2][11][16]

  • The label must include the full, unabbreviated chemical name: "3-Isopropyl-1-phenyl-1H-pyrazol-5-amine" .[2][11]

  • List all constituents by percentage if it is a mixed waste stream.[11][17]

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").[3]

  • Record the date when waste was first added to the container (the "accumulation start date").[3]

Step 4: Storage

Store the labeled waste container in a designated, secure area pending pickup.

  • Location: The storage area, often called a Satellite Accumulation Area (SAA), should be near the point of generation and under the control of laboratory personnel.[12][16]

  • Segregation: Store the container away from incompatible materials, particularly strong acids and oxidizing agents.[4][9][12]

  • Containment: Place liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[11]

Step 5: Arranging Final Disposal
  • Once the container is full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][11][17]

  • Provide them with the full chemical name and any available safety information.

Emergency Procedures: Small Spill Response

In the event of a small spill, follow your laboratory's established spill response procedure.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control: Prevent the spill from spreading. For a solid, avoid creating dust.[3]

  • PPE: Don appropriate PPE before attempting cleanup.[3][4]

  • Cleanup: Carefully sweep up the solid material or use an inert absorbent material (like vermiculite or sand) for solutions.[3][13] Do not use combustible materials like paper towels to absorb spills of oxidizing materials.

  • Collect and Dispose: Place the collected material and all cleanup supplies into a sealed, properly labeled container for disposal as hazardous waste.[3][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

G Disposal Workflow for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine A Waste Generated (Solid, Liquid, or Contaminated Material) B Is the waste solid or liquid? A->B C Collect in Labeled SOLID Hazardous Waste Container B->C Solid D Collect in Labeled LIQUID Hazardous Waste Container B->D Liquid E Ensure Container is: - Compatible - In good condition - Securely capped C->E D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date E->F G Store in Designated Satellite Area (Segregated, with Secondary Containment for Liquids) F->G H Container Full (90%)? G->H H->G No I Contact EHS or Licensed Contractor for Waste Pickup H->I Yes

Caption: Disposal workflow for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine.

References

  • Benchchem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Benchchem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Collect and Recycle.
  • Safety Data Sheet for 3-Isopropyl-1-(quinolin-6-yl)-1h-pyrazol-5-amine. (2023, July 17). Combi-Blocks, Inc.
  • Safety Data Sheet for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (2025, December 21). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College, Environmental Health and Safety.
  • Safety Data Sheet for 3,5-Dimethylpyrazole. (2025, June 26). TCI Chemicals.
  • Safety Data Sheet for Ethyl 5-phenyl-1H-pyrazole-3-carboxylate. (2025, August 15). Angene Chemical.
  • Safety Data Sheet for 1-(2-methylpropyl)-1H-pyrazol-5-amine. (n.d.). Enamine.
  • Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific.
  • Benchchem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, Engineering.
  • 1-PHENYL-3-METHYL-5-PYRAZOLONE. (n.d.). CAMEO Chemicals, NOAA.
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. (n.d.). Towson University.

Sources

Personal protective equipment for handling 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Precautionary Principle

Immediate Hazard Assessment: Specific toxicological data for 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine is limited in public literature. Consequently, this guide enforces a Band 4 Containment Strategy (High Potency/Unknown Toxicity).

Scientific Rationale: The molecule contains two high-risk functional motifs:

  • Primary Aromatic Amine (via Pyrazole): Structurally analogous to known sensitizers and potential carcinogens. Aromatic amines are notorious for rapid transdermal absorption.

  • Isopropyl Group: Increases lipophilicity (LogP) compared to methyl analogues, theoretically enhancing skin permeation rates and blood-brain barrier crossing potential.

Directive: Treat this compound as a potential mutagen and severe skin irritant until specific LC50/LD50 data proves otherwise.

PPE Matrix: Barrier Selection Logic

The following selection is based on permeation kinetics for lipophilic nitrogenous heterocycles.

PPE CategoryStandard Operation (Weighing/Synthesis)High-Risk Operation (Spill/Solution Transfer)Scientific Justification
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®)Aromatic amines can swell nitrile over time. Laminates provide >480 min breakthrough time against aromatics.
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100/OV Respirator (If outside hood - Emergency Only)Volatility is low for the solid, but aerosols during weighing are a critical inhalation risk.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. Amine salts can cause irreversible corneal opacity upon contact.
Body Protection Lab Coat (Tyvek® or Poly-cotton)Impervious Apron (Butyl or Neoprene)Cotton absorbs and holds amines against the skin. Tyvek repels dusts.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing

Goal: Eliminate static-driven aerosolization.

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Static Neutralization: Pyrazole amines are often crystalline and static-prone. Use an ionizing fan or anti-static gun on the weighing boat before dispensing.

  • Surface Protection: Line the hood surface with an absorbent, plastic-backed bench liner. In the event of a spill, you discard the liner, not the hood surface.

Phase B: Solubilization & Synthesis

Goal: Prevent exothermic runaway and splash hazards.

  • Solvent Choice: When dissolving in organic solvents (DCM, DMSO, Methanol), add solvent slowly. The solvation of amines can be mildly exothermic.

  • Glassware: Use threaded joints with Teflon tape or clamps. Do not rely on friction-fit ground glass joints, as amine vapors can "grease" the joint, leading to slippage.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame or water bath (risk of water reactive contamination if other reagents are present).

Phase C: Decontamination & Disposal

Goal: Zero environmental release.

  • Quenching: Small residues on spatulas/glassware should be rinsed with a dilute acid (e.g., 1M HCl) to convert the free amine into a non-volatile hydrochloride salt before washing.

  • Waste Segregation:

    • Solid Waste: Label as "Hazardous Solid - Pyrazole Amine."

    • Liquid Waste: Segregate into "Basic/Organic" waste streams. Do not mix with oxidizing acids (Nitric/Perchloric) to prevent violent oxidation.

  • Disposal Method: High-temperature incineration is the only validated method for destroying the pyrazole ring structure completely.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop-Work" triggers during spills.

SafetyProtocol Start Start: Handling 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine RiskAssess Risk Assessment: Assume Skin Sensitizer & Toxic Start->RiskAssess PPE_Check PPE Verification: 1. Fume Hood Active? 2. Double Nitrile Gloves? 3. Goggles? RiskAssess->PPE_Check Task_Weigh Task: Weighing/Solid Handling PPE_Check->Task_Weigh Task_Synth Task: Solubilization/Reaction PPE_Check->Task_Synth Control_Static Apply Anti-Static Gun Use Bench Liner Task_Weigh->Control_Static Control_Therm Secure Glassware (Clamps) Monitor Exotherm Task_Synth->Control_Therm Spill_Event EVENT: SPILL OCCURS Control_Static->Spill_Event Disposal Disposal: Segregate as Basic Organic Waste (Incineration) Control_Static->Disposal Success Control_Therm->Spill_Event Control_Therm->Disposal Success Spill_Minor Minor (<1g/10mL): Absorb with pads Wipe with 1M HCl Spill_Event->Spill_Minor Spill_Major Major (>1g/10mL): Evacuate Area Don Silver Shield® Gloves Spill_Event->Spill_Major Spill_Minor->Disposal Spill_Major->Disposal After HazMat Cleanup

Figure 1: Decision logic for routine handling vs. emergency response. Note the specific requirement for acid neutralization during cleanup.

Emergency Response (Self-Validating Systems)

To ensure trustworthiness, your safety protocol must be "self-validating"—meaning the equipment tells you if it is failing.

  • Glove Breach Indicator:

    • Protocol: Wear a bright colored inner glove (e.g., orange nitrile) and a dark outer glove (e.g., blue or black nitrile).

    • Validation: If you see the orange color through a tear or swell in the outer glove, the barrier is compromised. Change immediately.

  • Spill pH Check:

    • Protocol: After cleaning a spill with absorbent pads, wipe the surface with a wet pH strip.

    • Validation: If the strip turns blue/purple (Basic), the amine is still present. Repeat cleaning with dilute acid until pH is neutral (6-7).

References

  • National Institutes of Health (NIH). (2023). Chemical Safety Guide: Handling Aromatic Amines. Retrieved March 1, 2026, from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.